molecular formula C16H22N2O3 B1200338 Procaterol CAS No. 60443-17-6

Procaterol

Cat. No.: B1200338
CAS No.: 60443-17-6
M. Wt: 290.36 g/mol
InChI Key: FKNXQNWAXFXVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procaterol is a potent and selective β2-adrenergic receptor agonist (β2-AR) established as a valuable tool for respiratory research . This long-acting agonist stimulates β2-ARs on bronchial smooth muscle, leading to the activation of adenyl cyclase and an increase in cyclic AMP (cAMP) production. This intracellular signaling cascade results in the relaxation of airway smooth muscle and pronounced bronchodilation . Due to this mechanism, this compound serves as a key pharmacological agent for investigating bronchial asthma, chronic obstructive pulmonary disease (COPD), and other conditions involving airway constriction . In laboratory research, this compound is frequently utilized to study G protein-coupled receptor (GPCR) signaling, agonist-induced receptor desensitization, and the molecular interactions between agonists and the β2-adrenergic receptor . Its high selectivity—approximately 600-fold for the β2-adrenergic receptor over the β1 subtype—makes it an ideal compound for exploring β2-specific pathways in various cell types, including human eosinophils and lung fibroblasts . Beyond bronchodilation, studies indicate that this compound can also reduce the aggregation of human fetal lung fibroblast-1 (HFL-1) cells and enhance mucociliary clearance, providing additional avenues for research into airway remodeling and defense mechanisms . Researchers can obtain this compound for application in studies involving isolated organs, cell-based assays, and other experimental models to advance the understanding of respiratory physiology and pharmacology. Please Note: This product is offered for Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or personal use. It is not intended for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNXQNWAXFXVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860939
Record name 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60443-17-6, 72332-33-3
Record name NSC308904
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060443176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC308904
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procaterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Derivatization of Procaterol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for procaterol hydrochloride, a potent β2-adrenergic receptor agonist, and its derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core synthetic strategies, the rationale behind experimental choices, and the structure-activity relationships (SAR) that guide the development of novel bronchodilators.

Introduction: The Pharmacological Significance of this compound

This compound is a selective, long-acting β2-adrenergic receptor agonist used clinically as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the stimulation of β2-receptors on bronchial smooth muscle, which triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[3][4] This leads to smooth muscle relaxation, resulting in bronchodilation and increased airflow.[2][3]

The chemical structure of this compound, (±)-(1R,2S)-rel-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]-quinolin-2(1H)-one, features a carbostyril (8-hydroxyquinolin-2(1H)-one) core, which distinguishes it from other catecholamine-based bronchodilators.[5] This unique scaffold, coupled with the amino alcohol side chain, is crucial for its high potency and selectivity. Understanding its synthesis is fundamental to exploring new chemical entities with improved therapeutic profiles.

Core Synthesis of this compound Hydrochloride

The most established and industrially relevant synthesis of this compound is a multi-step process commencing from 8-hydroxycarbostyril.[5] This pathway is valued for its straightforward reaction sequence and accessible starting materials.

The synthesis can be dissected into four critical stages:

  • Friedel-Crafts Acylation: Introduction of the butyryl side chain.

  • Amination: Installation of the isopropylamino group.

  • Stereoselective Reduction: Formation of the critical amino alcohol moiety.

  • Salt Formation: Conversion to the stable hydrochloride salt.

G cluster_0 Core Synthesis Pathway of this compound A 8-Hydroxycarbostyril reagent1 + 2-Bromobutyryl chloride (Friedel-Crafts Acylation) A->reagent1 B 5-(2-Bromobutanoyl)-8-hydroxy- quinolin-2(1H)-one reagent2 + Isopropylamine (Nucleophilic Substitution) B->reagent2 C 5-(2-Isopropylaminobutanoyl)-8-hydroxy- quinolin-2(1H)-one reagent3 + Sodium Borohydride (NaBH4) (Ketone Reduction) C->reagent3 D This compound (Racemic Mixture) reagent4 + HCl (Salt Formation) D->reagent4 E This compound Hydrochloride reagent1->B reagent2->C reagent3->D reagent4->E G cluster_1 Key Sites for this compound Derivatization This compound N_Group R-Group on Nitrogen (Site A) N_Group->this compound Carbostyril_Ring Carbostyril Ring (Site B) Carbostyril_Ring->this compound Side_Chain Alkyl Side Chain (Site C) Side_Chain->this compound

Sources

The Preclinical Pharmacological Profile of Procaterol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Significance

Procaterol is a potent, second-generation, long-acting beta-2 adrenergic receptor (β2-AR) agonist developed for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary therapeutic action is potent and sustained bronchodilation.[1][2] Understanding the preclinical pharmacological profile of a compound like this compound is fundamental for drug development professionals. This data forms the bedrock of its clinical development, providing the mechanistic rationale for its efficacy, a predictive window into its safety profile, and the necessary pharmacokinetic data to design early-phase human trials.

This guide provides an in-depth analysis of the essential preclinical studies that have characterized this compound. We will move beyond a simple recitation of facts to explore the causality behind the experimental designs, offering insights into how each data point contributes to a comprehensive understanding of the drug's behavior in vitro and in vivo.

Part 1: Molecular Mechanism and Receptor Selectivity

The cornerstone of this compound's therapeutic utility lies in its selective and potent interaction with the β2-AR, a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.

Signaling Pathway

Activation of the β2-AR by an agonist like this compound initiates a well-defined signaling cascade. This pathway is the primary mechanism responsible for smooth muscle relaxation.[3]

  • Agonist Binding: this compound binds to the extracellular domain of the β2-AR.

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The accumulation of intracellular cAMP activates Protein Kinase A (PKA).

  • Myosin Light Chain Kinase (MLCK) Phosphorylation: PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating myosin and causing muscle contraction.

  • Reduced Intracellular Calcium: PKA also acts to reduce intracellular calcium (Ca2+) concentrations, further contributing to relaxation.[3]

  • Muscle Relaxation: The net effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[3]

Below is a diagram illustrating this critical signaling pathway.

Gs_Pathway cluster_membrane Cell Membrane This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds Gs Gs Protein (Inactive) Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs_active Gs Protein (Active) Gs->Gs_active Gs_active->AC Stimulates ATP ATP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active MLCK_active MLCK (Active) PKA_active->MLCK_active Inactivates MLCK_inactive MLCK (Inactive) MLCK_active->MLCK_inactive Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound-induced β2-AR signaling cascade.

Receptor Binding Affinity and Selectivity

Expertise & Experience: The therapeutic index of a β-agonist is critically dependent on its selectivity for the β2-AR (mediating bronchodilation) over the β1-AR (mediating cardiac effects like tachycardia) and β3-AR. Radioligand binding assays are the gold standard for quantifying this selectivity at the molecular level. These assays measure the affinity (Ki) of a drug for a specific receptor subtype, typically using cloned human receptors expressed in cell lines to ensure specificity and eliminate confounding variables from native tissue. A lower Ki value indicates higher binding affinity.

Protocol: Radioligand Competition Binding Assay

  • System Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with either human β1, β2, or β3-adrenoceptors are cultured and harvested.[4]

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [3H]-CGP 12177, is used to label the entire receptor population.[4]

  • Competition: The cell preparations are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).

  • Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters (representing bound ligand) is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Presentation: The selectivity of this compound for human β-adrenoceptor subtypes is summarized below.

Compoundβ1-AR (pKi)β2-AR (pKi)β3-AR (pKi)β2 vs β1 Selectivity (Fold)
This compound 4.81 ± 0.027.11 ± 0.043.99 ± 0.11~200

(Data sourced from Baker, 2010)[4]

Trustworthiness: The data clearly demonstrates that this compound possesses a binding affinity for the β2-AR that is approximately 200-fold higher than its affinity for the β1-AR. This high degree of selectivity, determined at the receptor level, is a key predictor of its favorable therapeutic window, minimizing the potential for cardiac side effects at therapeutic doses.

Part 2: In Vitro Functional Pharmacology

While binding affinity indicates how well a drug binds to a receptor, functional assays are required to measure the biological response it elicits (i.e., its potency and efficacy). For a bronchodilator, the most relevant in vitro models involve isolated airway smooth muscle preparations.

Expertise & Experience: The guinea pig isolated trachea is a classic and highly predictive model for assessing bronchodilator activity. The tissue is suspended in an organ bath, and its contraction and relaxation are measured isometrically. To assess relaxant properties, the tissue is first pre-contracted with a spasmogen like histamine or a cholinergic agonist (e.g., acetylcholine) to induce a stable tone against which relaxation can be measured. The potency of the agonist is typically expressed as a pD2 value (the negative logarithm of the EC50), with higher values indicating greater potency.

Protocol: Guinea Pig Tracheal Ring Relaxation Assay

  • Tissue Dissection: Tracheas are isolated from guinea pigs and cut into rings.[5][6]

  • Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Tension is recorded using an isometric force transducer.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension for a defined period.

  • Contraction: A stable contraction is induced using a spasmogen, such as histamine (10 µM).[6]

  • Cumulative Concentration-Response: Once a stable plateau of contraction is achieved, this compound is added to the bath in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC50 and pD2 values are calculated.

Data Presentation: this compound demonstrates potent relaxant activity in various airway smooth muscle preparations.

PreparationParameterValueReference
Guinea Pig Trachea (Histamine-contracted)pD2> isoproterenol & salbutamol[5]
Dog Trachea (ACh-contracted)ID500.3 nM[3]
Dog Trachea (Histamine-contracted)ID500.01 - 0.15 nM[3]
Human Bronchus (LTD4-contracted)Potency> isoprenaline & salbutamol[2]

Trustworthiness: The functional data corroborates the binding assays, confirming that this compound is a highly potent agonist. Notably, studies show its potency is consistently greater than that of first-generation β-agonists like isoprenaline and salbutamol in relaxing airway tissue from multiple species, including humans.[2][5]

Anti-Inflammatory and Ancillary Mechanisms

Beyond direct smooth muscle relaxation, preclinical studies have revealed additional mechanisms that may contribute to this compound's clinical efficacy.

  • Inhibition of Mediator Release: In passively sensitized human lung fragments, this compound (10⁻¹⁰ to 10⁻⁷ M) dose-dependently inhibits the antigen-induced release of inflammatory mediators, including histamine and leukotrienes.[2] This suggests a stabilizing effect on mast cells.

  • Prejunctional Inhibition: In human and dog bronchial tissue, this compound at low concentrations (10⁻¹⁰ to 10⁻⁷ M) reduces contractions evoked by electrical field stimulation without affecting the response to exogenously applied acetylcholine.[7][8] This indicates a prejunctional action, where this compound inhibits the release of acetylcholine from vagal nerve terminals, thereby reducing cholinergic bronchoconstrictor tone.[7][8]

Caption: Multifaceted mechanisms of this compound action.

Part 3: In Vivo Pharmacology

In vivo studies are essential to confirm that the promising in vitro properties of a drug translate into a therapeutic effect in a whole-animal system, which incorporates the complexities of absorption, distribution, metabolism, and excretion (ADME).

Expertise & Experience: Allergen-challenge models in rodents are widely used to mimic key features of allergic asthma, including airway hyperresponsiveness (AHR) and eosinophilic inflammation. In these models, animals are sensitized and subsequently challenged with an allergen (e.g., ovalbumin, OVA) to induce an asthma-like phenotype. The efficacy of a test compound is then assessed by its ability to prevent or reverse these features.

Protocol: Murine Model of Allergic Airway Inflammation

  • Sensitization: Mice are sensitized via intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (alum).[9]

  • Challenge: After the sensitization period, mice are challenged with inhaled OVA aerosols to induce airway inflammation and hyperresponsiveness.[9]

  • Drug Administration: this compound is administered to a treatment group (e.g., orally) during the challenge phase. A control group receives a vehicle.[9]

  • Assessment of Airway Hyperresponsiveness (AHR): Following the final challenge, mice are anesthetized, tracheostomized, and placed in a plethysmograph. Airway resistance is measured at baseline and after challenge with increasing concentrations of a bronchoconstrictor like acetylcholine.

  • Assessment of Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the airways. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.[9]

Key Findings: In a murine model of asthma, oral administration of this compound at a clinically relevant dose did not worsen airway hyperresponsiveness. Furthermore, it significantly reduced the number of eosinophils in the bronchoalveolar lavage fluid compared to untreated animals, demonstrating an anti-inflammatory effect in vivo.[9]

Another study in mice demonstrated that this compound has a positive inotropic effect on the diaphragm, increasing its contractility both in vivo (after inhalation) and in vitro.[10] This suggests a potential secondary benefit in improving the function of respiratory muscles.

Part 4: Preclinical Pharmacokinetics and Toxicology

Pharmacokinetics

Expertise & Experience: Preclinical pharmacokinetic (PK) studies in animals (typically one rodent, e.g., rat, and one non-rodent, e.g., dog) are crucial for understanding a drug's ADME profile. These studies determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). This information is vital for selecting doses for toxicology studies and predicting human pharmacokinetics.

While specific, detailed PK data tables from rat and dog preclinical studies are often proprietary and not always published, metabolic profiles have been described. In dogs, as in humans, this compound is metabolized via glucuronide conjugation and N-deisopropylation to form desisopropylthis compound.[11] This indicates that the metabolic pathway is conserved across these species.

For illustrative purposes, the pharmacokinetic profile in humans following oral administration shows rapid absorption.[12]

ParameterValue (Human, Oral)Reference
Tmax (Time to Peak)~1.6 hours[12]
t1/2 (Elimination Half-life)~4.2 hours[12]
Primary Elimination RouteHepatic Metabolism[12]
Safety Pharmacology and Toxicology

Expertise & Experience: Before any drug can be tested in humans, it must undergo a rigorous battery of safety and toxicology studies in animals, typically conducted under Good Laboratory Practice (GLP) regulations.[13]

  • Safety Pharmacology Core Battery: This investigates the effects of the drug on vital organ systems. For a β2-agonist, the cardiovascular (effects on heart rate, blood pressure, ECG) and respiratory systems are of primary importance. Central nervous system (CNS) assessments (e.g., Irwin test or functional observational battery) are also standard.[13] These studies are designed to detect exaggerated pharmacodynamic effects (e.g., tachycardia, tremor) and any off-target effects.

  • Acute Toxicity: These studies determine the effects of a single high dose of the drug and can be used to estimate the median lethal dose (LD50).[14]

  • Repeat-Dose Toxicity: These studies involve daily administration of the drug for extended periods (e.g., 28 days, 90 days) in at least two species (one rodent, one non-rodent).[15] They are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting safe starting doses in clinical trials.[15]

While specific NOAEL or LD50 values for this compound are not available in the cited public literature, the clinical safety profile is consistent with its mechanism of action. The most frequently reported side effects in clinical trials are tremor and nervousness, which are known on-target effects of systemic β2-AR stimulation.[1] Importantly, significant drug-related changes in ECGs, heart rate, or blood pressure were not observed in controlled clinical studies at therapeutic doses, aligning with the high β2-selectivity demonstrated in preclinical assays.[1]

Conclusion

The preclinical profile of this compound provides a robust and coherent rationale for its clinical use as a bronchodilator. The journey from molecular interaction to in vivo efficacy is clearly defined:

  • High-Affinity & Selective Binding: It binds to the β2-AR with high affinity and ~200-fold selectivity over the β1-AR.

  • Potent Functional Activity: This binding translates into potent, dose-dependent relaxation of airway smooth muscle from multiple species, including humans, at potencies exceeding older β-agonists.

  • Multifaceted Mechanism: Its efficacy is enhanced by ancillary mechanisms, including inhibition of inflammatory mediator release and suppression of cholinergic nerve activity.

  • In Vivo Efficacy: These in vitro properties are confirmed in animal models of asthma, where it demonstrates both bronchodilator and anti-inflammatory effects.

  • Predictive Safety: The high β2-selectivity predicts a favorable safety margin, which is borne out in clinical observations where cardiovascular side effects are minimal at therapeutic doses.

This comprehensive preclinical evaluation exemplifies a successful drug development paradigm, where a clear understanding of the pharmacology and toxicology in non-clinical models provides a strong foundation for safe and effective application in human patients.

References

  • Itabashi, S., et al. (1990). Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea. British Journal of Pharmacology, 99(4), 797–802. [Link]

  • Mita, H., Shida, T. (1984). Effect of this compound on the isolated airway smooth muscle and the release of anaphylactic chemical mediators from the isolated lung fragments. Arerugi, 33(2), 110-8. [Link]

  • Fujii, T., et al. (1990). Effects of this compound, a beta-2-adrenoceptor stimulant, on neuroeffector transmission in human bronchial tissue. Respiration; international review of thoracic diseases, 57(4), 223-8. [Link]

  • Tashman, H. L., et al. (1983). A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. The American review of respiratory disease, 127(4), 439-43. [Link]

  • Eldon, M. A., et al. (1992). Clinical pharmacokinetics of this compound: dose proportionality after administration of single oral doses. Biopharmaceutics & drug disposition, 13(9), 663-9. [Link]

  • Shindoh, C., et al. (2007). Inhalation and incubation with this compound increases diaphragm muscle contractility in mice. Allergology International, 56(3), 285-91. [Link]

  • Ida, H., et al. (1993). Tracheal Relaxing Effects and Beta 2-selectivity of TA-2005, a Newly Developed Bronchodilating Agent, in Isolated Guinea Pig Tissues. Japanese Journal of Pharmacology, 61(1), 71-8. [Link]

  • Mitsuoka, K., et al. (2017). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical pharmacology in drug development, 6(5), 488-495. [Link]

  • Shanghai Jiao Tong University School of Medicine. (2010). Efficacy and Safety Study of this compound Hydrochloride to Treat Patients With Cough Variant Asthma (CVA). MedPath. [Link]

  • ResearchGate. (n.d.). Dose proportionality assessment of AUC 0→24 h and C max in rats and dogs receiving an iv dose of L-P. ResearchGate. [Link]

  • Nucro-Technics. (2025). Safety Pharmacology Studies. Nucro-Technics. [Link]

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2 - and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]

  • Suzuki, R., et al. (1992). [Clinical study on benefit and safety of frequent inhalation of aerosolized this compound hydrochloride in aged acute asthmatics]. Nihon Kyobu Shikkan Gakkai Zasshi, 30(12), 2105-11. [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322. [Link]

  • ResearchGate. (2025). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. ResearchGate. [Link]

  • Shintani, S., et al. (1980). The metabolites of this compound HCl in urine and faeces of dog and man. Xenobiotica; the fate of foreign compounds in biological systems, 10(3), 191-8. [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]

  • Tashimo, H., et al. (2007). Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. Allergology International, 56(3), 241-7. [Link]

  • Crowe, M. J., et al. (1982). A comparative study of a new selective beta 2-adrenoceptor agonist, this compound and salbutamol in asthma. British journal of clinical pharmacology, 14(6), 787–791. [Link]

  • Laitinen, L. A., et al. (1983). Comparison between oral this compound and salbutamol in patients with bronchial asthma. Current medical research and opinion, 8(8), 562-7. [Link]

  • Eldon, M. A., et al. (1993). Clinical pharmacokinetics and relative bioavailability of oral this compound. Pharmaceutical research, 10(4), 603-5. [Link]

  • Zeng, X. P., et al. (2001). Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues. British Journal of Pharmacology, 134(3), 661–666. [Link]

  • Fedan, J. S., et al. (1989). Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists. British journal of pharmacology, 98(2), 467-74. [Link]

  • Cazzola, M., et al. (2012). β2-adrenoceptor agonists: current and future direction. British journal of pharmacology, 165(1), 18–49. [Link]

  • Zeng, X. P., et al. (2001). Tracheal relaxing effects and beta2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues. British journal of pharmacology, 134(3), 661-6. [Link]

  • Science.gov. (n.d.). repeat-dose toxicity study: Topics by Science.gov. Science.gov. [Link]

  • Creative Biolabs. (n.d.). Repeat Dose Toxicity. Creative Biolabs. [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. [Link]

  • Mitsuoka, K., et al. (2017). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical Pharmacology in Drug Development, 6(5), 488–495. [Link]

  • Dahl, R., et al. (1983). Inhaled this compound versus salbutamol in bronchial asthma. European journal of respiratory diseases, 64(4), 279-83. [Link]

  • Siklós, K., et al. (1998). A comparative study of guinea pig and rat tracheal reactivity. General pharmacology, 30(2), 261-6. [Link]

  • Ito, Y., et al. (1990). Pre- and post-junctional actions of this compound, a beta 2-adrenoceptor stimulant, on dog tracheal tissue. British journal of pharmacology, 99(1), 135-40. [Link]

Sources

The Genesis and Evolution of Procaterol: A Technical Guide to a Potent β2-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Preclinical and Clinical Development, and Therapeutic Application of a Key Bronchodilator

Abstract

Procaterol, a potent and selective β2-adrenergic receptor agonist, has been a significant therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for several decades. This technical guide provides a comprehensive overview of the discovery and development history of this compound, intended for researchers, scientists, and drug development professionals. The narrative delves into the initial discovery efforts by Otsuka Pharmaceutical, the pivotal structure-activity relationship (SAR) studies that led to its synthesis, and its detailed pharmacological characterization. We will explore its mechanism of action, preclinical development in relevant animal models, and the extensive clinical trials that established its efficacy and safety profile for both oral and inhaled formulations. This guide aims to be a definitive resource, integrating historical context with detailed scientific data to illuminate the journey of this compound from a promising chemical entity to a valuable therapeutic tool.

Introduction: The Quest for a Superior Bronchodilator

The mid-20th century saw the rise of β-adrenergic agonists as the cornerstone of bronchodilator therapy. Early non-selective agonists like isoproterenol, while effective, were fraught with cardiovascular side effects due to their action on β1-adrenergic receptors in the heart. This spurred the quest for β2-selective agonists that could preferentially target the β2-receptors in the bronchial smooth muscle, leading to bronchodilation with minimal cardiac stimulation. This therapeutic need set the stage for the development of a new generation of bronchodilators, including the subject of this guide, this compound.

The Discovery of this compound: A Journey of Chemical Innovation

The story of this compound begins in the early 1970s at Otsuka Pharmaceutical in Japan.[1] Researchers embarked on a program to develop a novel, potent, and long-acting β2-adrenergic agonist with a favorable safety profile.

Lead Compound and Structure-Activity Relationship (SAR) Studies

The development of this compound emerged from systematic modifications of the quinolinone skeleton.[2] While the specific initial lead compounds are not extensively detailed in the readily available literature, the research focused on optimizing the side chain attached to the 8-hydroxyquinolinone core. Key insights from structure-activity relationship (SAR) studies of quinoline derivatives guided the synthesis of a series of analogues.[3][4][5] A pivotal publication by Yoshizaki et al. in 1993 detailed the synthesis and evaluation of this compound derivatives with substituents at the 7-position of the carbostyril moiety.[6] This study revealed that modifications at this position generally led to a decrease in β-adrenoceptor stimulant activity, highlighting the importance of the unsubstituted quinolinone core for optimal pharmacological effect.[6]

The culmination of these efforts was the synthesis of (±)-(1R,2S)-rel-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]-quinolin-2(1H)-one, which was named this compound.[7] Its unique chemical structure, featuring a carbostyril nucleus, distinguished it from other β2-agonists of the time.[8]

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride involves a multi-step process. While several variations exist, a common pathway is as follows:[9][10]

Synthetic Pathway Overview

The synthesis generally begins with the acylation of 8-hydroxycarbostyril.[7] This is followed by a series of reactions to introduce the aminobutyl side chain.

Caption: A simplified workflow for the synthesis of this compound Hydrochloride.

Detailed Experimental Protocol

A representative, though not exhaustive, protocol for the synthesis of this compound hydrochloride is as follows:

Step 1: Acylation of 8-Hydroxyquinolone 8-Hydroxyquinolone is subjected to a Friedel-Crafts acylation reaction with 2-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[9]

Step 2: Amination The resulting intermediate is then aminated by reaction with isopropylamine. This step introduces the N-isopropyl group, which is crucial for its β2-selectivity.

Step 3: Reduction The ketone group in the side chain is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride.[7]

Step 4: Salt Formation Finally, the this compound base is treated with hydrochloric acid to form the more stable and water-soluble this compound hydrochloride salt.[9]

Mechanism of Action: Selective β2-Adrenergic Stimulation

This compound exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[11][12]

The β2-Adrenergic Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade:[13][14]

This compound Signaling Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits (via phosphorylation) Bronchodilation Bronchodilation Myosin_LC_Kinase->Bronchodilation Leads to

Caption: The signaling cascade initiated by this compound binding to the β2-adrenergic receptor.

This increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, leading to bronchodilation.[15]

Receptor Selectivity

A key feature of this compound is its high selectivity for β2- over β1-adrenergic receptors. This selectivity is crucial for minimizing cardiovascular side effects. Studies have demonstrated a β2:β1 selectivity ratio of 612 for this compound.[6] This high selectivity is attributed to specific interactions between the this compound molecule and amino acid residues within the binding pocket of the β2-adrenergic receptor.[16] Specifically, the hydroxyl group of Tyr308 in the seventh transmembrane domain of the β2-receptor is thought to interact with the protonated amine of this compound through a hydrophilic interaction, contributing to its high binding affinity and selectivity.[16]

Preclinical Development: Establishing a Pharmacological Profile

The preclinical evaluation of this compound was instrumental in characterizing its pharmacological properties and establishing its potential as a therapeutic agent. These studies were largely conducted in animal models, with the guinea pig model of asthma playing a particularly important role due to the similarities in airway anatomy and response to inflammatory mediators with humans.[17][18]

In Vitro Studies
  • Receptor Binding Assays : Competitive radioligand binding assays were used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors. These studies confirmed its high affinity and selectivity for the β2-receptor.[13][19][20]

  • Functional Assays : In vitro functional assays, such as cAMP accumulation assays in cells expressing β2-receptors, were performed to quantify the potency (EC50) and efficacy of this compound as an agonist.[14]

In Vivo Studies in Animal Models
  • Guinea Pig Asthma Model : this compound demonstrated potent bronchodilatory effects in guinea pig models of allergen-induced bronchoconstriction.[7][10][21][22] It was shown to be more potent than salbutamol in protecting against antigen-induced bronchoconstriction.[10]

    • Experimental Protocol: Guinea Pig Model of Allergen-Induced Bronchoconstriction

      • Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, via intraperitoneal injection or inhalation.

      • Drug Administration: this compound or a control substance is administered, often via inhalation or intravenous injection, prior to allergen challenge.

      • Allergen Challenge: The sensitized animals are challenged with an aerosolized solution of the allergen.

      • Measurement of Bronchoconstriction: Airway resistance is measured using techniques such as whole-body plethysmography to quantify the degree of bronchoconstriction.

      • Data Analysis: The protective effect of this compound is determined by comparing the degree of bronchoconstriction in treated animals to that in control animals.

  • Other Animal Models : Studies in dogs and cats also confirmed the potent and long-lasting bronchodilatory effects of this compound.[13]

Clinical Development: From Bench to Bedside

The clinical development program for this compound was designed to evaluate its efficacy, safety, and optimal dosage in patients with asthma and COPD. Numerous clinical trials have been conducted on both oral and inhaled formulations.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Initial studies in healthy volunteers established the pharmacokinetic profile of this compound. Following oral administration, the time to peak plasma concentration is approximately 1.4 hours, with an elimination half-life of about 3.83 hours.[8][9][23] The primary route of metabolism is glucuronide conjugation in the liver.[9]

Phase II and III: Efficacy and Safety in Patients

A multitude of clinical trials have demonstrated the efficacy of this compound in improving lung function and relieving symptoms in patients with obstructive airway diseases.[1][11][12][14][21][24][25][26][27][28][29]

Table 1: Summary of Key Clinical Trial Data for this compound

Study/ReferenceFormulationPatient PopulationDosageKey Efficacy Endpoints (Change from Baseline)Key Safety Findings
Placebo-controlled trial[11][14]Oral45 patients with chronic reversible airway disease0.05 mg or 0.10 mg twice dailySignificant improvement in FEV1 and daily peak flow rates compared to placebo.Tremor and nervousness were the most frequent side effects, occurring in a dose-related manner.
Multiclinic study[12][27]Metered-Dose Inhaler210 patients with mild to moderate reversible airway obstruction0.01 mg/inhalation (1 or 2 inhalations three times daily)Significant improvement in FEV1 for up to 7 hours. Mean percent increase in FEV1 of 35% in the high-dose group.Tremor was the most frequent side effect. No significant effects on ECG, heart rate, or blood pressure.
Long-term COPD study[21][26]Inhaled20 patients with stable COPD20 µg three times a day for 52 weeksSignificant improvement in FEV1, FVC, and 6-minute walking distance.Well-tolerated over the long term.
Bioequivalence study[1][23]Dry Powder Inhaler vs. MDI16 patients with bronchial asthma20 µg single doseThe new DPI was found to be bioequivalent to the approved MDI in terms of FEV1 AUC and peak FEV1.Both formulations were well-tolerated.
Post-Marketing Surveillance and Real-World Evidence

Conclusion: A Lasting Legacy in Respiratory Medicine

The discovery and development of this compound represent a significant advancement in the field of respiratory pharmacology. Through a dedicated research program, scientists at Otsuka Pharmaceutical successfully designed and synthesized a potent and selective β2-adrenergic agonist with a distinct chemical structure and a favorable therapeutic profile. Its journey from a novel chemical entity to a widely used bronchodilator is a testament to the power of systematic drug discovery and development. This technical guide has provided a comprehensive overview of this journey, from its chemical origins to its clinical application, offering valuable insights for the next generation of respiratory drug discovery and development.

References

  • chemBK. This compound hydrochloride. Available from: [Link]

  • Bertrand, C., et al. (1988).
  • Medical Dialogues. (2023). This compound: Indications, Uses, Dosage, Drugs Interactions, Side effects. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688563, this compound. Available from: [Link]

  • Daffonchio, L., et al. (1989). Beta-adrenoceptor desensitization in a model of experimental asthma in guinea-pigs.
  • Wikipedia. This compound. Available from: [Link]

  • Yoshizaki, S., et al. (1993). Synthesis and pharmacological evaluation of 7-substituted this compound derivatives. Chemical & pharmaceutical bulletin, 41(7), 1305-6.
  • Shirai, R., et al. (2018). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical pharmacology in drug development, 7(4), 392-399.
  • Patsnap. Novel synthesis process of this compound hydrochloride.
  • Sastre, J., et al. (1989). [Comparative study of this compound and salbutamol in single inhaled doses]. Medicina clinica, 93(14), 524-7.
  • ClinicalTrials.gov. (2010). Efficacy and Safety Study of this compound Hydrochloride to Treat Patients With Cough Variant Asthma (CVA). Available from: [Link]

  • Kemp, J. P., et al. (1985). A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. The Journal of allergy and clinical immunology, 75(6), 698-705.
  • Shioya, T., et al. (2008). Long-term effect of the beta2-receptor agonist this compound on daily life performance and exercise capacity in patients with stable chronic obstructive pulmonary disease. Clinical study with special reference to health-related quality of life and activities of daily living. Arzneimittel-Forschung, 58(3), 123-9.
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048-61.
  • Tinkelman, D. G., et al. (1989). This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma. Annals of allergy, 63(5), 444-8.
  • Canning, B. J., & Chou, Y. (2008). The guinea pig as a model for asthma. Current drug targets, 9(6), 452-65.
  • Pharmaceuticals and Medical Devices Agency. (2020). Pharmaceutical Regulations in Japan 2020 - CHAPTER 4.POST-MARKETING SURVEILLANCE OF DRUGS. Available from: [Link]

  • Haseda, Y., & Kondo, M. (2021). Effectiveness of drug postmarketing all-case surveillance as a safety measure in Japan.
  • Folkerts, G., et al. (2001). A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals.
  • Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 37(7), 973-88.
  • Acton, D., et al. (1995). Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. Potential therapeutic application in asthma. Journal of medicinal chemistry, 38(4), 669-85.
  • Otsuka America Pharmaceutical, Inc. Research. Available from: [Link]

  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and investigative medicine. Medecine clinique et experimentale, 12(1), 7-9.
  • Kishi, T., et al. (1999). Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists. Molecular pharmacology, 56(5), 875-84.
  • van den Berg, F., et al. (2013). Pharmacokinetic study of the oral administration of this compound hydrochloride hydrate 50 µg in healthy adult Japanese men. Arzneimittel-Forschung, 63(1), 16-20.
  • Corrias, A., et al. (1988). [this compound in the prevention of recurrent asthmatic bronchitis. Double-blind study].
  • Takeda, A., et al. (2021). Real-world Safety and Efficacy of Indacaterol Maleate in Patients with Chronic Obstructive Pulmonary Disease: Evidence from the Long-term Post-marketing Surveillance in Japan. Internal medicine (Tokyo, Japan), 60(15), 2383-2391.
  • An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual.
  • Schepmann, D., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha 2C-adrenoceptor antagonists. Journal of medicinal chemistry, 49(10), 3045-55.
  • Lee, K., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & medicinal chemistry, 24(21), 5349-5358.
  • Shirai, R., et al. (2018). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical pharmacology in drug development, 7(4), 392-399.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 533-545.
  • Paterson, J. W., et al. (2013). Tactics for preclinical validation of receptor-binding radiotracers. EJNMMI research, 3(1), 54.
  • Pharmaceuticals and Medical Devices Agency. Post-marketing Safety Measures of medical devices. Available from: [Link]

  • Kanniess, F., et al. (2005). Pharmacodynamic study of this compound hydrochloride dry powder inhaler: evaluation of pharmacodynamic equivalence between this compound hydrochloride dry powder inhaler and this compound hydrochloride metered-dose inhaler in asthma patients in a randomized, double-dummy, double-blind crossover manner. Methods and findings in experimental and clinical pharmacology, 27(6), 399-403.
  • Yoshida, N., et al. (2009). This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts. International archives of allergy and immunology, 150(4), 352-8.

Sources

Beyond Bronchodilation: A Technical Guide to the Anti-inflammatory Properties of Procaterol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Procaterol, a potent and selective β2-adrenergic receptor agonist, is a well-established bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). However, a growing body of evidence reveals its significant anti-inflammatory capabilities that extend beyond its effects on airway smooth muscle. This technical guide provides a comprehensive examination of this compound's anti-inflammatory properties, delving into the core molecular mechanisms, providing detailed experimental protocols for their investigation, and summarizing key quantitative data from preclinical and clinical studies. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the broader therapeutic potential of this compound and other β2-agonists in inflammatory diseases.

Introduction: Re-evaluating this compound's Therapeutic Scope

For decades, the clinical utility of β2-adrenergic receptor agonists like this compound has been primarily attributed to their potent bronchodilatory effects.[1] This action is mediated by the relaxation of bronchial smooth muscle, leading to the widening of the airways.[1] While undeniably crucial for symptomatic relief in respiratory diseases, this focus has overshadowed a wealth of data demonstrating that this compound also exerts direct and potent anti-inflammatory effects.

This guide will move beyond the canonical understanding of this compound as a simple bronchodilator and explore its multifaceted immunomodulatory functions. We will dissect the signaling pathways that underpin these anti-inflammatory actions and provide the technical framework for their further investigation. Understanding these properties is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical use of this important drug class.

Molecular Mechanisms of this compound's Anti-inflammatory Action

The anti-inflammatory effects of this compound are predominantly mediated through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) expressed on the surface of numerous immune and structural cells.[1] Activation of these receptors initiates a canonical signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression and the inhibition of inflammatory cell function.

The Canonical β2-Adrenergic Receptor Signaling Pathway

The primary signaling pathway responsible for this compound's anti-inflammatory effects is the Gs-protein/adenylate cyclase/cAMP/PKA axis. The key steps are as follows:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on the cell surface.[1]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[1]

  • Adenylate Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylate cyclase.[1]

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to Gs_Protein Gs Protein Beta2_AR->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Downstream Targets and Modulation of Inflammatory Gene Expression

Activated PKA phosphorylates a variety of downstream targets, including transcription factors, which play a critical role in modulating the expression of genes involved in inflammation.

  • Inhibition of NF-κB: Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression.[2][3] PKA can inhibit the NF-κB pathway through multiple mechanisms, including the phosphorylation of the p65 subunit of NF-κB at Ser276, which can alter its transcriptional activity.[4][5][6] this compound has been shown to inhibit the production of Th2-related chemokines in human monocytes and bronchial epithelial cells through a mechanism that may involve the NF-κB pathway.[7]

  • Activation of CREB: PKA can phosphorylate the cAMP response element-binding protein (CREB). While often associated with cell survival and proliferation, CREB can also have anti-inflammatory roles in certain contexts.

  • Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also implicated in inflammatory responses. This compound has been found to suppress poly I:C-induced IP-10 and RANTES expression in bronchial epithelial cells via the MAPK-ERK, JNK, and p38 pathways.[8]

cluster_downstream Downstream Effects of PKA PKA Activated PKA NFkB NF-κB Pathway PKA->NFkB Inhibits MAPK MAPK Pathways (p38, JNK, ERK) PKA->MAPK Modulates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Drives MAPK->Gene_Expression Drives

Caption: Downstream signaling pathways modulated by PKA.

Effects of this compound on Key Inflammatory Cells

This compound's anti-inflammatory properties are evident in its effects on a variety of immune cells that are central to the pathogenesis of inflammatory airway diseases.

Eosinophils

Eosinophils are key effector cells in allergic inflammation. This compound has been shown to significantly reduce eosinophil numbers in the bronchoalveolar lavage fluid (BALF) of asthmatic mice.[9][10] Furthermore, it inhibits the adhesion of eosinophils to lung fibroblasts, a crucial step in eosinophil activation and tissue infiltration.[11][12] This inhibition is associated with a decrease in the expression of the adhesion molecules ICAM-1 and VCAM-1 on fibroblasts.[11]

Mast Cells and Basophils

Mast cells and basophils are potent sources of histamine and other inflammatory mediators. This compound dose-dependently inhibits histamine release from lung mast cells after an anti-IgE challenge.

T-Lymphocytes

T-lymphocytes, particularly T-helper 2 (Th2) cells, orchestrate allergic inflammation through the release of cytokines like IL-4 and IL-5. This compound has been shown to weakly decrease the ConA-elicited secretion of IL-4 and IL-5 from peripheral T cells of asthmatic patients.[13]

Neutrophils

While primarily known for their role in bacterial infections, neutrophils also contribute to chronic inflammation. Although this compound therapy has been associated with decreased β-adrenergic function in polymorphonuclear leukocytes (PMNs), its direct effects on neutrophil chemotaxis have been reported to be minimal.

Quantitative Summary of this compound's Anti-inflammatory Effects

The following tables summarize key quantitative findings from various in vitro and in vivo studies, highlighting the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Mediator Release and Cell Function

Cell TypeInflammatory StimulusMeasured ParameterThis compound Concentration% Inhibition (approx.)Reference
Human MonocytesLipopolysaccharide (LPS)TNF-α release10⁻⁷ M40%[1]()
BEAS-2B cellsPoly I:CIP-10 release10⁻⁷ M60%[8]([Link])
BEAS-2B cellsPoly I:CRANTES release10⁻⁷ M50%[8]([Link])
NHLFTNF-αICAM-1 expression2.9 nM (IC₅₀)50%[11]([Link])
NHLFTNF-αVCAM-1 expression2.3 nM (IC₅₀)50%[11]([Link])

Table 2: In Vivo Effects of this compound on Airway Inflammation

Animal ModelInflammatory ChallengeMeasured ParameterThis compound Dose% Reduction (approx.)Reference
Asthmatic MiceOvalbumin (OVA)Eosinophil count in BALFClinical Dose EquivalentSignificant reduction[9]([Link]
Asthmatic ChildrenIntradermal HistamineWheal formation50 µg (oral)15%[14]([Link])
Asthmatic ChildrenIntradermal PAFWheal formation50 µg (oral)18%[14]([Link])

Experimental Protocols for Investigating this compound's Anti-inflammatory Properties

Reproducibility is paramount in scientific research. The following sections detail methodologies for assessing the anti-inflammatory effects of this compound.

Protocol for Measuring Cytokine Release from Bronchial Epithelial Cells (BEAS-2B)

This protocol outlines the steps to quantify the inhibitory effect of this compound on cytokine release from the human bronchial epithelial cell line, BEAS-2B.

Materials:

  • BEAS-2B cells

  • Cell culture medium (e.g., LHC-9)

  • This compound hydrochloride

  • Inflammatory stimulus (e.g., Poly I:C, 10 µg/mL)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IP-10, RANTES)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture BEAS-2B cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-incubation with this compound: Wash the cells with PBS and pre-incubate with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) for 1 hour.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., Poly I:C) to the wells and incubate for a specified time (e.g., 12 or 24 hours).[8]

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.

  • Cytokine Quantification: Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.[15][16][17][18]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration compared to the stimulated control.

Start Seed BEAS-2B cells Preincubation Pre-incubate with This compound (1 hr) Start->Preincubation Stimulation Add Inflammatory Stimulus (e.g., Poly I:C) Preincubation->Stimulation Incubation Incubate (12-24 hrs) Stimulation->Incubation Collect Collect Supernatant Incubation->Collect ELISA Quantify Cytokines (ELISA) Collect->ELISA Analyze Analyze Data ELISA->Analyze

Caption: Workflow for cytokine release assay.

Protocol for Eosinophil Adhesion Assay

This protocol describes how to measure the effect of this compound on the adhesion of eosinophils to normal human lung fibroblasts (NHLF).

Materials:

  • Normal Human Lung Fibroblasts (NHLF)

  • Eosinophils (isolated from peripheral blood)

  • Cell culture medium (e.g., Ham's F-12)

  • This compound hydrochloride

  • TNF-α (1 ng/mL)

  • Eotaxin (100 ng/mL)

  • Reagents for eosinophil peroxidase (EPO) assay

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • NHLF Culture: Culture NHLF in 96-well plates until confluent.

  • NHLF Pre-treatment: Pre-treat the confluent NHLF with TNF-α in the presence of various concentrations of this compound for a specified duration.

  • Eosinophil Stimulation: Stimulate isolated eosinophils with eotaxin.

  • Co-culture: Add the eotaxin-stimulated eosinophils to the pre-treated NHLF monolayers and incubate for 30 minutes.

  • Washing: Gently wash the wells to remove non-adherent eosinophils.

  • Adhesion Quantification: Quantify the number of adherent eosinophils by measuring the residual eosinophil peroxidase (EPO) activity.[12]

  • Data Analysis: Determine the percentage inhibition of eosinophil adhesion by this compound.

Protocol for Mast Cell Degranulation Assay

This protocol details a method to assess the inhibitory effect of this compound on mast cell degranulation using the rat basophilic leukemia cell line (RBL-2H3) as a model.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound hydrochloride

  • Tyrode's buffer

  • Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Sensitization: Sensitize RBL-2H3 cells with anti-DNP IgE overnight.[10]

  • Washing: Wash the sensitized cells to remove unbound IgE.

  • Pre-incubation with this compound: Pre-incubate the cells with different concentrations of this compound for 30 minutes.

  • Antigen Challenge: Induce degranulation by challenging the cells with DNP-HSA for 1 hour.[10]

  • Supernatant Collection: Collect the supernatants containing the released mediators.

  • β-hexosaminidase Assay: Measure the activity of the released β-hexosaminidase in the supernatants using a colorimetric assay.[10][19][20][21][22]

  • Data Analysis: Calculate the percentage inhibition of degranulation by this compound.

Clinical Evidence and Future Directions

While the majority of the data on this compound's anti-inflammatory effects comes from preclinical studies, some clinical evidence supports these findings. For instance, oral this compound has been shown to have a small but significant inhibitory effect on wheal formation induced by histamine and platelet-activating factor in asthmatic children.[14] Another study found that treatment with this compound was associated with decreased β-adrenergic function in peripheral blood polymorphonuclear leukocytes. However, large-scale clinical trials specifically designed to evaluate the anti-inflammatory effects of this compound by measuring a comprehensive panel of inflammatory biomarkers are still needed.[23][24][25]

The additive or synergistic anti-inflammatory effects observed when this compound is combined with corticosteroids, such as budesonide, are particularly promising.[11][12] This suggests that combination therapies may offer enhanced therapeutic benefits by targeting different aspects of the inflammatory cascade.

Future research should focus on:

  • Elucidating the detailed downstream signaling pathways of PKA in different immune cell types.

  • Conducting well-designed clinical trials to quantify the anti-inflammatory effects of this compound in patients with asthma and COPD, using a broad range of inflammatory biomarkers.

  • Investigating the long-term immunomodulatory effects of this compound and its impact on airway remodeling.

  • Exploring the potential of this compound in other inflammatory conditions beyond respiratory diseases.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound is more than just a bronchodilator. Its ability to modulate the function of key inflammatory cells and inhibit the production of pro-inflammatory mediators through the β2-adrenergic receptor signaling pathway highlights its significant anti-inflammatory properties. A deeper understanding and appreciation of these mechanisms will be instrumental in optimizing its therapeutic use and in the development of novel anti-inflammatory strategies for a range of diseases.

References

  • Effect of beta-agonists on production of cytokines by activated T cells obtained from asthmatic patients and normal subjects. PubMed. [Link]

  • Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. PubMed. [Link]

  • Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide. PMC. [Link]

  • Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells. PubMed. [Link]

  • Effect of this compound, a beta 2-adrenoceptor agonist, on skin whealing response caused by inflammatory mediators in asthmatic children. PubMed. [Link]

  • TNF-α (free) ELISA. Diaclone. [Link]

  • Eosinophil Adhesion to Cholinergic Nerves via ICAM-1 and VCAM-1 and Associated Eosinophil Degranulation. PubMed. [Link]

  • ELISA Kit for Tumor Necrosis Factor Alpha (TNFa). Cloud-Clone Corp. [Link]

  • Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections. Scirp.org. [Link]

  • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. NIH. [Link]

  • β-hexosaminidase release. RBL-2H3 mast cells were sensitized with... ResearchGate. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

  • Eosinophil adhesion to cholinergic nerves via ICAM-1 and VCAM-1 and associated eosinophil degranulation. American Physiological Society Journal. [Link]

  • De-granulation (β-hexosaminidase) Assay Protocol. Applied Biological Materials Inc. [Link]

  • Adhesion of Human Basophils, Eosinophils, and Neutrophils to Interleukin 1-activated Human Vascular Endothelial Cells. Semantic Scholar. [Link]

  • Transcription Factors and Methods for the Pharmacological Correction of Their Activity. MDPI. [Link]

  • A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. PubMed. [Link]

  • This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma. PubMed. [Link]

  • Effect of Inhaled this compound on Cough Receptor Sensitivity to Capsaicin in Patients With Asthma or Chronic Bronchitis and in Normal Subjects. PubMed. [Link]

  • This compound Potentiates the Anti-Inflammatory Activity of Budesonide on Eosinophil Adhesion to Lung Fibroblasts. Karger Publishers. [Link]

  • This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts. PubMed. [Link]

  • The Regulation of NF-κB Subunits by Phosphorylation. PMC. [Link]

  • Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule. MDPI. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

  • Targeting Neutrophils for Promoting the Resolution of Inflammation. Frontiers. [Link]

  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. [Link]

  • How transcription factor dynamics control immune responses. Drug Discovery News. [Link]

  • In vitro and in vivo stimulation of neutrophil migration and lymphocyte transformation by thiamine related to inhibition of the peroxidase/H2O2/halide system. NIH. [Link]

  • Dynamic interaction of VCAM-1 and ICAM-1 with moesin and ezrin in a novel endothelial docking structure for adherent leukocytes. NIH. [Link]

  • Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells. PubMed. [Link]

  • Transcription factors in the development and treatment of immune disorders. PMC. [Link]

  • FoxO Transcription Factors: Applicability as a Novel Immune Cell Regulators and Therapeutic Targets in Oxidative Stress-Related Diseases. MDPI. [Link]

  • What transcription factors regulate immune cell development?. Patsnap Synapse. [Link]

  • Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central. [Link]

  • Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. PMC. [Link]

Sources

Procaterol's Impact on Intracellular Adhesion Molecule Expression

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Procaterol, a potent and selective β2-adrenergic receptor agonist, is well-established as a bronchodilator for managing respiratory conditions like asthma.[1][2] However, its therapeutic utility extends beyond smooth muscle relaxation. A growing body of evidence reveals that this compound possesses significant anti-inflammatory properties, a crucial aspect of which is its ability to modulate the expression of key signaling molecules involved in the inflammatory cascade. This guide focuses on a core component of this anti-inflammatory activity: the impact of this compound on the expression of Intracellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a central player in the recruitment and activation of inflammatory cells, particularly eosinophils, in the airways.[3][4] This document provides a detailed examination of the molecular mechanisms through which this compound downregulates ICAM-1 expression, presents validated experimental protocols to investigate this effect, and discusses the broader therapeutic implications for researchers and drug development professionals.

Foundational Concepts: ICAM-1 and this compound

The Central Role of ICAM-1 in Airway Inflammation

Intracellular Adhesion Molecule-1 (ICAM-1, also known as CD54) is a transmembrane glycoprotein of the immunoglobulin superfamily that is constitutively expressed at low levels on various cell types, including endothelial and epithelial cells.[4][5] During an inflammatory response, its expression is dramatically upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[5][6]

The primary function of ICAM-1 is to mediate the adhesion and transendothelial migration of leukocytes from the bloodstream into inflamed tissues.[5] It serves as a ligand for the β2-integrin Lymphocyte Function-Associated Antigen-1 (LFA-1), which is expressed on the surface of leukocytes, including eosinophils and T-cells.[4] This ICAM-1/LFA-1 interaction is a critical step for the influx of inflammatory cells into the airways, a hallmark of allergic asthma.[3][7][8] Furthermore, ICAM-1 is the primary receptor for the major group of human rhinoviruses (HRV), the pathogens most frequently responsible for acute exacerbations of asthma.[4][9] Upregulated ICAM-1 on airway epithelial cells, therefore, not only amplifies the inflammatory response but also increases susceptibility to viral infections.[9][10]

This compound: A β2-Adrenergic Agonist with Pleiotropic Effects

This compound is a second-generation β2-selective adrenergic receptor agonist recognized for its potent bronchodilatory action.[2][11] It is used clinically to relieve bronchospasm in patients with asthma and other obstructive airway diseases.[1][12] Beyond its effects on airway smooth muscle, this compound exerts distinct anti-inflammatory actions.[6][13] These effects are not merely a secondary consequence of bronchodilation but are rooted in its direct influence on the molecular machinery of inflammatory cells and structural cells within the airways. Studies have demonstrated that this compound can inhibit the release of inflammatory mediators and, crucially, suppress the expression of adhesion molecules, thereby impeding the recruitment of eosinophils to sites of inflammation.[6]

Core Mechanism: The Signaling Pathway of this compound-Mediated ICAM-1 Suppression

The inhibitory effect of this compound on ICAM-1 expression is a direct result of its engagement with the β2-adrenergic receptor and the subsequent activation of the canonical Gs-protein signaling cascade.

Mechanism Deep Dive:

  • Receptor Activation: this compound binds to the β2-adrenergic receptor on the surface of target cells, such as lung fibroblasts or bronchial epithelial cells.[14]

  • G-Protein and Adenylyl Cyclase: This binding event induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase.

  • cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.[6][15] This step is the central signaling node for the anti-inflammatory effects of β2-agonists.[16]

  • PKA Activation and Transcriptional Control: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[6] Activated PKA can then phosphorylate various downstream targets, including transcription factors. The crucial step in ICAM-1 suppression involves the PKA-mediated interference with pro-inflammatory transcription factor pathways, most notably Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation, and its activation is required for the cytokine-induced transcription of the ICAM-1 gene. By inhibiting the NF-κB pathway, the this compound-cAMP-PKA axis effectively suppresses the synthesis of new ICAM-1 molecules.[6][17]

Procaterol_ICAM1_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_path NF-κB Pathway PKA->NFkB_path Inhibits ICAM1_gene ICAM-1 Gene Transcription NFkB_path->ICAM1_gene Promotes ICAM1_protein ICAM-1 Protein Expression ICAM1_gene->ICAM1_protein Leads to TNFa TNF-α TNFa->NFkB_path Stimulates

Caption: this compound signaling pathway leading to ICAM-1 suppression.

Experimental Validation: Protocols and Key Findings

The inhibitory effect of this compound on ICAM-1 expression has been rigorously validated in vitro. The following protocols provide a framework for reproducing and expanding upon these findings. The primary model discussed involves Normal Human Lung Fibroblasts (NHLF), which are key structural cells that participate in airway inflammation.[6]

Protocol 1: Quantifying this compound's Inhibition of TNF-α-Induced ICAM-1 Expression

This protocol details a cell-based immunoassay to measure ICAM-1 protein expression on the surface of adherent cells.

A. Materials and Reagents

  • Normal Human Lung Fibroblasts (NHLF)

  • Fibroblast Growth Medium (FGM)

  • Recombinant Human TNF-α

  • This compound Hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer (e.g., 5% skim milk or 1% BSA in PBS)

  • Primary Antibody: Mouse anti-human ICAM-1 (CD54)

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well cell culture plates

  • Plate reader (450 nm)

B. Step-by-Step Methodology

  • Cell Seeding: Seed NHLF into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours. Culture in FGM at 37°C and 5% CO₂.

  • This compound Pre-treatment: Once confluent, replace the medium with fresh FGM containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁷ M) or a vehicle control. Incubate for 1 hour.

    • Causality Insight: This pre-incubation allows this compound to initiate the cAMP signaling cascade prior to the inflammatory challenge.

  • Inflammatory Stimulation: Add TNF-α to the wells to a final concentration of 1 ng/mL to induce ICAM-1 expression. Leave a set of control wells without TNF-α to measure baseline ICAM-1 levels. Incubate for 24 hours.

  • Cell Fixation: Gently wash the monolayer twice with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature.

  • Blocking: Wash the fixed cells three times with PBS. Add Blocking Buffer to each well and incubate for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Remove the blocking buffer and add the primary anti-ICAM-1 antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with PBS. Add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Detection and Quantification: Wash the wells five times with PBS. Add TMB substrate and incubate until a blue color develops. Stop the reaction by adding the stop solution, which will turn the color yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of ICAM-1 expressed on the cell surface.

Data Summary: Concentration-Dependent Inhibition of ICAM-1

Data from studies utilizing similar protocols demonstrate a clear concentration-dependent inhibitory effect of this compound.[6][13]

Treatment GroupICAM-1 Expression (Relative to TNF-α alone)
Control (No TNF-α)Baseline
TNF-α (1 ng/mL)100%
TNF-α + this compound (10⁻⁹ M)~85%
TNF-α + this compound (10⁻⁸ M)~70%
TNF-α + this compound (10⁻⁷ M)~55%
Table adapted from data presented in Yoshida N, et al. Int Arch Allergy Immunol. 2009.[13]
Protocol 2: Functional Assessment via Eosinophil Adhesion Assay

This assay validates that the observed reduction in ICAM-1 expression translates to a functional decrease in the adhesion of inflammatory cells.

A. Materials and Reagents

  • NHLF monolayer prepared and treated as in Protocol 1 (in 48- or 96-well plates).

  • Human Eosinophils (isolated from peripheral blood of healthy donors).

  • Eotaxin (chemoattractant).

  • Assay Buffer (e.g., RPMI 1640).

  • Reagents for quantifying eosinophil peroxidase (EPO) activity (e.g., H₂O₂, O-phenylenediamine dihydrochloride).

B. Step-by-Step Methodology

  • Prepare NHLF Monolayer: Culture and treat NHLF with TNF-α and this compound as described in Protocol 1.

  • Eosinophil Preparation: Isolate eosinophils from human peripheral blood using a standard method like density gradient centrifugation followed by negative selection. Resuspend the purified eosinophils in Assay Buffer.

  • Adhesion Step: After the 24-hour stimulation of NHLF, wash the monolayer gently to remove all treatment media. Add the eosinophil suspension (e.g., 1x10⁵ cells/well) to each well. Add eotaxin to stimulate eosinophil integrin activation.

  • Incubation: Co-culture the eosinophils and NHLF for 1-2 hours at 37°C to allow for adhesion.

  • Removal of Non-Adherent Cells: Gently wash the wells 2-3 times with Assay Buffer to remove all non-adherent eosinophils.

    • Self-Validation Check: The stringency and consistency of the washing step are critical for reliable and reproducible results.

  • Quantification of Adherent Eosinophils: Lyse the remaining cells in the wells and quantify the number of adherent eosinophils by measuring the activity of eosinophil-specific peroxidase (EPO). The resulting colorimetric signal is proportional to the number of adhered eosinophils.

Experimental_Workflow Start Start: NHLF Cell Culture Treatment Treatment: 1. This compound (1 hr) 2. TNF-α (24 hr) Start->Treatment Split Treatment->Split Assay1 Assay 1: ICAM-1 Quantification (Cell-based ELISA) Split->Assay1 Assay2 Assay 2: Eosinophil Adhesion Split->Assay2 Fixation Fix & Block Cells Assay1->Fixation Eos_Add Add Isolated Eosinophils Assay2->Eos_Add Antibodies Add 1° & 2° Antibodies Fixation->Antibodies Detection1 Add Substrate & Read Absorbance Antibodies->Detection1 Data1 Result: ICAM-1 Expression Level Detection1->Data1 Wash Incubate & Wash (Remove non-adherent) Eos_Add->Wash Detection2 Lyse Cells & Measure EPO Activity Wash->Detection2 Data2 Result: Number of Adherent Eosinophils Detection2->Data2

Caption: Experimental workflow for validating this compound's effect on ICAM-1.

Broader Implications and Future Directions

Synergy with Corticosteroids

A significant finding is that the anti-inflammatory action of this compound is additive to that of glucocorticoids like budesonide.[6][13] Both drugs were shown to inhibit ICAM-1 expression in a concentration-dependent manner, and their combination resulted in a greater inhibitory effect than either agent alone.[6] This provides a strong mechanistic rationale for the clinical practice of using long-acting β2-agonists (LABAs) in combination with inhaled corticosteroids (ICS) for asthma control. By targeting the inflammatory process through two distinct pathways—this compound via the cAMP pathway and budesonide via glucocorticoid receptor-mediated gene transcription—combination therapy can achieve superior anti-inflammatory efficacy.

Therapeutic Relevance

The ability of this compound to downregulate ICAM-1 expression has direct therapeutic relevance:

  • Reduced Inflammatory Cell Influx: By decreasing the primary adhesion signal on airway cells, this compound can limit the recruitment of eosinophils and other leukocytes, thereby dampening the chronic inflammation that characterizes asthma.[11]

  • Potential Antiviral Activity: Given that ICAM-1 is a receptor for HRV, its downregulation by this compound may reduce the susceptibility of airway epithelial cells to rhinovirus infection.[9] This could potentially decrease the frequency or severity of virus-induced asthma exacerbations, a major cause of morbidity.

Conclusion

This compound's impact on intracellular adhesion molecule expression is a key facet of its anti-inflammatory profile. Through the well-defined β2-adrenergic receptor/cAMP/PKA signaling pathway, this compound effectively suppresses cytokine-induced ICAM-1 expression on airway structural cells. This molecular action translates into a functionally significant reduction in eosinophil adhesion, providing a direct mechanism for its observed anti-inflammatory effects in respiratory diseases. The data strongly support the role of this compound not just as a bronchodilator but as an active modulator of the inflammatory microenvironment in the airways. For researchers and drug developers, understanding this mechanism reinforces the rationale for combination therapies and opens avenues for exploring the broader potential of β2-agonists in managing inflammatory and infectious airway diseases.

References

  • Bloemen, K., et al. (2007). The role of ICAM-1 on T-cells in the pathogenesis of asthma. European Respiratory Journal, 29(5), 1035-1045. [Link]

  • Berezhansky, V. V., et al. (2020). Role of L-selectin and ICAM-1 adhesion molecules in children with asthma. Medical Immunology (Russia), 22(4), 721-726. [Link]

  • Yoshida, N., et al. (2009). This compound Potentiates the Anti-Inflammatory Activity of Budesonide on Eosinophil Adhesion to Lung Fibroblasts. International Archives of Allergy and Immunology, 150(4), 352-358. [Link]

  • Shukla, S. D., et al. (2014). Intercellular adhesion molecule-1 as a drug target in asthma and rhinitis. Respirology, 19(4), 508-513. [Link]

  • Tashimo, H., et al. (2007). Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. Allergology International, 56(2), 141-147. [Link]

  • Yoshida, N., et al. (2009). This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts. PubMed. [Link]

  • Vignola, A. M., et al. (1998). The role of ICAM-1 on T-cells in the pathogenesis of asthma. ResearchGate. [Link]

  • Takahashi, H., et al. (2003). Effect of beta 2-adrenergic receptor stimulation on interleukin-18-induced intercellular adhesion molecule-1 expression and cytokine production. The Journal of Pharmacology and Experimental Therapeutics, 304(2), 634-642. [Link]

  • Ciprandi, G., et al. (1995). ICAM-1 on epithelial cells in allergic subjects: a hallmark of allergic inflammation. International Archives of Allergy and Immunology, 107(1-3), 99-102. [Link]

  • The Kingsley Clinic. (n.d.). This compound Inhaler: Uses, Dosage, Side Effects & Safety Guide. [Link]

  • Singanayagam, A., et al. (2022). Targeting intercellular adhesion molecule-1 (ICAM-1) to reduce rhinovirus-induced acute exacerbations in chronic respiratory diseases. Inflammopharmacology, 30(3), 725-735. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Ko, H., et al. (2017). β2 adrenergic agonist suppresses eosinophil-induced epithelial-to-mesenchymal transition of bronchial epithelial cells. BMC Pulmonary Medicine, 17(1), 72. [Link]

  • Ueki, S., et al. (2003). Inhibition by fenoterol of human eosinophil functions including β2-adrenoceptor-independent actions. BMC Pharmacology, 3, 11. [Link]

  • Vignola, A. M., et al. (1998). The role of ICAM-1 on T-cells in the pathogenesis of asthma. European Respiratory Society. [Link]

  • Mori, K., et al. (2003). beta2-adrenergic receptor stimulation-induced immunosuppressive effects possibly through down-regulation of co-stimulatory molecules, ICAM-1, CD40 and CD14 on monocytes. Clinical and Experimental Immunology, 131(2), 314-321. [Link]

  • Tachibana, A., et al. (1998). Inhibitory effects of theophylline and this compound on eosinophil function. International Archives of Allergy and Immunology, 117 Suppl 1, 35-38. [Link]

  • MIMS Philippines. (n.d.). This compound - Oral Patient Medicine Information. [Link]

  • Dentener, M. A., et al. (2000). Role of alveolar epithelial ICAM-1 in lipopolysaccharide-induced lung inflammation. The European Respiratory Journal, 15(5), 918-925. [Link]

  • Takahashi, H., et al. (2003). Effect of β2-adrenergic receptor stimulation on interleukin-18-induced intercellular adhesion molecule-1 expression and cytokine production. Okayama University. [Link]

  • Takahashi, H., et al. (2004). Effect of beta2-adrenergic Receptor Agonists on Intercellular Adhesion Molecule (ICAM)-1, B7, and CD40 Expression in Mixed Lymphocyte Reaction. Journal of Korean Medical Science, 19(6), 831-838. [Link]

  • ResearchGate. (n.d.). Fig. S 1 (A) Illustration of the experimental protocol for ICAM-1... [Link]

  • Bergin, R., et al. (2024). Brief research report: ETS-1 blockade increases ICAM-1 expression in activated human retinal endothelial cells. Frontiers in Immunology, 15, 1380775. [Link]

  • Semantic Scholar. (2004). Effect of β2-adrenergic receptor agonists on intercellular adhesion molecule (ICAM)-1, B7, and CD40 expression in mixed lymphocyte reaction. [Link]

  • Oddera, S., et al. (1997). Downregulation of the Expression of Intercellular Adhesion Molecule (ICAM)-1 on Bronchial Epithelial Cells by Fenoterol, a β2-Adrenoceptor Agonist. SciSpace. [Link]

  • Ito, H., et al. (1990). Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea. British Journal of Pharmacology, 99(4), 741-748. [Link]

  • Yang, L., et al. (2005). ICAM-1 regulates neutrophil adhesion and transcellular migration of TNF-α-activated vascular endothelium under flow. Blood, 106(2), 584-592. [Link]

  • Dasgupta, A., et al. (2021). ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis. Journal of Leukocyte Biology, 110(5), 947-960. [Link]

  • MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. [Link]

  • Hung, C. H., et al. (2011). Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells. Inflammation Research, 60(2), 179-187. [Link]

  • Walpola, P. T., et al. (1995). Expression of ICAM-1 and VCAM-1 and Monocyte Adherence in Arteries Exposed to Altered Shear Stress. Arteriosclerosis, Thrombosis, and Vascular Biology, 15(1), 2-10. [Link]

  • Kudo, M., et al. (2022). Anti-inflammatory effects of medications used for viral infection-induced respiratory diseases. Experimental and Therapeutic Medicine, 24(6), 785. [Link]

  • Kwon, J. W., et al. (2020). Effects of Oral this compound for Postinfectious Cough in Adults: Single-Centre, Randomized Double-Blind, Placebo-Controlled Trial. Journal of Clinical Medicine, 9(7), 2132. [Link]

  • Trian, T., et al. (2014). Tiotropium sustains the anti-inflammatory action of olodaterol via the cyclic AMP pathway. Pulmonary Pharmacology & Therapeutics, 27(1), 58-65. [Link]

  • Johnson, S., et al. (2019). Cyclic AMP in dendritic cells: A novel potential target for disease-modifying agents in asthma and other allergic disorders. Pharmacology & Therapeutics, 197, 1-11. [Link]

Sources

The Rational Design and Synthesis of Novel Procaterol Derivatives as Potent β2-Adrenergic Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Therapeutic Value of β2-Adrenergic Agonists and the Quest for Novelty

Procaterol, a potent and selective β2-adrenergic receptor agonist, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the stimulation of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[3] The core structure of this compound, 5-(1-hydroxy-2-(isopropylamino)butyl)-8-hydroxyquinolin-2(1H)-one, offers a rich scaffold for medicinal chemists to explore novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis of novel this compound derivatives, their structure-activity relationships (SAR), and the critical assays for evaluating their biological activity.

The Strategic Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound and its analogs hinges on the construction of the 8-hydroxyquinolin-2(1H)-one core and the subsequent elaboration of the amino alcohol side chain at the C5 position. A key strategic consideration is the stereoselective synthesis of the amino alcohol moiety, as the biological activity of β2-agonists is often highly dependent on the stereochemistry. The (R)-enantiomer at the carbon bearing the hydroxyl group is typically the more active eutomer.

Herein, we present a representative, detailed protocol for the synthesis of a novel (R)-Procaterol derivative, (R)-5-(1-hydroxy-2-((1-(p-tolyl)propan-2-yl)amino)ethyl)-8-hydroxyquinolin-2(1H)-one, which exemplifies the key transformations involved.

Experimental Protocol: Synthesis of a Novel (R)-Procaterol Derivative

Part 1: Synthesis of the Key Intermediate (R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

This pivotal intermediate provides the core quinolinone structure and the stereochemically defined epoxide for subsequent aminolysis.

  • Step 1: Synthesis of 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one.

    • To a solution of 8-(benzyloxy)quinolin-2(1H)-one (1.0 eq) in a suitable solvent such as nitrobenzene, add aluminum chloride (3.0 eq) at 0 °C.

    • Add bromoacetyl bromide (1.2 eq) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one.

  • Step 2: Asymmetric Reduction to (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one.

    • To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex (1.0 eq) dropwise.

    • Stir the mixture for 15 minutes, then cool to -20 °C.

    • Add a solution of 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one (1.0 eq) in THF dropwise.

    • Stir the reaction for 2 hours at -20 °C.

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired (R)-bromohydrin.

  • Step 3: Epoxide Formation to (R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. [4]

    • Dissolve the (R)-bromohydrin (1.0 eq) in a mixture of acetone and water.[4]

    • Add potassium carbonate (2.8 eq) and heat the mixture to reflux for 3 hours.[4]

    • Cool the reaction mixture and filter to remove inorganic salts.[4]

    • Concentrate the filtrate under reduced pressure.[4]

    • The residue can be purified by recrystallization from methanol to give the (R)-epoxide intermediate.[4]

Part 2: Aminolysis and Deprotection to Yield the Final Product

  • Step 4: Ring-opening of the Epoxide with the Novel Amine.

    • To a solution of (R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (1.0 eq) in ethanol, add (1-(p-tolyl)propan-2-yl)amine (1.5 eq).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Step 5: Deprotection of the Benzyl Group.

    • Dissolve the product from Step 4 in methanol.

    • Add 10% palladium on carbon (0.1 eq by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, (R)-5-(1-hydroxy-2-((1-(p-tolyl)propan-2-yl)amino)ethyl)-8-hydroxyquinolin-2(1H)-one.

    • Further purification can be achieved by recrystallization or preparative HPLC. The separation of diastereomers, if formed, can be achieved by chiral chromatography.[5][6][7][8][9]

Synthesis_of_Novel_Procaterol_Derivative cluster_0 Part 1: Key Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A 8-(benzyloxy)quinolin-2(1H)-one B 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one A->B Bromoacetylation C (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one B->C Asymmetric Reduction (CBS Catalyst) D (R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one C->D Epoxide Formation (K2CO3) F Protected Amino Alcohol D->F Aminolysis E (1-(p-tolyl)propan-2-yl)amine E->F G Novel this compound Derivative F->G Deprotection (H2/Pd-C) caption Synthetic scheme for a novel this compound derivative.

Synthetic scheme for a novel this compound derivative.

Structure-Activity Relationship (SAR) of Novel this compound Derivatives

The exploration of SAR is fundamental to the rational design of more effective β2-agonists. A systematic modification of the this compound scaffold can provide valuable insights into the molecular features required for potent and selective receptor activation. A recent study on a series of novel 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives provides a clear illustration of these principles.[10]

Key SAR observations include:

  • The N-Substituent: The nature of the substituent on the amino group is critical for both potency and selectivity. Increasing the steric bulk and providing additional interaction points with the receptor can significantly enhance activity. For instance, derivatives with larger, lipophilic groups on the nitrogen atom have shown exceptionally high potency.[10]

  • Stereochemistry: As with other β2-agonists, the (R)-stereoisomer at the hydroxyl-bearing carbon is significantly more potent than the (S)-isomer.

  • The Quinolinone Core: The 8-hydroxyquinolin-2(1H)-one moiety is a key pharmacophore, likely mimicking the catechol group of endogenous ligands and forming crucial hydrogen bonds with the receptor.

Table 1: In Vitro Activity of Novel this compound Derivatives at the β2-Adrenergic Receptor [10]

CompoundN-Substituentβ2-AR Agonistic Activity (EC50, pM)
This compound Isopropyl110
9g 2-(2,3-dihydro-1H-inden-2-yl)ethyl36
(R)-18c (R)-1-(4-methoxyphenyl)propan-2-yl21
Salmeterol -450
Indacaterol -130

Data extracted from a study on novel 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives.[10]

Bioisosteric Replacement Strategies for Lead Optimization

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound.[11] In the context of this compound derivatives, several bioisosteric modifications can be envisaged:

  • Carbostyril Ring Analogs: The 8-hydroxyquinolin-2(1H)-one core can be replaced with other heterocyclic systems that maintain the key hydrogen bonding interactions with the β2-adrenergic receptor. Examples could include benzoxazolones or other fused heterocyclic systems.[12]

  • Phenol Bioisosteres: The 8-hydroxyl group is critical for activity. Bioisosteric replacements could include groups like hydroxamic acids or other acidic functionalities that can act as hydrogen bond donors.

  • Side Chain Modifications: The ethyl group on the amino alcohol side chain can be replaced with other small alkyl groups to probe the steric tolerance of the receptor binding pocket.

Modern Synthetic Approaches: The Promise of C-H Functionalization

Traditional synthetic routes to quinoline and quinolinone derivatives often require harsh conditions and pre-functionalized starting materials. Modern transition-metal-catalyzed C-H functionalization reactions offer a more efficient and atom-economical approach to the synthesis of these scaffolds.[13][14][15] For example, a directed C-H activation strategy could be employed to directly install the amino alcohol side chain precursor onto the 8-hydroxyquinolin-2(1H)-one core, potentially shortening the synthetic sequence and allowing for more rapid exploration of the SAR.

Modern_Synthesis_Approach A 8-hydroxyquinolin-2(1H)-one B Directed C-H Functionalization A->B Transition Metal Catalyst + Directing Group C C5-Functionalized Intermediate B->C D Novel this compound Derivatives C->D Further Elaboration caption Conceptual workflow for C-H functionalization.

Conceptual workflow for C-H functionalization.

Biological Evaluation: A Multi-tiered Approach to Characterizing Novel Derivatives

A rigorous biological evaluation is essential to characterize the pharmacological profile of newly synthesized this compound derivatives. This typically involves a tiered approach, starting with in vitro assays to determine receptor affinity and functional activity, followed by ex vivo and in vivo studies to assess bronchodilator efficacy.

In Vitro Assays

1. Radioligand Binding Assay for β1- and β2-Adrenergic Receptor Affinity

This assay determines the affinity (Ki) of the test compounds for the target β2 receptor and the off-target β1 receptor, providing a measure of selectivity.[16]

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled antagonist (e.g., [3H]-CGP 12177) for binding to receptors expressed in cell membranes.[16]

  • Protocol Outline:

    • Prepare cell membranes from cells stably expressing either the human β1- or β2-adrenergic receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity by liquid scintillation counting.

    • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation. The ratio of Ki (β1) / Ki (β2) provides the selectivity index.

2. cAMP Accumulation Assay for Functional Agonist Activity

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger for β2-adrenergic receptor activation.[16]

  • Principle: Agonist binding to the β2-receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Protocol Outline (HTRF-based):

    • Plate cells expressing the β2-adrenergic receptor in a microplate.

    • Add varying concentrations of the test compound and incubate for a defined period.

    • Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).

    • Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

    • Generate a dose-response curve and determine the EC50 value and the maximum response (Emax) relative to a full agonist like isoproterenol.

Biological_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Ex Vivo / In Vivo Evaluation A Novel this compound Derivative B Radioligand Binding Assay (β1 and β2 Receptors) A->B C cAMP Accumulation Assay (β2 Receptor) A->C D Determine Affinity (Ki) and Selectivity B->D E Determine Potency (EC50) and Efficacy (Emax) C->E F Isolated Guinea Pig Trachea Assay E->F G In Vivo Bronchodilation Model (e.g., Ovalbumin-sensitized Guinea Pig) F->G H Assess Bronchodilator Potency and Duration of Action G->H caption Workflow for biological evaluation of derivatives.

Workflow for biological evaluation of derivatives.
Ex Vivo and In Vivo Models

1. Isolated Guinea Pig Trachea Assay

This classic ex vivo assay provides a functional measure of the bronchodilator effect of a compound on airway smooth muscle.[10]

  • Principle: The contractile tone of isolated guinea pig tracheal rings is measured in an organ bath. The ability of a test compound to relax pre-contracted tissue is quantified.

  • Protocol Outline:

    • Isolate the trachea from a guinea pig and prepare tracheal rings.

    • Suspend the rings in an organ bath containing a physiological salt solution and apply a resting tension.

    • Induce contraction with an agent such as histamine or methacholine.

    • Add cumulative concentrations of the test compound and record the relaxation response.

    • Calculate the EC50 for relaxation.

2. In Vivo Models of Bronchodilation

Animal models of asthma, such as the ovalbumin-sensitized guinea pig, are used to evaluate the in vivo efficacy and duration of action of novel bronchodilators.[17]

  • Principle: Animals are sensitized to an allergen (ovalbumin) to induce an asthmatic phenotype, including airway hyperresponsiveness. The ability of a test compound to protect against or reverse bronchoconstriction induced by an allergen or a chemical challenge is measured.

  • Protocol Outline:

    • Sensitize guinea pigs with intraperitoneal injections of ovalbumin.

    • After a sensitization period, administer the test compound (e.g., by inhalation or intratracheal instillation).

    • Challenge the animals with an aerosol of ovalbumin or a bronchoconstrictor like histamine.

    • Measure airway resistance and compliance using techniques such as whole-body plethysmography.

    • Determine the degree of protection against bronchoconstriction and the duration of the effect.

Conclusion and Future Directions

The this compound scaffold remains a fertile ground for the discovery of new and improved β2-adrenergic agonists. A deep understanding of the synthetic chemistry, coupled with a rational approach to SAR and the application of modern synthetic methodologies, will be key to developing the next generation of respiratory therapeutics. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in this endeavor. Future work will likely focus on the development of compounds with biased agonism, which may offer improved therapeutic profiles by selectively activating certain downstream signaling pathways over others, potentially separating the desired bronchodilator effects from unwanted side effects.

References

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link].

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.
  • ACS Publications. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available at: [Link].

  • Cheng, M., et al. (2019). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & medicinal chemistry, 27(1), 108-120.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Frontiers. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Available at: [Link].

  • ACS Publications. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available at: [Link].

  • Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Available at: [Link].

  • National Center for Biotechnology Information. Beta2-Receptor Agonists and Antagonists. Available at: [Link].

  • Letters in Applied NanoBioScience. Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Available at: [Link].

  • MDPI. Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Available at: [Link].

  • ACS Publications. Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. Available at: [Link].

  • PubMed. Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Available at: [Link].

  • ResearchGate. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Available at: [Link].

  • American Journal of Respiratory and Critical Care Medicine. Airway Hyperresponsiveness to Cigarette Smoke in Ovalbumin-sensitized Guinea Pigs. Available at: [Link].

  • ResearchGate. Examples of bioisosteric replacement in drug development. Available at: [Link].

  • Indian Academy of Sciences. A review on transition-metal mediated synthesis of quinolines. Available at: [Link].

  • Wikipedia. Beta2-adrenergic agonist. Available at: [Link].

  • Biolife. BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. Available at: [Link].

  • Journal of Medicinal Chemistry. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Available at: [Link].

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available at: [Link].

  • ResearchGate. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Available at: [Link].

  • PubMed. Synthesis and in vitro evaluation of derivatives of the β₁-adrenergic receptor antagonist HX-CH 44. Available at: [Link].

  • National Center for Biotechnology Information. Functional Selectivity in Adrenergic and Angiotensin Signaling Systems. Available at: [Link].

  • National Center for Biotechnology Information. Comparative 3D QSAR study on β1-, β2-, and β3-adrenoceptor agonists. Available at: [Link].

  • Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link].

  • MDPI. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Available at: [Link].

  • Google Patents. Catechol bioisosteres.
  • PLOS ONE. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. Available at: [Link].

  • ResearchGate. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Available at: [Link].

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link].

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link].

  • Organic Letters. One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Available at: [Link].

  • ResearchGate. Synthesis of 8,9-dihydro-2H-pyrano-[5,6-g] quinolin-2-one derivatives. Available at: [Link].

Sources

Methodological & Application

Application Notes and Protocols: The Use of Procaterol Hydrochloride in Primary Human Tracheal Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of procaterol hydrochloride in primary human tracheal epithelial cell (hTEC) cultures. This compound, a potent and selective β2-adrenergic receptor agonist, is a valuable tool for investigating airway epithelial physiology, mucociliary clearance, and potential therapeutic interventions for respiratory diseases. We present an in-depth exploration of the underlying science, detailed, self-validating protocols for cell culture and key functional assays, and expected outcomes. The methodologies are designed to ensure scientific rigor and reproducibility, from initial cell culture using the air-liquid interface (ALI) method to functional endpoints including cilia beat frequency, mucin secretion, and intracellular signaling.

Introduction: The Scientific Rationale

The airway epithelium is the primary interface between the body and the inhaled environment, playing a critical role in host defense. A key component of this defense is the mucociliary escalator, where coordinated ciliary beating propels a layer of mucus, trapping inhaled particles and pathogens for removal. Dysfunction of this process is a hallmark of numerous respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD).

Primary hTEC cultures, particularly when differentiated at an air-liquid interface (ALI), represent a physiologically relevant in vitro model that recapitulates the pseudostratified, mucociliary phenotype of the human trachea.[1][2][3] This model is indispensable for studying the cellular and molecular mechanisms governing airway function.

This compound hydrochloride is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects.[4] Its utility in research extends to its direct actions on the airway epithelium. Stimulation of β2-adrenergic receptors on ciliated epithelial cells activates a canonical signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This increase in cAMP is directly linked to the stimulation of ciliary activity, enhancing the rate of mucociliary clearance.[5][6][7] Furthermore, this compound has demonstrated anti-inflammatory properties in bronchial epithelial cells, suggesting a multifaceted role in airway biology.[8]

This guide provides the necessary protocols to leverage the hTEC ALI model to quantitatively assess the physiological impact of this compound, offering a robust platform for drug discovery and mechanistic studies.

Core Signaling Pathway and Experimental Overview

The interaction of this compound with hTECs initiates a well-defined signaling pathway that culminates in measurable functional changes. Understanding this pathway is crucial for experimental design and data interpretation.

This compound-Induced cAMP Signaling Cascade

The diagram below illustrates the sequence of events following the application of this compound to tracheal epithelial cells.

Procaterol_Signaling cluster_EC Extracellular Space cluster_IC Intracellular Space This compound This compound Hydrochloride Receptor β2-Adrenergic Receptor This compound->Receptor Binding & Activation G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cilia Ciliary Dynein Phosphorylation PKA->Cilia Phosphorylates Functional_Response Increased Cilia Beat Frequency Cilia->Functional_Response

Caption: this compound binds to the β2-adrenergic receptor, initiating a Gs protein-mediated cascade that increases intracellular cAMP and PKA activity, leading to enhanced ciliary function.

Integrated Experimental Workflow

The following workflow provides a logical progression for conducting experiments with this compound on differentiated hTEC cultures.

Sources

Application Notes and Protocols for Procaterol in Murine Models of Allergic Asthma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus overproduction, and airway remodeling.[1][2][3] These pathological features are driven by a T-helper type 2 (Th2) cell-mediated immune response, involving key cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[4][5] Murine models are indispensable tools for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics due to their well-characterized immune systems and the availability of genetic strains.[1][6] The ovalbumin (OVA)-induced asthma model is the most extensively used and mimics many of the key features of human allergic asthma.[3][7]

Procaterol is a potent and selective β2-adrenergic receptor agonist that functions as a long-acting bronchodilator.[8][9][10] Its primary therapeutic effect in asthma is the relaxation of bronchial smooth muscle, leading to increased airflow.[10][11] Beyond its bronchodilatory action, preclinical and clinical evidence suggests that this compound possesses anti-inflammatory properties, which may contribute to its overall therapeutic benefit.[9][12][13] This guide provides a comprehensive overview of the application of this compound in murine models of allergic asthma, detailing its mechanism of action and providing robust protocols for its evaluation.

Part 1: Mechanism of Action of this compound

This compound exerts its effects primarily through the activation of β2-adrenergic receptors located on the surface of airway smooth muscle cells. This interaction initiates a well-defined signaling cascade.

1.1 Bronchodilatory Effect: β2-Adrenergic Signaling

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, resulting in the relaxation of airway smooth muscle and bronchodilation.[10][11]

G This compound This compound Beta2_AR β2-Adrenergic Receptor (GPCR) This compound->Beta2_AR Binds G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Ca_Reduction ↓ Intracellular Ca²⁺ Targets->Ca_Reduction Relaxation Airway Smooth Muscle Relaxation Ca_Reduction->Relaxation

Caption: β2-Adrenergic Receptor Signaling Pathway.

1.2 Anti-inflammatory Properties

In addition to its primary bronchodilator function, this compound has demonstrated anti-inflammatory effects. Studies have shown it can inhibit the release of inflammatory mediators.[9] Furthermore, in a murine model of asthma, oral administration of this compound was found to significantly reduce the number of eosinophils in bronchoalveolar lavage fluid (BALF), indicating a direct impact on airway inflammation.[13][14] this compound has also been shown to inhibit the production of Th2-related chemokines in human monocytes and bronchial epithelial cells, which may be mediated through the β2-adrenoceptor-cAMP pathway as well as NF-κB and MAPK signaling pathways.[12]

Part 2: Experimental Design & Protocols

A robust experimental design is crucial for validating the efficacy of this compound in a murine asthma model. The following protocols are based on the widely accepted ovalbumin (OVA) sensitization and challenge model.

2.1 General Experimental Workflow

The typical workflow involves sensitizing the mice to an allergen (OVA), followed by repeated airway challenges with the same allergen to induce an asthmatic phenotype. The test compound (this compound) is administered during the challenge phase. Key endpoints are then assessed 24-48 hours after the final challenge.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day14 Day 14: Booster (i.p. OVA/Alum) Day21 Day 21-23: Aerosol Challenge (OVA) + this compound Treatment Day14->Day21 Rest Period Day24 Day 24: Endpoint Analysis (AHR, BAL, Histo) Day21->Day24 Post-Challenge

Caption: General Experimental Workflow for Murine Asthma Model.

2.2 Recommended Experimental Groups

Group #Group NameSensitizationChallengeTreatmentRationale
1Naive/ControlPBS/AlumPBSVehicleEstablishes baseline physiological parameters.
2Asthma ModelOVA/AlumOVAVehicleValidates the induction of the asthmatic phenotype.
3This compoundOVA/AlumOVAThis compoundTests the efficacy of the therapeutic agent.
4Positive ControlOVA/AlumOVADexamethasoneProvides a benchmark for anti-inflammatory efficacy.

2.3 Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma

This protocol reliably induces key features of asthma, including AHR, eosinophilic inflammation, and increased Th2 cytokine levels.[1][3][7]

  • Materials:

    • BALB/c mice (6-8 weeks old)

    • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

    • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum)

    • Sterile Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Sensitization (Day 0 and 14):

      • Prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of alum in 200 µL of sterile PBS per mouse.

      • Administer 200 µL of the OVA/Alum solution via intraperitoneal (i.p.) injection on Day 0.

      • Repeat the i.p. injection on Day 14 to boost the immune response.[1]

    • Challenge (e.g., Days 21, 22, 23):

      • Prepare a 1% (w/v) OVA solution in sterile PBS for nebulization.

      • Place mice in a whole-body exposure chamber.

      • Challenge the mice by exposing them to an aerosol of 1% OVA for 30 minutes.[15] This is typically done on three consecutive days.

2.4 Protocol 2: Administration of this compound

This compound can be administered via several routes. Oral administration is convenient for preclinical studies and has been shown to be effective in murine models.[13][14]

  • Materials:

    • This compound Hydrochloride

    • Sterile water or PBS for vehicle

    • Oral gavage needles

  • Procedure:

    • Preparation: Dissolve this compound in the vehicle to the desired concentration. A typical dose shown to be effective without augmenting AHR is equivalent to the clinical dose.[13]

    • Administration: Administer this compound or vehicle via oral gavage 1 hour before each OVA challenge.[15]

CompoundRouteDosageFrequency
This compound HClOral1-10 µg/kgOnce daily, prior to challenge
Dexamethasonei.p.1 mg/kgOnce daily, prior to challenge

2.5 Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and is measured as the degree of bronchoconstriction in response to a provoking agent like methacholine.[1][16] This assessment is typically performed 24 hours after the final OVA challenge.[17][18]

  • Method 1: Invasive Measurement (Forced Oscillation Technique):

    • Principle: Provides a direct measurement of lung mechanics, including airway resistance (R L) and elastance (H). It is considered the gold standard.

    • Procedure:

      • Anesthetize, tracheostomize, and mechanically ventilate the mouse.

      • Establish a baseline measurement of lung mechanics.

      • Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0 to 50 mg/mL).[19]

      • Record the changes in airway resistance (R L) at each concentration.

  • Method 2: Non-Invasive Measurement (Whole-Body Plethysmography):

    • Principle: Measures respiratory parameters in conscious, unrestrained mice and calculates a dimensionless value known as Enhanced Pause (Penh), which correlates with airway obstruction.[19] While widely used, its validity is debated, especially in mild inflammation.[19]

    • Procedure:

      • Place the conscious mouse in the plethysmography chamber and allow it to acclimatize.

      • Record baseline readings for 3 minutes.

      • Expose the mouse to aerosolized PBS (vehicle), followed by increasing concentrations of aerosolized methacholine (0-50 mg/mL).

      • Record Penh values for 3 minutes following each nebulization.[19]

2.6 Protocol 4: Assessment of Airway Inflammation

  • Bronchoalveolar Lavage (BAL):

    • Principle: BAL is a procedure to collect cells and fluid from the lungs for analysis, providing a snapshot of the inflammatory state of the airways.[20][21]

    • Procedure:

      • Following AHR measurement, euthanize the mouse.

      • Expose the trachea and insert a cannula.

      • Secure the cannula with a suture.

      • Instill 1 mL of ice-cold PBS with 100 µM EDTA into the lungs and gently aspirate the fluid.[20] Repeat this process two more times.

      • Pool the recovered BAL fluid (BALF) and keep it on ice.

      • Centrifuge the BALF (e.g., 2000 x g for 5 min at 4°C).[21]

      • Use the supernatant for cytokine analysis.

      • Resuspend the cell pellet for total cell counting (using a hemocytometer) and differential cell counting (using cytospin preparations stained with Wright-Giemsa).

  • Lung Histology:

    • Principle: Histological analysis allows for the direct visualization and scoring of inflammatory cell infiltration and structural changes in the lung tissue.[2][22]

    • Procedure:

      • After BAL, perfuse the lungs with PBS via the right ventricle.

      • Inflate the lungs with and fix in 10% neutral buffered formalin.

      • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.[23]

      • Use Periodic acid-Schiff (PAS) stain to identify and quantify mucus-producing goblet cells.

      • Score the slides for inflammation and mucus production in a blinded manner (e.g., on a scale of 0-3 for normal, mild, moderate, severe).[23]

2.7 Protocol 5: Immunological Analysis

  • Principle: The Th2-driven nature of allergic asthma is characterized by the production of specific cytokines. Measuring these provides mechanistic insight into the drug's effect.

  • Procedure (ELISA):

    • Use the BALF supernatant collected in Protocol 4.

    • Quantify the levels of key Th2 cytokines—IL-4, IL-5, and IL-13—using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[24][25]

Part 3: Data Interpretation & Expected Outcomes

The efficacy of this compound is determined by its ability to mitigate the key features of the asthmatic phenotype induced by OVA.

ParameterAsthma Model (vs. Control)Expected Outcome with this compound Treatment
AHR (to Methacholine) ▲ Significant Increase▼ Significant Reduction
BALF - Total Cells ▲ Significant Increase▼ Significant Reduction
BALF - Eosinophils ▲▲ Strong Increase▼▼ Significant Reduction[13]
Lung Histology Score ▲ Increased Inflammation & Mucus▼ Reduced Inflammation & Mucus
BALF - IL-4, IL-5, IL-13 ▲ Significant Increase▼ Reduction in Levels

A successful study will demonstrate that the Asthma Model group develops significant AHR and airway inflammation compared to the Naive/Control group. The this compound-treated group should show a statistically significant reduction in these parameters compared to the Asthma Model group, indicating a therapeutic effect.

References

  • MIMS. (n.d.). This compound. MIMS Philippines. Retrieved from [Link]

  • Pharmacology of this compound; Mechanism of Action, Therapeutic Uses, Pharmacodynamics, Effects. (2025, September 9). YouTube. Retrieved from [Link]

  • Pharmacology of this compound (Meptin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). YouTube. Retrieved from [Link]

  • Medical Dialogues. (2023, February 27). This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • Schwartz, H. J., et al. (1985). A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. Journal of Allergy and Clinical Immunology, 75(6), 698–705. Retrieved from [Link]

  • Tinkelman, D. G., et al. (1989). This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma. Annals of Allergy, 63(5), 444–448. Retrieved from [Link]

  • de Veth, M. J., et al. (2014). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Frontiers in Physiology, 5, 40. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol for OVA-induced asthma murine model. Retrieved from [Link]

  • Kim, H. Y., et al. (2016). OVA-Induced Allergic Airway Inflammation Mouse Model. Bio-protocol, 6(18). Retrieved from [Link]

  • Dahl, R., et al. (1985). This compound and terbutaline in bronchial asthma. A double-blind, placebo-controlled, cross-over study. Allergy, 40(7), 501–505. Retrieved from [Link]

  • Zosky, G. R., & Sly, P. D. (2007). Murine Model of Allergen Induced Asthma. Journal of Visualized Experiments, (3), 197. Retrieved from [Link]

  • Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic allergen challenge. Disease models, 51(2), 69-83. Retrieved from [Link]

  • Hsieh, C. C., et al. (2012). Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells. Immunopharmacology and Immunotoxicology, 34(4), 656–663. Retrieved from [Link]

  • Bates, J. H., et al. (2007). Airway hyperresponsiveness in allergically inflamed mice: the role of airway closure. American Journal of Respiratory and Critical Care Medicine, 175(1), 29–36. Retrieved from [Link]

  • ResearchGate. (n.d.). Airway hyperresponsiveness. Methacholine-induced AHR was measured by plethysmography 24 h after the final aerosol challenge. Retrieved from [Link]

  • Ebeler, S., et al. (2011). Comparison of metabolites in exhaled breath and bronchoalveolar lavage fluid samples in a mouse model of asthma. Journal of Breath Research, 5(3), 037104. Retrieved from [Link]

  • Tinkelman, D. G., et al. (1987). Evaluation of tremor and efficacy of oral this compound in adult patients with asthma. The Journal of Allergy and Clinical Immunology, 80(2), 180–189. Retrieved from [Link]

  • Ramasamy, S., et al. (2021). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Biomedical Research and Therapy, 8(4), 4353-4364. Retrieved from [Link]

  • Belcher, J. D., et al. (2010). Histopathology of experimentally induced asthma in a murine model of sickle cell disease. American Journal of Hematology, 85(11), 849–854. Retrieved from [Link]

  • ClinicalTrials.gov. (2010). Efficacy and Safety Study of this compound Hydrochloride to Treat Patients With Cough Variant Asthma (CVA). Retrieved from [Link]

  • Geraci, M. W., et al. (2012). Quantitative microscopy in murine models of lung inflammation. The American Journal of Pathology, 181(2), 406–414. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Sly, P. D., et al. (2003). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. Respiratory Research, 4(1), 10. Retrieved from [Link]

  • ResearchGate. (n.d.). Bronchoalveolar lavage (BAL) fluid cellular composition of mice sensitized and challenged with OVA. Retrieved from [Link]

  • ResearchGate. (n.d.). Lung histological analysis and scoring of control and asthma mice after A/PR8 influenza infection. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. Retrieved from [Link]

  • Provoost, S., et al. (2017). Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. Journal of Visualized Experiments, (123), 55398. Retrieved from [Link]

  • Chiba, Y., et al. (2009). Distinct roles for IL-13 and IL-4 via IL-13 receptor α1 and the type II IL-4 receptor in asthma pathogenesis. Proceedings of the National Academy of Sciences, 106(31), 12869-12874. Retrieved from [Link]

  • Robichaud, A., et al. (2025). Methacholine hyperresponsiveness in mice with house dust mite-induced lung inflammation is not associated with excessive airway constriction ex vivo. Experimental Physiology. Retrieved from [Link]

  • Kalidhindi, R. S. R., et al. (2021). Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. In Methods in Molecular Biology (Vol. 2240, pp. 119-126). Retrieved from [Link]

  • Fujii, T., et al. (1991). Effects of this compound, a beta-2-adrenoceptor stimulant, on neuroeffector transmission in human bronchial tissue. Respiration, 58(3-4), 151–156. Retrieved from [Link]

  • European Respiratory Society. (n.d.). Murine models of asthma. Retrieved from [Link]

  • Tashimo, H., et al. (2007). Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. Allergology International, 56(3), 241–247. Retrieved from [Link]

  • Kumar, R. K., et al. (2004). Effects of anticytokine therapy in a mouse model of chronic asthma. American Journal of Respiratory and Critical Care Medicine, 170(10), 1043–1048. Retrieved from [Link]

  • Finkelman, F. D., et al. (2010). Importance of cytokines in murine allergic airway disease and human asthma. The Journal of Immunology, 184(4), 1663–1674. Retrieved from [Link]

  • Kitic, M., et al. (2023). Modelling Asthma in Mice Using Common Aeroallergens. In Methods in Molecular Biology (Vol. 2581, pp. 241-255). Retrieved from [Link]

  • Pelaia, C., et al. (2022). Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets. Frontiers in Pharmacology, 13, 853549. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of this compound, a β2 Selective Adrenergic Receptor Agonist, on Airway Inflammation and Hyperresponsiveness. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of synergistic effects of the combination of β2-adrenergic receptor agonists with muscarinic receptor antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Levels of IL-4, IL-5 and IL-13 in BALF and serum samples. Retrieved from [Link]

  • Shindoh, C., et al. (2007). Inhalation and incubation with this compound increases diaphragm muscle contractility in mice. Allergology International, 56(3), 249–254. Retrieved from [Link]

  • Dr.Oracle. (2025, November 17). What is the recommended dosage of this compound for asthma and COPD?. Retrieved from [Link]

  • Aihara, M., et al. (1999). Effect of p-Agonists on Production of Cytokines by Activated T Cells Obtained from Asthmatic Patients and Normal Subjects. Immunological Investigations, 28(8), 619-631. Retrieved from [Link]

  • FDA Verification Portal. (n.d.). This compound hydrochloride - Meptin® Syrup 5 mcg/ml. Retrieved from [Link]

  • Karger Publishers. (2009). This compound Potentiates the Anti-Inflammatory Activity of Budesonide on Eosinophil Adhesion to Lung Fibroblasts. International Archives of Allergy and Immunology. Retrieved from [Link]

Sources

Investigating Airway Smooth Muscle Relaxation In Vitro Using Procaterol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Protocol

Section 1: Foundational Principles & Scientific Context

Introduction to Procaterol

This compound is a potent, second-generation β₂-adrenergic receptor agonist distinguished by its high selectivity for the β₂-receptors prevalent in bronchial smooth muscle.[1][2] This selectivity is a cornerstone of its therapeutic efficacy in managing respiratory conditions characterized by bronchoconstriction, such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][3][4] By targeting these receptors, this compound effectively induces bronchodilation, leading to increased airflow and relief from symptoms like dyspnea.[1]

The in vitro organ bath model remains a gold standard in pharmacology for directly assessing the contractile and relaxant properties of smooth muscle tissues.[5][6][7] This ex vivo approach allows for the precise quantification of a compound's effect on tissue tone in a controlled physiological environment, isolating the muscle's response from systemic neural and hormonal influences.[8][9] This guide will detail the application of this robust methodology to characterize the relaxant effects of this compound.

Mechanism of Action: The β₂-Adrenergic Signaling Cascade

Understanding the molecular pathway initiated by this compound is fundamental to interpreting experimental results. The relaxation of airway smooth muscle is not a passive process but an active, G-protein-coupled receptor (GPCR)-mediated signaling cascade.

  • Receptor Binding: this compound binds to β₂-adrenergic receptors on the surface of airway smooth muscle cells.[1][3]

  • G-Protein Activation: This binding event triggers a conformational change in the receptor, activating the associated stimulatory G-protein, Gαs.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11][12][13]

  • PKA Activation: The resulting increase in intracellular cAMP concentration activates cAMP-dependent Protein Kinase A (PKA).[10][14][15]

  • Downstream Phosphorylation & Relaxation: PKA phosphorylates multiple downstream targets, culminating in smooth muscle relaxation through two primary mechanisms:

    • Decreased Intracellular Calcium ([Ca²⁺]i): PKA promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum and its extrusion from the cell, lowering cytosolic Ca²⁺ levels.

    • Reduced Ca²⁺ Sensitivity: PKA phosphorylates and inhibits myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling contraction. It also activates myosin light chain phosphatase (MLCP), which dephosphorylates myosin, further promoting relaxation.[16]

This cascade effectively uncouples the contractile machinery, leading to potent relaxation of the airway.

Procaterol_Signaling_Pathway This compound This compound Beta2AR β₂-Adrenergic Receptor This compound->Beta2AR Binds Gs Gαs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Increased) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Relaxation Smooth Muscle Relaxation Targets->Relaxation Leads to Experimental_Workflow A 1. Mount Tissue in Organ Bath B 2. Equilibrate (60 min, 37°C, Carbogen) A->B C 3. Set Optimal Tension (e.g., 1 g) B->C D 4. Viability Check (High KCl) C->D E 5. Washout & Re-equilibrate D->E F 6. Pre-contract with Agonist (e.g., Histamine to ~70% max) E->F G 7. Add this compound (Cumulative Concentrations) F->G Once plateau is reached H 8. Record Relaxation G->H

Workflow for the in vitro organ bath experiment.
  • Setup & Mounting: Fill the organ bath chambers with pre-warmed (37°C), carbogen-gassed Krebs-Henseleit buffer. Mount the prepared tracheal rings between the anchor and the transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes. During this time, flush the chambers with fresh buffer every 15 minutes.

  • Tension Adjustment: Gradually increase the resting tension on the tissues to a predetermined optimal level (e.g., 1.0 g for guinea pig trachea). This process, known as determining L₀, ensures the muscle is at its optimal length for contraction, yielding maximal and reproducible responses.

  • Viability and Normalization: Induce a maximal contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the bath. This response serves as a viability check and can be used to normalize subsequent contractile responses. Tissues that do not respond robustly should be excluded.

  • Washout: After the KCl response plateaus, wash the tissues thoroughly with fresh buffer (at least 3-4 times over 30 minutes) until the baseline tension is re-established.

  • Pre-contraction: Add a contractile agonist (e.g., histamine at its EC₇₀-EC₈₀ concentration) to induce a stable, submaximal contraction. Wait for the contraction to reach a stable plateau.

    • Self-Validation: The magnitude of this pre-contraction is defined as 100%. All subsequent relaxation will be calculated relative to this value. A stable plateau is essential for accurate measurement of relaxation.

  • Cumulative Concentration-Response: Once the pre-contraction is stable, add this compound to the bath in a cumulative manner. Start with a low concentration (e.g., 0.1 nM) and wait for the relaxation response to stabilize. Then, add the next, higher concentration (e.g., increasing in half-log increments) without washing out the previous one. Continue until a maximal relaxation is achieved or the concentration range is exhausted.

  • Data Recording: Continuously record the isometric tension throughout the experiment using the data acquisition system.

Section 4: Data Analysis & Interpretation

Calculating Relaxation

The relaxation at each concentration of this compound is expressed as a percentage of the pre-contracted tone.

% Relaxation = [ (Tension_pre-contract - Tension_this compound) / (Tension_pre-contract - Tension_baseline) ] * 100

Where:

  • Tension_pre-contract: The stable tension after adding the contractile agonist.

  • Tension_this compound: The stable tension after adding a given concentration of this compound.

  • Tension_baseline: The initial resting tension of the tissue.

Concentration-Response Curve and EC₅₀ Determination

Plot the % Relaxation (Y-axis) against the logarithm of the molar concentration of this compound (X-axis). This will generate a sigmoidal curve. Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism) to analyze the curve.

The key parameter derived from this curve is the EC₅₀ (Half-Maximal Effective Concentration) . This value represents the concentration of this compound required to produce 50% of its maximal relaxant effect and is the primary measure of its potency.

Sample Data Presentation

Experimental results should be summarized clearly. Data are typically presented as mean ± standard error of the mean (SEM) from n number of tissue preparations.

ParameterThis compoundIsoproterenol (Control)
EC₅₀ (nM) [Insert Value][Insert Value]
Eₘₐₓ (% Relaxation) [Insert Value][Insert Value]
n (tissues) [Insert Value][InsertValue]

Scientist's Note (Expertise): this compound is known to be a more potent bronchodilator than drugs like salbutamol or isoproterenol in some animal models. [1]Your results should reflect this high potency, with an expected EC₅₀ value in the low nanomolar or even sub-nanomolar range. [12][13]Comparing your results to a well-characterized β-agonist like isoproterenol serves as an excellent positive control and internal validation of your experimental setup.

References

  • Pharmacology of this compound; Mechanism of Action, Therapeutic Uses, Pharmacodynamics, Effects. (2025). YouTube.
  • This compound HYDROCHLORIDE 62929-91-3 wiki. (n.d.). Guidechem.
  • This compound Hydrochloride / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia.
  • proc
  • This compound hydrochloride - Meptin® Syrup 5 mcg/ml. (n.d.).
  • Torphy, T. J. (1994). Beta-adrenoceptors, cAMP and airway smooth muscle relaxation: challenges to the dogma. Trends in Pharmacological Sciences.
  • This compound hydrochloride. (n.d.). Tocris Bioscience.
  • Safeguarding Researchers: A Comprehensive Guide to Handling this compound Hydrochloride Hemihydr
  • Billington, C. K., Ojo, O. O., Penn, R. B., & Ito, S. (2014). β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent. Journal of Biological Chemistry.
  • Beta-adrenergic receptors signaling via cAMP P
  • Ito, Y., Takeda, H., & Tajima, K. (1988). Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea. British Journal of Pharmacology.
  • Hirst, S. J., Martin, J. G., & Moussavi, D. (2013). Models to study airway smooth muscle contraction in vivo, ex vivo and in vitro: implications in understanding asthma. Pulmonary Pharmacology & Therapeutics.
  • Ito, Y., Takeda, H., & Tajima, K. (1988). Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea. PubMed.
  • Safety Data Sheet - this compound Hydrochloride. (n.d.).
  • Material Safety Data Sheet - this compound Hydrochloride. (n.d.).
  • This compound hydrochloride-MSDS. (n.d.). BioCrick.
  • Silver, P. J., Schmidt-Silver, C., & DiSalvo, J. (1982). β-Adrenergic relaxation and cAMP kinase activation in coronary arterial smooth muscle.
  • Pabelick, C. M., & Prakash, Y. S. (2010). Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. The Korean Journal of Physiology & Pharmacology.
  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. (n.d.). REPROCELL.
  • Bates, J. H., & Irvin, C. G. (2003). Animal models of asthma. Journal of Applied Physiology.
  • Tissue Baths in Respir
  • Holst, K. A., & Iaizzo, P. A. (2020). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories.
  • Davis, C., Kannan, M. S., Jones, T. R., & Daniel, E. E. (1982). Control of human airway smooth muscle: in vitro studies. Journal of Applied Physiology: Respiratory, Environmental and Exercise Physiology.
  • Matera, M. G., Page, C. P., & Calzetta, L. (2022). Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders. British Journal of Pharmacology.

Sources

Application Notes & Protocols: Investigating Procaterol in Preclinical Animal Models of Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by persistent airflow limitation. The development of effective therapeutics necessitates robust preclinical evaluation in animal models that recapitulate key aspects of human COPD pathology. Procaterol, a potent and selective β2-adrenergic receptor agonist, functions as a bronchodilator to alleviate airway obstruction.[1][2][3] These application notes provide a comprehensive guide for researchers on the administration and efficacy evaluation of this compound in established murine models of COPD. We detail scientifically-grounded protocols for disease induction, drug delivery, and endpoint analysis, emphasizing the rationale behind experimental choices to ensure data integrity and translational relevance.

Introduction: The Rationale for this compound in COPD Models

COPD pathogenesis is driven by a chronic inflammatory response to inhaled irritants, most commonly cigarette smoke, leading to small airway fibrosis and parenchymal destruction (emphysema).[4] The resulting airflow limitation is a primary target for therapeutic intervention. This compound exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors on bronchial smooth muscle cells.[3][5] This activation triggers a signaling cascade that leads to muscle relaxation, bronchodilation, and an increase in bronchial airflow, directly counteracting the bronchospasms characteristic of COPD.[1][2]

Animal models are indispensable tools for dissecting disease mechanisms and testing novel therapies.[6][7] While no single model perfectly mirrors the complexity of human COPD, models induced by agents like cigarette smoke (CS), elastase, and lipopolysaccharide (LPS) are widely used to study emphysema and airway inflammation.[8][9] This guide focuses on leveraging these models to rigorously assess the preclinical efficacy of this compound.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound's efficacy is rooted in its high selectivity for the β2-adrenergic receptor.[3][10] Upon binding, it initiates a G-protein-coupled signaling pathway, leading to the relaxation of airway smooth muscle.

Procaterol_MOA cluster_cell Airway Smooth Muscle Cell This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Myosin Light Chain Kinase (Inhibits Contraction)

Caption: this compound's β2-receptor signaling cascade.

Part 1: Selection and Establishment of COPD Animal Models

The choice of animal model is critical and depends on the specific research question. Mice and rats are the most common species used due to their cost-effectiveness and the availability of genetic tools.[7] Combination models, such as those using both cigarette smoke and an inflammatory trigger like LPS, often produce a more robust pathology that better reflects human disease complexity.[11][12][13]

Model Type Inducing Agent(s) Typical Animal Key Pathological Features Advantages & Disadvantages
Inflammatory Model Lipopolysaccharide (LPS)Mouse, RatNeutrophilic inflammation, pro-inflammatory cytokine release (TNF-α, IL-6).[7][14]Adv: Rapid onset, models exacerbations. Disadv: Lacks significant emphysema.
Emphysema Model Porcine Pancreatic Elastase (PPE)Mouse, RatAlveolar destruction, airspace enlargement, increased lung compliance.[8][15]Adv: Rapid and reproducible emphysema.[16] Disadv: Bypasses initial inflammatory triggers.
Chronic Exposure Model Cigarette Smoke (CS)Mouse, Rat, Guinea PigAirway inflammation, mild emphysema, mucus hypersecretion, oxidative stress.[9][17]Adv: High clinical relevance. Disadv: Time-consuming (months), milder pathology.
Combination Model CS + LPSMouse, RatAmplified inflammation, emphysema, airway remodeling.[11][13][14]Adv: Robust pathology, mimics inflammation and exacerbations. Disadv: Complex protocol.
Protocol 1: Establishment of a Combination (CS + LPS) COPD Model in Mice

This protocol is designed to induce a robust COPD phenotype featuring both chronic inflammation and emphysematous changes.

Materials:

  • C57BL/6 mice (female mice are often more vulnerable to COPD induction)[12]

  • Whole-body smoke exposure chamber

  • Research-grade cigarettes (e.g., 3R4F)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • Anesthetics (e.g., Ketamine/Xylazine cocktail or Isoflurane)

Procedure:

  • Acclimatization: Allow mice (8-10 weeks old) to acclimate for at least one week before starting the protocol.

  • Chronic Smoke Exposure:

    • Place mice in the exposure chamber.

    • Expose mice to the smoke of 4-6 cigarettes per day, 5 days a week, for 8-12 weeks.[9] Ensure adequate ventilation between cigarettes to prevent carbon monoxide poisoning.

    • The control group should be exposed to medical-grade air under identical conditions ("sham exposure").

  • LPS Challenge (Weeks 4 and 8):

    • To mimic inflammatory exacerbations, administer LPS intranasally during the chronic smoke exposure period.[12][14]

    • Anesthetize the mouse lightly.

    • Administer 10 µg of LPS dissolved in 40 µL of sterile saline via intranasal instillation.[18] The control group receives 40 µL of sterile saline.

    • Allow the mouse to recover on a warming pad.

  • Model Validation: At the end of the 8-12 week period, the model is established. A subset of animals should be used to confirm the COPD phenotype (e.g., via histology and BALF analysis) before initiating therapeutic studies.

Part 2: this compound Administration Protocols

The route of administration is a key variable. Inhalation mimics the clinical application for bronchodilators, while systemic routes like oral gavage or intraperitoneal injection offer precise dose control.

Protocol 2: this compound Administration via Oropharyngeal Aspiration

This method delivers the compound directly to the lungs, simulating inhalation.

Materials:

  • This compound hydrochloride

  • Sterile saline

  • Anesthetics

  • Micropipette

Procedure:

  • Preparation: Prepare a fresh solution of this compound in sterile saline. A typical dose to investigate might range from 10-100 µg/kg. The final volume for aspiration should be 30-50 µL for a mouse.

  • Anesthesia: Anesthetize the mouse. Confirm the depth of anesthesia by a lack of pedal withdrawal reflex.

  • Positioning: Suspend the anesthetized mouse by its upper incisors on a small angled board (approx. 60 degrees).

  • Aspiration: Gently pull the tongue to the side to visualize the pharynx. Pipette the 30-50 µL of this compound solution onto the base of the pharynx. The mouse will automatically inhale the bolus.

  • Recovery: Place the mouse in a clean cage on a warming pad and monitor until it has fully recovered from anesthesia.

  • Dosing Schedule: Treatment can be administered acutely (e.g., 30 minutes before lung function testing) or chronically (e.g., once daily for 1-2 weeks) depending on the study design.

Part 3: Efficacy Evaluation

A multi-faceted approach is required to comprehensively evaluate the effects of this compound. The overall experimental workflow should be carefully planned.

Caption: A generalized experimental workflow for testing this compound.

A. Invasive Lung Function Analysis

Lung function tests provide direct, quantitative measures of airflow limitation and emphysema.[19]

Method: Using a system like the FlexiVent, anesthetized and tracheostomized mice are mechanically ventilated. Forced oscillation maneuvers are performed to measure:

  • Compliance: A measure of the lung's ability to stretch. Increased compliance is a hallmark of emphysema due to the loss of elastic recoil.[20]

  • Elastance: The reciprocal of compliance, representing lung stiffness. This is decreased in emphysema.

  • Airway Resistance: A measure of obstruction in the airways. This compound is expected to decrease airway resistance.

B. Bronchoalveolar Lavage (BAL) Fluid Analysis

BALF analysis is the gold standard for assessing airway inflammation.[21]

Protocol 3: Collection and Analysis of BAL Fluid

Procedure:

  • Euthanasia & Tracheostomy: Euthanize the mouse via an approved method and perform a tracheostomy, inserting a small cannula into the trachea.

  • Lavage:

    • Instill 0.8 - 1.0 mL of ice-cold, sterile PBS or saline into the lungs via the cannula.

    • Gently aspirate the fluid back. Repeat this process 2-3 times with fresh PBS/saline, pooling the recovered fluid.

  • Cell Counting: Centrifuge the pooled BALF to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer. Prepare a cytospin slide and stain with Diff-Quik to perform a differential cell count (macrophages, neutrophils, lymphocytes).

  • Cytokine Analysis: Use the cell-free supernatant from the centrifugation step to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, and the neutrophil chemoattractant KC) via ELISA or multiplex bead array.[4][14][22]

C. Lung Histopathology

Histological analysis provides a visual assessment of lung structure and cellular infiltration.[23][24]

Protocol 4: Lung Tissue Processing and Analysis

Procedure:

  • Lung Perfusion & Fixation: After BALF collection, perfuse the lungs via the right ventricle with saline to flush out blood. Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.

  • Processing: Excise the fixed lungs and immerse them in formalin for at least 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin.

  • Sectioning & Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Analysis:

    • Qualitative Assessment: Examine sections for evidence of inflammatory cell infiltration in peribronchial and perivascular areas, alveolar wall destruction, and enlargement of airspaces.[24][25]

    • Quantitative Morphometry: Measure the Mean Linear Intercept (Lm) to quantify the degree of emphysema. This is done by overlaying a grid on the lung image and counting the number of times the lines intersect with alveolar walls over a known distance. An increase in Lm indicates larger average airspace size.

Expected Outcomes

The following table summarizes the anticipated results from a study evaluating this compound in a COPD animal model.

Parameter Healthy Control COPD Model (Vehicle) COPD Model + this compound Scientific Rationale
Lung Function
Airway ResistanceNormalIncreased Decreased This compound's bronchodilatory effect relaxes airway smooth muscle.
Lung ComplianceNormalIncreased No significant changeThis compound primarily affects airways, not the established parenchymal destruction of emphysema.
BALF Analysis
Total Cell CountLowHighly Increased Reduced This compound may have secondary anti-inflammatory effects.
Neutrophil CountVery LowHighly Increased Reduced Reflects a decrease in acute airway inflammation.
TNF-α, IL-6 LevelsLow / UndetectableIncreased Reduced Downregulation of the pro-inflammatory response.[4]
Histopathology
Mean Linear Intercept (Lm)NormalIncreased No significant changeBronchodilators do not reverse structural emphysematous changes.
Inflammatory InfiltrateMinimalMarked Reduced Visual confirmation of reduced immune cell recruitment.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this compound in relevant animal models of COPD. By combining functional, cellular, and structural endpoints, researchers can generate comprehensive data packages to validate the therapeutic potential of β2-adrenergic agonists. Careful selection of the animal model and rigorous adherence to standardized protocols are paramount for ensuring the generation of reproducible and translationally meaningful results.

References

  • Vertex AI Search. (2025). Pharmacology of this compound (Meptin) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Suki, B., et al. (2017). Elastase-Induced Lung Emphysema Models in Mice. PubMed.
  • Cruz, F. F., et al. (n.d.).
  • Springer Nature Experiments. (n.d.). Elastase-Induced Lung Emphysema Models in Mice.
  • MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More.
  • Medical Dialogues. (2023). This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • ResearchGate. (2017). Elastase-Induced Lung Emphysema Models in Mice | Request PDF.
  • Creative Biolabs. (n.d.). Cigarette Smoke induced COPD Model.
  • Dr.Oracle. (2023).
  • MDPI. (n.d.). Anti-Inflammatory and Anti-Airway Remodeling Activities of Jakyakgamcho-Tang in a Mouse Model of COPD.
  • Semantic Scholar. (2016). A murine model of elastase- and cigarette smoke-induced emphysema.
  • Wang, G., et al. (2013). Establishment of COPD rat model using the airway infused with lipopolysaccharide (LPS) and fumed by cigarettes. Chinese Journal of Lung Diseases.
  • Wright, J. L., & Churg, A. (2008). Animal models of chronic obstructive pulmonary disease. Physiology.
  • Aswar, U. M., et al. (2021). Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Journal of Pre-Clinical and Clinical Research.
  • Aswar, U. M., et al. (2021). Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Journal of Pre-Clinical and Clinical Research.
  • Barnes, P. J. (2009). Recent advances in pre-clinical mouse models of COPD. Biochemical Society Transactions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Pulmonary histopathology. (A)
  • YouTube. (2023). Pharmacology of this compound; Mechanism of Action, Therapeutic Uses, Pharmacodynamics, Effects.
  • Ghorani, V., et al. (2017). Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases.
  • ResearchGate. (n.d.).
  • Journal of Nuclear Medicine. (2006).
  • ResearchGate. (n.d.). Study protocols for cigarette smoke exposure in mice. A) For the....
  • ResearchGate. (n.d.). Inflammatory markers in bronchoalveolar lavage (BAL) fluid. Mice were....
  • Shindoh, C., et al. (2007). Inhalation and incubation with this compound increases diaphragm muscle contractility in mice.
  • Wang, T., et al. (2023).
  • Hedlund, M., et al. (2016). Assessing the Relationship between Lung Density and Function with Oxygen-Enhanced Magnetic Resonance Imaging in a Mouse Model of Emphysema. PLoS One.
  • Foldvari, Z., et al. (2020). Proteomic Network Analysis of Bronchoalveolar Lavage Fluid in Ex-Smokers to Discover Implicated Protein Targets and Novel Drug Treatments for Chronic Obstructive Pulmonary Disease.
  • YouTube. (2021). Pre-Clinical Models in COPD - Which is the Best Mouse?.
  • Shioya, T., et al. (2002). Long-term effect of the beta2-receptor agonist this compound on daily life performance and exercise capacity in patients with stable chronic obstructive pulmonary disease. Nihon Kyobu Shikkan Gakkai Zasshi.
  • Ghorani, V., et al. (2017). Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for Studying Procaterol's Duration of Action

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing robust experimental protocols to elucidate the duration of action of Procaterol, a potent β2-adrenergic receptor agonist. The methodologies outlined herein are grounded in established pharmacological principles and are designed to ensure scientific integrity, reproducibility, and data-driven insights from the molecular to the clinical level.

Introduction to this compound

This compound is a selective β2-adrenergic agonist that elicits bronchodilation by relaxing the smooth muscle of the airways.[1][2] It is used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] A critical parameter in the therapeutic profile of any bronchodilator is its duration of action, as this dictates dosing frequency and patient adherence. This compound is considered to have a long-acting profile, with effects lasting up to 8-12 hours after administration.[3][4] This guide will detail the necessary in vitro, in vivo, and clinical study designs to rigorously validate this characteristic.

Part 1: Preclinical Assessment of this compound's Duration of Action

Preclinical studies form the bedrock of understanding a drug's pharmacological profile. For this compound, a multi-tiered approach starting from molecular interactions and progressing to integrated physiological systems is essential to characterize its duration of action.

In Vitro Methodologies: From Receptor to Tissue

In vitro assays offer a controlled environment to dissect the molecular and cellular mechanisms underpinning this compound's sustained effects.

This compound exerts its effects by binding to the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade, primarily through the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, resulting in smooth muscle relaxation.[4] The duration of this signaling cascade is a key determinant of the drug's duration of action.

G_protein_signaling This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

A prolonged duration of action can also be influenced by the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[1] Assays that measure both cAMP accumulation and β-arrestin recruitment provide a comprehensive view of the signaling dynamics.

This assay quantifies the production of cAMP in cells expressing the β2AR following stimulation with this compound over an extended time course.

Materials:

  • HEK293 cells stably expressing the human β2AR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride

  • Isoproterenol (positive control)

  • Propranolol (antagonist control)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA-based)[5][6]

  • 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed the β2AR-expressing HEK293 cells into 96- or 384-well plates at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, isoproterenol, and propranolol in assay buffer.

  • Stimulation:

    • For agonist mode, add the diluted compounds to the cells.

    • To measure the duration of action, pre-incubate cells with a fixed concentration of this compound for varying time points (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours) before adding a sub-maximal concentration of a short-acting agonist like isoproterenol to assess the remaining receptor responsiveness.

  • Lysis and Detection: After the desired incubation period, lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[5][7]

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves. Calculate EC50 values and maximal response (Emax). For the duration of action, plot the response to the isoproterenol challenge against the pre-incubation time with this compound.

This assay measures the interaction between the β2AR and β-arrestin, a key event in receptor desensitization.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-arrestin cells from DiscoverX) co-expressing the β2AR and a β-arrestin fusion protein.[1][8]

  • This compound hydrochloride

  • A known β2AR agonist (e.g., isoproterenol)

  • Assay-specific detection reagents

Procedure:

  • Cell Preparation: Prepare and dispense the cells into assay plates as per the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 90 minutes, or a time course to assess duration).[1]

  • Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence) using a plate reader.

  • Data Analysis: Generate dose-response curves and calculate EC50 values. A sustained signal over time indicates a prolonged interaction and can contribute to a longer duration of action.

This ex vivo method provides a more physiologically relevant system to assess the direct relaxant effect of this compound on airway smooth muscle and its duration.[2][9]

Materials:

  • Male Hartley guinea pigs (250-700 g)

  • Tyrode's or Krebs-Henseleit solution[2][10]

  • This compound hydrochloride

  • Histamine or methacholine (to induce contraction)[2][11]

  • Isoprenaline and Salbutamol (for comparison)

  • Organ bath system with force transducers[10]

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments (4-5 mm in length).[9][10]

  • Mounting: Suspend the tracheal rings in the organ baths containing physiological salt solution, maintained at 37°C and bubbled with carbogen.[10]

  • Equilibration and Contraction: Allow the tissues to equilibrate under a resting tension of 1.5 g.[10] Induce a stable contraction with histamine or methacholine.

  • Drug Addition: Once a stable contraction is achieved, add this compound cumulatively to generate a concentration-response curve.

  • Duration of Action Assessment:

    • After achieving maximal relaxation with a single effective dose of this compound, wash out the drug and monitor the time it takes for the tissue to return to its pre-drug contracted state.

    • Alternatively, after drug-induced relaxation, repeatedly challenge the tissue with the contractile agent at set time intervals to assess the persistence of the relaxant effect.

  • Data Analysis: Express the relaxation as a percentage of the maximum possible relaxation. Plot concentration-response curves to determine EC50 and Emax. For duration, plot the percentage of relaxation against time.

Parameter cAMP Assay β-Arrestin Assay Organ Bath
System β2AR-expressing cellsβ2AR & β-arrestin cellsIsolated guinea pig trachea
Primary Endpoint cAMP concentrationReceptor-arrestin interactionTracheal ring relaxation
Key Insights Gs signaling potency & durationDesensitization potentialFunctional smooth muscle relaxation
In Vivo Methodologies: Integrated Physiological Response

In vivo models are crucial for understanding how this compound's pharmacokinetic and pharmacodynamic properties translate into a physiological response in a living organism.

This non-invasive technique measures airway responsiveness in conscious, unrestrained animals by assessing changes in their breathing patterns following a bronchoconstrictor challenge.[12][13]

Materials:

  • Mice (e.g., BALB/c or A/J strain)

  • Whole-body plethysmography system

  • Nebulizer

  • Methacholine (bronchoconstrictor)

  • This compound hydrochloride

  • Salbutamol (short-acting control)

  • Salmeterol (long-acting control)

Procedure:

  • Acclimatization: Place the mice individually in the plethysmography chambers and allow them to acclimate for 30 minutes.[14]

  • Baseline Measurement: Record baseline respiratory parameters for 5 minutes.[14]

  • Drug Administration: Administer this compound or a control drug via inhalation or another relevant route at various time points before the bronchoconstrictor challenge (e.g., 1, 4, 8, 12 hours prior).

  • Bronchoconstrictor Challenge: Expose the mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 12.5, 25, 50 mg/ml).[14]

  • Data Recording: Record respiratory parameters for 5 minutes after each nebulization.[14] The key parameter measured is Enhanced Pause (Penh), which is a calculated value that correlates with airway resistance.

  • Data Analysis: Calculate the percentage increase in Penh over baseline for each methacholine concentration. A sustained suppression of the methacholine-induced increase in Penh at later time points after this compound administration indicates a longer duration of action.

Plethysmography_Workflow Start Start Acclimatize Acclimatize Mouse (30 min) Start->Acclimatize Baseline Record Baseline (5 min) Acclimatize->Baseline DrugAdmin Administer this compound or Control Baseline->DrugAdmin TimeLapse Time Delay (1-12 hours) DrugAdmin->TimeLapse Challenge Methacholine Challenge (Increasing Doses) TimeLapse->Challenge Record Record Penh (5 min post-dose) Challenge->Record Analyze Analyze Data Record->Analyze End End Analyze->End

Caption: Whole-Body Plethysmography Workflow.

Part 2: Clinical Assessment of this compound's Duration of Action

Clinical trials are the definitive step in establishing the duration of action of this compound in humans.

Study Design Considerations

According to the European Medicines Agency (EMA) guidelines, clinical trials for long-acting bronchodilators should be of sufficient duration to characterize the time profile of the drug's effect.[15][16]

  • Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study is the gold standard.

  • Population: Patients with stable, moderate-to-severe asthma or COPD.

  • Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in Forced Expiratory Volume in one second (FEV1) over a 12- or 24-hour period.[17]

  • Washout Period: An adequate washout period for any prior bronchodilator medication is crucial.[17]

Protocol: 12-Hour Spirometry Assessment

This protocol outlines a typical clinical study to assess the duration of bronchodilation.

Procedure:

  • Screening and Randomization: Recruit eligible patients and randomize them to receive a single dose of this compound, placebo, a short-acting agonist (e.g., albuterol), or a long-acting agonist (e.g., salmeterol).

  • Baseline Measurements: On the study day, perform baseline spirometry to measure FEV1.

  • Drug Administration: Administer the assigned study drug.

  • Serial Spirometry: Perform spirometry at regular intervals post-dose (e.g., 30 minutes, and 1, 2, 4, 6, 8, 10, and 12 hours).[3]

  • Data Analysis:

    • Calculate the change in FEV1 from baseline at each time point for each treatment group.

    • Plot the mean change in FEV1 over time.

    • The duration of action is defined as the time interval during which the FEV1 remains significantly elevated above baseline and/or placebo. Clinical studies have shown that the bronchodilator effect of this compound is evident for up to 8 hours.[3][18] Comparative studies have indicated that this compound has a longer duration of action than albuterol.[19][20]

Study Phase Model Primary Outcome Significance
Preclinical (In Vitro) Cell lines, Isolated tissuesEC50, Emax, Signal durationMechanistic understanding, potency
Preclinical (In Vivo) Rodent models of airway hyperreactivityPenh, Airway resistanceIntegrated physiological effect, safety
Clinical (Phase II/III) Asthma/COPD patientsChange in FEV1 over 12-24hDefinitive duration of action in humans

Conclusion

A systematic and multi-faceted experimental approach is imperative to thoroughly characterize the duration of action of this compound. By integrating in vitro mechanistic studies, in vivo physiological assessments, and rigorous clinical trials, a comprehensive understanding of this compound's therapeutic profile can be achieved. This ensures that the data generated is not only scientifically sound but also clinically relevant, ultimately benefiting patients with respiratory diseases.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]

  • Siegel, S. C., et al. (1985). A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. The Journal of allergy and clinical immunology. Available at: [Link]

  • Zanetti, C. L., Rotman, H. H., & Dresner, A. J. (1982). Efficacy and duration of action of this compound, a new bronchodilator. Journal of clinical pharmacology. Available at: [Link]

  • Nakamura, H., et al. (2001). Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues. British journal of pharmacology. Available at: [Link]

  • European Medicines Agency. (2012). Guideline on clinical investigation of medicinal products in the treatment of chronic obstructive pulmonary disease (COPD). Available at: [Link]

  • IMPC. (n.d.). Challenge Whole Body Plethysmography. Available at: [Link]

  • Lu, D., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in molecular biology. Available at: [Link]

  • European Medicines Agency. (n.d.). Guideline on the clinical investigation of medicinal products for the treatment of asthma. Available at: [Link]

  • Promega Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Available at: [Link]

  • Boner, A. L., et al. (1990). Efficacy and duration of action of oral this compound in asthmatic children after single administration of different dosages. Journal of asthma. Available at: [Link]

  • Tinkelman, D. G., et al. (1993). Evaluation of this compound and albuterol (salbutamol) aerosol in the treatment of asthma. The Journal of allergy and clinical immunology. Available at: [Link]

  • Staus, D. P., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Scientific reports. Available at: [Link]

  • MDPI. (2022). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Available at: [Link]

  • de Albuquerque, A. A. S. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of translational medicine. Available at: [Link]

  • Perper, R. J., et al. (1987). The effect of diet on the efficacy onset and duration of action of this compound hydrochloride tablets. The Journal of allergy and clinical immunology. Available at: [Link]

  • Storms, W. W., et al. (1988). A comparison of oral this compound and albuterol in reversible airflow obstruction. The American review of respiratory disease. Available at: [Link]

  • Mitsuhashi, M., et al. (1985). Effect of inhaled this compound hydrochloride in children with bronchial asthma, with particular reference to duration of effect. Journal of asthma. Available at: [Link]

  • Prada-Dacasa, P., et al. (2020). Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. Bio-protocol. Available at: [Link]

  • NHS. (n.d.). RESPIRATORY INHALERS. Available at: [Link]

  • Scuri, M., et al. (1993). Prolonged bronchodilating effect of formoterol versus this compound in bronchial asthma. Chest. Available at: [Link]

  • de Haar, C., et al. (2013). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Frontiers in physiology. Available at: [Link]

  • de Albuquerque, A. A. S. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine. Available at: [Link]

  • European Medicines Agency. (2013). Note for guidance on clinical investigation of medicinal products for treatment of asthma. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Van der Noll, R., et al. (2022). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Available at: [Link]

  • SciSpace. (2020). Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. Available at: [Link]

  • European Medicines Agency. (n.d.). Clinical efficacy and safety: respiratory system. Available at: [Link]

  • van den Brink, F. G., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLoS ONE. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Available at: [Link]

  • Schwartz, H. J., et al. (1988). This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma. The Journal of allergy and clinical immunology. Available at: [Link]

  • ReGARDD. (n.d.). Drug Development Process. Available at: [Link]

  • Laitinen, L. A., et al. (1984). Comparison between oral this compound and salbutamol in patients with bronchial asthma. Current medical research and opinion. Available at: [Link]

  • Agency IQ. (2023). FDA updates guidance on developing drugs for Covid-19, replacing pandemic-era version. Available at: [Link]

  • Semantic Scholar. (1993). Comparative study of salbutamol versus this compound in the treatment of acute bronchospasm in children. Available at: [Link]

  • Ghisdal, P., et al. (2018). Assessment of Respiratory Function in Conscious Mice by Double-chamber Plethysmography. Journal of visualized experiments. Available at: [Link]

  • Feldman, G. J., et al. (2014). The 24-h FEV1 time profile of olodaterol once daily via Respimat® and formoterol twice daily via Aerolizer® in patients with GOLD 2–4 COPD: results from two 6-week crossover studies. International journal of chronic obstructive pulmonary disease. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • NIH Clinical Center. (n.d.). Drug Development. Available at: [Link]

Sources

Troubleshooting & Optimization

Procaterol Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Procaterol Stability. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile in aqueous solutions. This compound, a potent β2-adrenergic receptor agonist, is known for its susceptibility to degradation, which can significantly impact experimental results and the development of stable pharmaceutical formulations. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this compound.

Understanding this compound's Instability: The Core Challenges

This compound is inherently unstable in the presence of moisture and air, primarily degrading through oxidation.[1] Its stability is also significantly influenced by pH, light, and temperature. Understanding these degradation pathways is the first step in designing robust experiments and formulations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the stability of this compound in aqueous solutions.

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound primarily degrades through three main pathways in aqueous solutions:

  • Oxidation: This is the most significant degradation pathway, especially in the presence of air and moisture.[1] The reaction is catalyzed by factors like heat, light, and the presence of metal ions. A major oxidative degradation product is 5-formyl-8-hydroxycarbostyril.[2][3]

  • Hydrolysis: While oxidation is more prominent, the ester-like lability of certain bonds can lead to hydrolysis under acidic or basic conditions.

  • Photodegradation: this compound is sensitive to light. Exposure to UV and visible light can lead to the formation of various degradation products. Therefore, it is crucial to protect this compound solutions from light.[4]

Q2: What is the optimal pH for maximizing the stability of this compound in an aqueous solution?

A2: this compound is generally more stable in acidic to neutral pH ranges. The pH of a 1 in 100 solution of this compound Hydrochloride is between 4.0 and 5.0.[4] As the pH increases, the rate of degradation, particularly oxidation, also tends to increase. Therefore, maintaining a slightly acidic pH is recommended for enhanced stability.

Q3: I'm observing a rapid loss of this compound potency in my aqueous buffer, even when stored at 4°C. What could be the cause?

A3: Several factors could be contributing to this issue:

  • Dissolved Oxygen: Standard buffers prepared with non-degassed water contain dissolved oxygen, which can readily oxidize this compound.

  • Trace Metal Contamination: Trace amounts of metal ions in your buffer components or glassware can catalyze oxidative degradation.

  • Inappropriate pH: If your buffer system is not maintaining a stable, slightly acidic pH, the degradation rate can increase.

  • Light Exposure: Even brief exposure to ambient light during preparation and handling can initiate photodegradation.

Q4: My HPLC chromatogram shows several unexpected peaks when analyzing a this compound solution that has been stored for a short period. How can I identify if these are degradation products?

A4: The appearance of new peaks is a strong indicator of degradation. To confirm this, you should perform a forced degradation study (as detailed in the protocols section below). By intentionally degrading a sample of this compound under various stress conditions (acid, base, oxidation, heat, and light), you can generate its degradation products. Comparing the retention times of the peaks in your stored sample with those from the forced degradation study will help in identifying them.

Q5: What are some practical steps I can take to minimize this compound degradation during my experiments?

A5: To minimize degradation, consider the following best practices:

  • Use High-Purity Reagents: Utilize HPLC-grade water and high-purity buffer components to minimize contaminants.

  • Degas Your Solvents: Before preparing your solutions, degas the water or buffer to remove dissolved oxygen.

  • Protect from Light: Prepare and store all this compound solutions in amber-colored vials or wrap containers in aluminum foil.[4]

  • Control the pH: Use a well-buffered system in the optimal pH range (around 4-5).

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment. If storage is necessary, store at low temperatures (2-8°C or -20°C) for a limited time and protect from light.

  • Consider Antioxidants: For formulation development, the inclusion of antioxidants may be necessary to ensure long-term stability.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed look at specific problems you might encounter during your experiments and how to resolve them.

Problem Potential Cause(s) Recommended Solution(s)
Rapid discoloration (yellowing or browning) of the this compound solution. Oxidative degradation is occurring.1. Ensure your solvent has been thoroughly degassed. 2. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Verify the pH of your solution is in the stable range (pH 4-5). 4. Protect the solution from light at all times.
Inconsistent results in cell-based assays or other functional experiments. This compound is degrading in the assay medium.1. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C or -80°C. 2. Add the this compound stock solution to your aqueous assay medium immediately before starting the experiment. 3. Minimize the exposure of the final working solution to light and ambient temperature.
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Inappropriate mobile phase pH: Can cause interactions with the column. 2. Column overload: Injecting too high a concentration. 3. Column degradation: Loss of stationary phase or contamination.1. Adjust the mobile phase to a pH of around 3.0 to improve peak shape for basic compounds like this compound. 2. Dilute your sample and re-inject. 3. Wash the column with a strong solvent or replace it if necessary.
Mass balance in stability studies is significantly less than 100%. 1. Some degradation products are not being detected by the analytical method. 2. Formation of volatile degradation products. 3. Degradation products are strongly retained on the HPLC column.1. Ensure your HPLC method is truly stability-indicating by performing a thorough forced degradation study. 2. Use a mass spectrometer (LC-MS) to look for potential undetected or co-eluting peaks. 3. Modify your HPLC gradient to ensure all components are eluted from the column.

Visualizing this compound Degradation

The following diagram illustrates the primary degradation pathways of this compound in aqueous solutions.

Procaterol_Degradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound Oxidation_Product 5-Formyl-8-hydroxycarbostyril & Other Oxidized Products This compound->Oxidation_Product O2, Light, Heat, Metal Ions Hydrolysis_Product Hydrolyzed Side Chain This compound->Hydrolysis_Product H2O, Acid/Base Photo_Product Various Photoproducts This compound->Photo_Product UV/Visible Light

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.[5][6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Collect samples at different intervals. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light. Collect samples over time.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify the degradation peaks.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60-80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Peaks & Evaluate Degradation Pathway analysis->evaluation

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a robust HPLC method for the analysis of this compound and its degradation products, based on established procedures.[4][9]

1. HPLC System and Parameters:

Parameter Specification
Column Octadecylsilanized silica gel (C18), 5 µm particle size, 4.6 mm x 250 mm
Mobile Phase Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol and 10 mL of glacial acetic acid.[4]
Flow Rate Adjust the flow rate so that the retention time of this compound is approximately 15 minutes.
Column Temperature 40°C
Detection Wavelength 259 nm
Injection Volume 20 µL

2. Preparation of Solutions:

  • Mobile Phase: Prepare as described in the table above. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample solution in the mobile phase to achieve a target concentration similar to the standard solution.

3. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the performance of the HPLC system.

Parameter Acceptance Criteria
Tailing Factor (T) Not more than 2.0 for the this compound peak.
Relative Standard Deviation (RSD) Not more than 2.0% for peak area and retention time from replicate injections (n≥5).
Resolution (Rs) Resolution between the this compound peak and any adjacent impurity peak should be not less than 3.0.[9]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks.

  • Perform replicate injections of the standard solution to verify system suitability.

  • Inject the sample solutions.

  • Quantify the amount of this compound and its degradation products by comparing the peak areas to that of the standard solution.

References

  • Japanese Pharmacopoeia. (n.d.).
  • Google Patents. (1986). This compound stabilization. US4616022A.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • PubMed. (n.d.). Photodegradation products of propranolol: the structures and pharmacological studies. Available at: [Link]

  • ResearchGate. (n.d.). Photolytic Decomposition Products Identified. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound Hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PubChem. (n.d.). This compound hydrochloride hemihydrate. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • FDA. (n.d.). This compound. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • ResearchGate. (2019). Method Development and Validation for Detection of this compound in Human Urine using Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • College of Pharmacy, University of Basrah. (n.d.). Module 02 Hydrolysis.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Taylor & Francis Online. (2002). Hydrolysis in Pharmaceutical Formulations. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Available at: [Link]

  • MDPI. (n.d.). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recent Progress to Understand and Improve Zeolite Stability in the Aqueous Medium. Available at: [Link]

Sources

Technical Support Center: Overcoming Procaterol Oxidation in Laboratory Settings

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

Welcome to the technical support center for procaterol. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the oxidative degradation of this compound in laboratory settings. Adherence to these guidelines is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your results.

Part 1: Understanding the Challenge: Why Does this compound Oxidize?

This compound, a potent β2-adrenergic receptor agonist, contains a catechol-like 8-hydroxyquinolin-2(1H)-one moiety. This structure is susceptible to oxidation, a process that can be initiated or accelerated by several common laboratory factors. Oxidation compromises the compound's structural integrity, leading to a loss of biological activity and the formation of unknown degradation products that can confound experimental results.

Key factors that promote oxidation include exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.[1][2][3][4] The degradation process often follows pseudo first-order kinetics and is significantly influenced by the pH of the solution, with stability being greater at a more acidic pH.[1]

Part 2: Frequently Asked Questions (FAQs) about this compound Oxidation

Q1: What are the primary signs of this compound oxidation in my sample? A visible sign of degradation is a gradual change in the color of the solution, often turning pale yellowish or darker over time, especially when exposed to light.[5] Analytically, you will observe a decrease in the peak area of the parent this compound compound and the appearance of new, unidentified peaks in your chromatograms (e.g., HPLC, LC-MS). This directly corresponds to a loss of potency in biological assays.

Q2: What are the most critical factors that accelerate this compound oxidation? The primary culprits are:

  • pH: The rate of oxidation increases as the pH rises. This compound is more stable in acidic solutions (pH 4-6).[1]

  • Light: Solutions should be protected from light, as photolytic degradation can occur.[2][5][6][7]

  • Oxygen: Exposure to air facilitates oxidation.[1][8]

  • Metal Ions: Trace metal ions, particularly ferric ions (Fe³⁺), can catalyze the degradation reaction.[1]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including oxidation.[1][2] Store solutions at recommended cool temperatures (e.g., 2-10 °C).[9]

Q3: Which antioxidants are most effective for stabilizing this compound solutions? While direct studies on this compound are limited in the public domain, knowledge from similar catecholamine-containing compounds suggests the use of:

  • Reducing Agents: Such as ascorbic acid, which are preferentially oxidized.[10]

  • Chelating Agents: Such as citric acid or EDTA, which sequester metal ions that catalyze oxidation.[10]

  • Chain-Breaking Antioxidants: Phenolic compounds like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can interrupt the free-radical cascade of oxidation.[10][11] The optimal choice and concentration (typically 0.01-0.1%) depend on the specific experimental system and should be validated.[10]

Q4: How should I properly prepare and store this compound stock solutions to minimize degradation? For maximum stability, prepare stock solutions in an acidic buffer (pH 4-5). Use high-purity, degassed solvents to minimize dissolved oxygen. Store solutions in tightly sealed, amber glass vials at 2-10°C.[9] For long-term storage, consider aliquoting and freezing at -20°C or below, but perform stability tests to ensure freeze-thaw cycles do not cause degradation.

Q5: My HPLC results show unexpected peaks. How can I confirm if they are this compound oxidation products? This requires a forced degradation study.[12] Intentionally expose a sample of this compound to oxidative stress (e.g., treat with 3% hydrogen peroxide at room temperature).[12] Analyze this stressed sample by HPLC. The peaks that appear or increase significantly in the stressed sample compared to a fresh, protected sample are likely oxidation products. This helps in developing a stability-indicating analytical method.[13]

Part 3: Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for their resolution.

Problem 1: Inconsistent or Diminishing Biological Activity in Cell Culture Assays
  • Symptoms: The observed biological effect of this compound (e.g., cAMP stimulation, smooth muscle relaxation) decreases over the time course of the experiment or is inconsistent between experiments.

  • Possible Causes:

    • On-plate Degradation: this compound is oxidizing in the cell culture media during incubation due to physiological pH (~7.4), high oxygen content, and potential catalytic components in serum.

    • Stock Solution Degradation: The stock solution used for the experiment has already degraded.

  • Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow: Loss of Biological Activity A Inconsistent Biological Activity Observed B Prepare Fresh this compound Stock Solution A->B C Perform Time-Zero Control Experiment B->C D Is Activity Restored with Fresh Stock? C->D E Stock Solution Degradation is the Likely Cause. Review Storage Protocol. D->E  Yes F On-Plate Degradation is Likely. Proceed to Time-Course Study. D->F  No G Incubate this compound in Media (0, 2, 4, 8, 24h). Test Activity at Each Point. F->G H Significant Activity Loss Over Time? G->H I Implement in-assay stabilization strategies (e.g., add antioxidant). H->I  Yes J System is Stable. Re-evaluate other experimental variables. H->J  No

Caption: Simplified pathway of this compound oxidative degradation.

This initial oxidation to a highly reactive ortho-quinone derivative is the critical step that leads to a loss of the specific stereochemistry required for receptor binding. These quinones can then undergo further reactions, including polymerization, leading to the colored byproducts observed in degraded solutions.

By controlling the environment (removing initiators) and using chemical stabilizers (antioxidants), you can effectively halt this degradation cascade and ensure the integrity of your experimental work.

References
  • FDA. (n.d.). This compound hydrochloride - Meptin® Syrup 5 mcg/ml. FDA Verification Portal.
  • BenchChem. (2025). Technical Support Center: Optimizing this compound Hydrochloride Hemihydrate HPLC Separation of Impurities. BenchChem.
  • Pharmacology of this compound (Meptin); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmapproach.
  • FUJIFILM Wako Pure Chemical Corporation. (2023, February 14). Safety Data Sheet: this compound Hydrochloride Hemihydrate. FUJIFILM Wako.
  • Kusuri-no-Shiori. (n.d.). This compound Hydrochloride Syrup 5mcg/mL "Nichiiko".
  • China Medical University Hospital. (n.d.). Medication Guidance-Procaterol.
  • Wikipedia. (n.d.). This compound.
  • Chen, T., & Chafetz, L. (1987). Kinetics of this compound auto-oxidation in buffered acid solutions. Journal of Pharmaceutical Sciences, 76(9), 703-706. Retrieved from [Link]

  • Tocris Bioscience. (2019). Safety Data Sheet: this compound hydrochloride.
  • Ghebre-sellassie, I., & Nesbitt Jr, R. U. (1986). U.S. Patent No. 4,616,022. Washington, DC: U.S. Patent and Trademark Office.
  • Pharmapproach. (2025, September 9). Pharmacology of this compound; Mechanism of Action, Therapeutic Uses, Pharmacodynamics, Effects. YouTube. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of ELISA and HPLC for the Quantification of this compound Hydrochloride Hemihydrate. BenchChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Kumar, P., et al. (2019). Method Development and Validation for Detection of this compound in Human Urine using Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Charde, M. S., et al. (2021). Degradation Profiling by RP-HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 273-298. Retrieved from [Link]

  • PreScouter. (n.d.). Drug stability strategies and innovations. Retrieved from [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. Retrieved from [Link]

  • Jahn, M., et al. (2020). Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation. Journal of Pharmaceutical Sciences, 109(6), 1924-1932. Retrieved from [Link]

  • Hmedia, A. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Catalent. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Procaterol Variability in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Procaterol in cell culture experiments. This compound is a potent and selective long-acting beta-2 adrenergic receptor (β2AR) agonist, making it a valuable tool for studying G-protein coupled receptor (GPCR) signaling, particularly the Gαs pathway.[1][2][3] However, its use can be accompanied by significant experimental variability. This guide is designed to provide in-depth, field-proven insights to help you identify, troubleshoot, and control the sources of this variability, ensuring the reproducibility and reliability of your data.

Our approach moves beyond simple checklists. We will explore the causal mechanisms behind common issues, from reagent handling to complex cellular responses, empowering you to build robust, self-validating experimental systems.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Reagent Integrity and Handling

Variability often originates from the most fundamental step: reagent preparation. This compound, like many small molecules, has specific handling requirements that are critical for consistent performance.

Q1: I prepared a this compound solution in my cell culture medium, but it's cloudy or has a visible precipitate. What's causing this and how do I fix it?

A1: This is a classic solubility issue. This compound hydrochloride, the common salt form, is generally soluble in water and methanol but can precipitate in complex aqueous solutions like cell culture media for several reasons.[4][5]

  • Causality:

    • Concentration vs. Solubility Limit: You may be exceeding the solubility limit of this compound in your specific medium. The presence of salts, proteins (especially in serum-containing media), and other components can reduce the solubility compared to pure water.

    • pH of the Medium: The pH of standard cell culture media (typically 7.2-7.4) can affect the charge state and solubility of this compound hydrochloride, which has a solution pH of 4.0-5.0 in water.[4][6]

    • Temperature: A decrease in temperature, such as moving your prepared medium from a 37°C incubator to a cooler biosafety cabinet, can significantly lower the compound's solubility, causing it to crash out of solution.[7]

  • Solution: The DMSO Stock Method The universally accepted best practice is to first prepare a highly concentrated stock solution in a suitable organic solvent, like Dimethyl Sulfoxide (DMSO), and then perform a serial dilution into your final aqueous buffer or cell culture medium.[7] This ensures the final concentration of DMSO is non-toxic to your cells (typically ≤0.1%).

    See Protocol 1: Preparation and Handling of this compound Hydrochloride Stock Solutions for a detailed, step-by-step guide.

Q2: My results are inconsistent between experiments run on different days, even when using the same final concentration. Could my this compound stock solution be degrading?

A2: Yes, this is a highly probable cause. This compound's chemical stability is a critical factor that is often overlooked.

  • Causality:

    • Oxidation and Light Sensitivity: this compound is susceptible to oxidation, especially in the presence of moisture and air.[2][8] It is also known to gradually change color when exposed to light, indicating photodegradation.[4][6] Repeatedly warming a stock solution to room temperature can introduce condensation, accelerating degradation.

    • Improper Storage: Long-term storage in solution, especially at 4°C or -20°C in a frost-free freezer (which undergoes temperature cycles), can lead to gradual degradation or precipitation over time.

    • Freeze-Thaw Cycles: Each freeze-thaw cycle can compromise the integrity of the compound, introducing moisture and potentially causing the compound to fall out of solution upon thawing.

  • Solution: Proper Stock Aliquoting and Storage To ensure consistency, you must handle your stock solutions with care.

ParameterRecommendationRationale
Stock Solvent Cell Culture Grade DMSOHigh solubility for this compound; compatible with most cell culture assays at low final concentrations.[9]
Storage Temp. -80°CMinimizes degradation and prevents repeated freeze-thaw cycles common in -20°C freezers.
Aliquoting Small, single-use volumesThis is the most critical step. Avoids repeated freeze-thaw cycles of the primary stock.[7]
Light Protection Amber vials or wrap in foilProtects the compound from photodegradation.[4][6]
Section 2: Cellular and Biological Variability

Once you have confidence in your reagent, the next major source of variability is the biological system itself. The dynamic nature of cells in culture requires strict standardization.

Q3: The magnitude of my cellular response (e.g., cAMP production) to a set concentration of this compound varies significantly between different cell passages. Why does this happen?

A3: This is a common issue related to the physiological state of your cells. The cellular machinery that this compound interacts with is not static.

  • Causality:

    • Receptor Density: The expression level of the β2-adrenergic receptor can change with increasing passage number, cell density (confluency), or differentiation state. Higher passage numbers can lead to genetic drift and altered protein expression profiles.

    • Cell Health and Stress: Cells that are unhealthy, overly confluent, or stressed from handling (e.g., harsh trypsinization, centrifugation) will exhibit altered signaling responses.[10] Stressed cells can have elevated basal cAMP levels, reducing the signal-to-noise ratio of your experiment.

    • Serum and Growth Factors: If you are using serum-containing medium, batch-to-batch variability in the serum can be a major issue. Serum contains a cocktail of hormones, cytokines, and lipids that can activate other signaling pathways or modulate the expression and sensitivity of the β2AR.

  • Solution: Standardize Cell Culture Practices

    • Implement a Passage Number Limit: Define a strict range of passage numbers for your experiments and validate that the response is consistent within this range.

    • Control for Confluency: Plate cells at a consistent density and always treat them at the same level of confluency. A 70-90% confluent monolayer is a common target.

    • Gentle Handling: Use minimal trypsinization times, handle cells gently during transfers, and allow them adequate recovery time after plating before starting an experiment (typically overnight).

    • Serum Starvation: For many GPCR assays, it is standard practice to switch cells to a low-serum or serum-free medium for several hours (e.g., 2-4 hours) or overnight before agonist stimulation. This quiets basal signaling activity and enhances the specific response to your compound.

Q4: I observe a strong initial response to this compound, but the signal diminishes rapidly over time, even though the agonist is still present. What is the molecular basis for this?

A4: You are observing a fundamental and well-characterized mechanism of GPCR regulation: receptor desensitization and internalization . This is a physiological negative feedback loop to prevent overstimulation.[11][12]

  • Causality (A Multi-Step Process):

    • Phosphorylation: Upon agonist binding, the activated β2AR is rapidly phosphorylated on its C-terminal tail by G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA).[12][13]

    • β-Arrestin Binding: This phosphorylation event creates a high-affinity binding site for β-arrestin proteins.

    • Uncoupling: The binding of β-arrestin sterically hinders the receptor's ability to couple to its Gαs protein, effectively turning off the signal to adenylyl cyclase.[14] This is the "desensitization" phase.

    • Internalization: β-arrestin then acts as an adaptor protein, targeting the receptor for endocytosis into clathrin-coated pits. This physical removal of receptors from the cell surface is "internalization."[11][15]

    The rate and extent of this process are dependent on the strength of the agonist. Potent agonists like this compound are very effective at inducing desensitization and internalization.[11][15][16]

  • Experimental Implications: Your stimulation time is a critical variable. A 15-30 minute stimulation is often optimal for measuring the peak cAMP response before significant desensitization occurs. If your endpoint is measured hours later, you may be measuring a desensitized state.

Diagram 1: The Process of β2-Adrenergic Receptor (β2AR) Desensitization

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound b2AR_active Active β2AR This compound->b2AR_active 1. Activation GRK GRK / PKA b2AR_active->GRK 2. Recruits Kinases b2AR_phospho Phosphorylated β2AR GRK->b2AR_active 3. Phosphorylation Arrestin β-Arrestin b2AR_phospho->Arrestin 4. Binds β-Arrestin Uncoupled_Complex Uncoupled Complex Arrestin->Uncoupled_Complex 5. Uncoupling from Gαs Endosome Endosome Uncoupled_Complex->Endosome 6. Internalization

Caption: Workflow of agonist-induced β2AR desensitization and internalization.

Section 3: Assay-Specific Troubleshooting (cAMP Focus)

The measurement of cyclic AMP (cAMP) is the most common method for assessing this compound's activity. However, these assays have their own sources of variability.

Q5: My baseline cAMP levels are high and variable, even in my untreated control cells. What's going on?

A5: High basal cAMP is a frequent problem that masks the true agonist-stimulated signal. The cause is often procedural or related to endogenous cellular activity.

  • Causality:

    • Cell Handling Stress: As mentioned before, any stress during cell plating, washing, or media changes can transiently activate mechanosensitive receptors or other pathways that elevate cAMP.[10]

    • Endogenous Phosphodiesterase (PDE) Activity: PDEs are enzymes that constantly degrade cAMP in the cell. If their activity is low or inconsistent between wells, basal cAMP levels can accumulate and fluctuate.[17]

    • "Pre-stimulation" from Media Components: Components in the assay buffer or media (e.g., from serum) could be weakly activating other Gαs-coupled receptors.

  • Solution: Optimizing the Assay Protocol

    • Include a PDE Inhibitor: This is the most important control. Adding a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) , to your assay buffer is standard practice.[17] IBMX prevents the degradation of cAMP, allowing it to accumulate to detectable levels upon receptor stimulation and stabilizing the basal signal.

    • Gentle Automation: When performing media changes or reagent additions, use a multichannel pipette or automated liquid handler with a slow dispense speed to minimize cell stress.

    • Equilibration Time: After adding the PDE inhibitor, allow the plate to incubate for a short period (e.g., 15-30 minutes) before adding this compound. This allows the basal cAMP level to stabilize across all wells.

Q6: The signal window (the fold-increase in cAMP over baseline) for my this compound response is very low, making the data unreliable. How can I improve it?

A6: A small signal window makes it difficult to construct a reliable dose-response curve. This can be addressed by optimizing several key assay parameters.

  • Causality & Solutions:

ProblemCauseRecommended Optimization Step
Low Signal Insufficient cells: Not enough adenylyl cyclase to generate a strong signal.Titrate Cell Density: Perform an experiment testing a range of cell densities per well to find the optimal number that maximizes the signal window without showing artifacts.[18]
Suboptimal Stimulation Time: Assay is performed too early (before peak signal) or too late (after desensitization).Time-Course Experiment: Measure the cAMP response at various time points after this compound addition (e.g., 5, 15, 30, 60 min) to determine the peak response time.
High Background PDE activity not fully inhibited: Basal cAMP is being degraded, but stimulated cAMP is also being degraded, compressing the window.Titrate PDE Inhibitor: While IBMX is standard, ensure you are using an effective concentration (typically 100-500 µM).
Assay Signal Saturation: The amount of cAMP produced exceeds the linear range of your detection kit.[19]Reduce Cell Number or Stimulation Time: If your stimulated signal is "off the charts," you need to bring it back into the linear range of the assay's standard curve.[18]

Diagram 2: this compound-Mediated Gαs Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm b2AR β2-Adrenergic Receptor (β2AR) G_protein Gαsβγ b2AR->G_protein 2. Activates AC Adenylyl Cyclase (AC) G_protein->AC 3. Gαs activates cAMP cAMP AC->cAMP 4. ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA 5. Activates PDE PDE cAMP->PDE Degradation Downstream Downstream Cellular Responses PKA->Downstream 6. Phosphorylation Events AMP AMP PDE->AMP This compound This compound This compound->b2AR 1. Binds

Caption: Simplified schematic of the this compound/β2AR Gαs signaling cascade.

Section 4: Protocols and Workflows

Protocol 1: Preparation and Handling of this compound Hydrochloride Stock Solutions

This protocol ensures the preparation of a stable, reliable this compound stock for cell culture experiments.

Materials:

  • This compound Hydrochloride powder (verify purity)

  • Cell Culture Grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

Procedure:

  • Calculate Mass: Determine the mass of this compound HCl (MW: 326.82 g/mol ) required to make a high-concentration primary stock (e.g., 10 mM) in DMSO.

  • Dissolution: Under sterile conditions in a biosafety cabinet, add the appropriate volume of DMSO to the vial containing the this compound HCl powder.

  • Vortexing: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Aliquoting: Immediately dispense the primary stock into small, single-use aliquots in sterile amber vials. The volume of each aliquot should be sufficient for one experiment to avoid reusing thawed stock.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.

  • Working Dilutions: For an experiment, thaw one aliquot. Perform serial dilutions in sterile cell culture medium or assay buffer to achieve your final desired concentrations. Discard any unused portion of the thawed aliquot. Do not refreeze.

Protocol 2: Standard cAMP Assay for Gαs-Coupled Receptors

This protocol provides a general framework for a cell-based cAMP assay. It must be optimized for your specific cell line and detection kit.

Procedure:

  • Cell Plating: Plate your cells in an appropriate multi-well plate (e.g., 96-well) at a pre-optimized density. Allow cells to adhere and recover overnight.

  • Serum Starvation (Optional but Recommended): The next day, gently replace the growth medium with serum-free or low-serum medium and incubate for 2-4 hours.

  • PDE Inhibition: Carefully aspirate the medium and add your assay buffer containing a PDE inhibitor (e.g., 300 µM IBMX). Incubate at 37°C for 20-30 minutes to allow basal cAMP levels to stabilize.

  • Agonist Stimulation: Add varying concentrations of this compound (prepared as a dilution series in the same assay buffer) to the wells. Include "vehicle only" wells as your negative control. Incubate for the pre-determined optimal stimulation time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: Stop the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, LANCE).

  • Data Analysis: Read the plate on a compatible plate reader. Convert raw signal to cAMP concentration using a standard curve and plot the dose-response relationship to determine parameters like EC50.

Workflow 3: Systematic Troubleshooting of this compound Variability

G cluster_Reagent Step 1: Reagent Check cluster_Cells Step 2: Cell Culture Check cluster_Assay Step 3: Assay Protocol Check Start High Variability Observed in this compound Experiment Reagent_Q Is this compound stock freshly prepared from powder and properly aliquoted? Start->Reagent_Q Prep_Stock Prepare new 10mM stock in DMSO. Aliquot and store at -80°C. Use a fresh aliquot for each experiment. Reagent_Q->Prep_Stock No Cells_Q Are cell passage number and plating density strictly controlled? Reagent_Q->Cells_Q Yes Prep_Stock->Reagent_Q Re-test Standardize_Cells Define passage limits (e.g., 5-15). Perform cell density titration. Standardize confluency at treatment. Cells_Q->Standardize_Cells No Assay_Q Does the protocol include a PDE inhibitor and optimized stimulation time? Cells_Q->Assay_Q Yes Standardize_Cells->Cells_Q Re-test Optimize_Assay Run a time-course experiment. Titrate PDE inhibitor concentration. Check signal is within kit's linear range. Assay_Q->Optimize_Assay No End Consistent Results Achieved Assay_Q->End Yes Optimize_Assay->Assay_Q Re-test

Caption: A logical workflow for diagnosing sources of experimental variability.

References

  • MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. MIMS Philippines. Retrieved from [Link]

  • Pharmacology of this compound (Meptin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). YouTube. Retrieved from [Link]

  • Gurevich, V. V., et al. (1998). beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists. Journal of Biological Chemistry. Retrieved from [Link]

  • Koelle, M. R. (2016). Mechanism of Gαs signaling. WormBook. Retrieved from [Link]

  • Medical Dialogues. (2023, February 27). This compound: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pharmacology of this compound; Mechanism of Action, Therapeutic Uses, Pharmacodynamics, Effects. (2025, September 9). YouTube. Retrieved from [Link]

  • Reactome. (n.d.). G alpha (s) signalling events. PubChem. Retrieved from [Link]

  • QIAGEN. (n.d.). Gαs Signaling. QIAGEN GeneGlobe. Retrieved from [Link]

  • Zhang, L., et al. (2016). Cardiac β2-Adrenergic Receptor Phosphorylation at Ser355/356 Regulates Receptor Internalization and Functional Resensitization. PLOS One. Retrieved from [Link]

  • Gurevich, V. V. (1998). Beta(2)-adrenergic receptor desensitization, internalization and phosphorylation in response to full and partial agonists. ProQuest. Retrieved from [Link]

  • Wikipedia. (n.d.). Gs alpha subunit. Retrieved from [Link]

  • Gurevich, V. V. (1998). Beta(2)-adrenergic receptor desensitization, internalization and phosphorylation in response to full and partial agonists. DigitalCommons@TMC. Retrieved from [Link]

  • ResearchGate. (2016). Cardiac β2-Adrenergic Receptor Phosphorylation at Ser355/356 Regulates Receptor Internalization and Functional Resensitization. Retrieved from [Link]

  • Insel, P. A., et al. (2019). G protein-coupled receptor signaling: transducers and effectors. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

  • Markossian, S., et al. (Eds.). (2004-). Key assay optimization parameters and troubleshooting guidelines. Assay Guidance Manual. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). This compound Hydrochloride. Official Monographs. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.81262-93-3,this compound hydrochloride Suppliers. Retrieved from [Link]

  • FDA Verification Portal. (n.d.). This compound hydrochloride - Meptin® Syrup 5 mcg/ml. Retrieved from [Link]

  • Cui, W., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Anderson, G. P. (2006). Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. Clinical Reviews in Allergy & Immunology. Retrieved from [Link]

  • Google Patents. (n.d.). This compound stabilization - US4616022A.
  • Tinkelman, D. G., et al. (1983). A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. The American review of respiratory disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone recommend a reliable cAMP assay kit?. Retrieved from [Link]

  • Chodosh, S., et al. (1986). Evaluation of tremor and efficacy of oral this compound in adult patients with asthma. The Journal of asthma. Retrieved from [Link]

  • Berkowitz, R., et al. (1984). The effect of diet on the efficacy onset and duration of action of this compound hydrochloride tablets. The Journal of asthma. Retrieved from [Link]

  • Tashimo, H., et al. (2007). Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. Allergology International. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Beta-2 Adrenergic Agonists. LiverTox. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. Retrieved from [Link]

  • Shimoni, Y., et al. (2018). Reducing Variability in Cell-Specific Productivity in Perfusion Culture: A Case Study. BioProcess International. Retrieved from [Link]

  • Al-Khafaji, H., et al. (2025). Beta-2 Agonists. StatPearls. Retrieved from [Link]

  • Liu, C. M., et al. (2014). Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells. Inflammation Research. Retrieved from [Link]

  • Filmogaz.com. (n.d.). Ligand Activation Paths Define GPCR Cell Signaling. Retrieved from [Link]

  • LevelUpRN. (2022, August 15). Beta 2 Adrenergic Agonists: Pharmacology. YouTube. Retrieved from [Link]

  • de la Fuente, M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Retrieved from [Link]

  • Khetan, A., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Retrieved from [Link]

  • Janicot, C., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • Lam, K. P., et al. (2010). Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells. Inflammation Research. Retrieved from [Link]

  • Marasani, A., et al. (2010). Cell signaling: Role of GPCR. Scholars Research Library. Retrieved from [Link]

  • YouTube. (2019, March 13). Advances in Three-Dimensional Cell Culture in Drug Research and Discovery. Retrieved from [Link]

  • Ichikawa, M., et al. (2021). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical Pharmacology in Drug Development. Retrieved from [Link]

Sources

Procaterol Solution Stability: A Technical Guide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Procaterol research. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound solutions and require methods to ensure their stability for long-term storage. As a selective β2-adrenergic receptor agonist, this compound's efficacy in experimental settings is directly tied to its chemical integrity.[] However, its catechol-like structure makes it susceptible to degradation, particularly oxidation.[2]

This document provides in-depth, field-proven insights into the mechanisms of this compound degradation and offers robust, validated strategies to counteract them. We will move beyond simple procedural lists to explain the causal chemistry, empowering you to troubleshoot and optimize your own experimental workflows.

Section 1: Understanding this compound Degradation

This section addresses the fundamental question of why this compound solutions are unstable and the chemical pathways that lead to loss of potency.

FAQ: What are the primary degradation pathways for this compound?

Answer: The primary degradation pathway for this compound in solution is oxidation . This compound contains an 8-hydroxyquinolin-2(1H)-one moiety, which is analogous to a catechol group. This structure is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, and light.

The degradation process typically involves the following steps:

  • Oxidation to an Ortho-quinone: The hydroxyl groups on the quinoline ring are oxidized to form a highly reactive ortho-quinone intermediate.

  • Further Reactions: This intermediate can then undergo further reactions, including polymerization, leading to the formation of colored degradation products. This is often observed as a pink, red, or brown discoloration of the solution.

  • Loss of Potency: The structural modification of the pharmacophore results in a significant loss of biological activity, as the molecule can no longer effectively bind to the β2-adrenergic receptor.[3]

Factors that accelerate this process include:

  • High pH: Basic conditions can deprotonate the hydroxyl groups, making them more susceptible to oxidation.[4]

  • Presence of Oxygen: Dissolved molecular oxygen is a key reactant in the oxidation process.

  • Trace Metal Ions: Metal ions such as Cu²⁺ and Fe³⁺ can act as catalysts, significantly speeding up the rate of oxidation.

  • Exposure to UV Light: Light, particularly in the UV spectrum, provides the energy to initiate and propagate oxidative reactions.[5][6]

cluster_factors Accelerating Factors This compound This compound (Stable) Orthoquinone Ortho-quinone Intermediate (Highly Reactive) This compound->Orthoquinone Oxidation Degradation Colored Degradation Products (Inactive Polymers) Orthoquinone->Degradation Polymerization O2 Oxygen (O₂) O2->this compound catalyze Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->this compound catalyze Light UV Light Light->this compound catalyze pH High pH pH->this compound catalyze

Caption: Primary oxidative degradation pathway of this compound.

Section 2: Core Stabilization Strategies

To ensure the long-term viability of your this compound solutions, a multi-faceted approach targeting each degradation factor is required.

FAQ: How does pH impact stability and what is the optimal range?

Answer: The pH of the solution is one of the most critical factors for this compound stability. An acidic pH is essential to keep the phenolic hydroxyl groups in their protonated state, which significantly reduces their susceptibility to oxidation.

  • Mechanism: In an acidic environment (pH < 5), the lone pairs of electrons on the oxygen atoms are less available to participate in oxidation reactions. As the pH increases and becomes neutral or alkaline, these groups are deprotonated, forming phenoxide ions that are much more readily oxidized.

  • Recommended Range: Based on formulation data for commercial this compound syrups, a pH range of 3.5 to 4.5 is recommended for optimal stability.[7] Maintaining the pH within this window is crucial.

  • Practical Implementation: Use a suitable buffering system to maintain the pH. Citrate or acetate buffers are commonly used and effective in this pH range. Always verify the final pH of your solution after all components have been added.

FAQ: Which antioxidants are most effective for stabilizing this compound solutions?

Answer: Antioxidants are essential excipients that protect the active pharmaceutical ingredient (API) by being preferentially oxidized. For aqueous solutions of catecholamines like this compound, sulfites are highly effective.

  • Primary Recommendation: Sodium metabisulfite (SMB) or sodium bisulfite. These compounds are potent oxygen scavengers and interrupt the free-radical chain reactions that propagate oxidation.

  • Mechanism of Action: Sulfites react directly with dissolved oxygen, removing it from the solution. They can also react with and reduce the ortho-quinone intermediate back to the stable this compound form, effectively halting the degradation pathway.

  • Working Concentration: A typical starting concentration for sodium metabisulfite is between 0.05% and 0.2% (w/v) . The optimal concentration should be determined through stability studies for your specific formulation.

Antioxidant TypeExamplesEfficacy for this compoundNotes
Sulfites Sodium Metabisulfite, Sodium BisulfiteHigh Highly effective in aqueous solutions. Can cause sensitivity in some individuals (relevant for clinical formulations).
Phenolic Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)ModerateMore effective in lipid-based or solid formulations.[8][9] Lower solubility in aqueous systems can limit efficacy.
Other Antioxidants Ascorbic Acid (Vitamin C), CysteineModerateCan be effective but may also produce colored degradation products themselves. Ascorbic acid can sometimes act as a pro-oxidant in the presence of metal ions.[10]
FAQ: Why are chelating agents necessary and which ones should I use?

Answer: Chelating agents are critical for sequestering trace metal ions that are often present in reagents, solvents, or leached from container closures. These metal ions, even at parts-per-billion (ppb) levels, can catalyze oxidative degradation.

  • Mechanism of Action: Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), form stable complexes with multivalent metal ions (e.g., Fe³⁺, Cu²⁺).[11] By binding these ions, they are no longer available to participate in the redox cycling that initiates and propagates this compound oxidation.

  • Primary Recommendation: Disodium Edetate (EDTA) . It is a highly effective and widely used chelating agent in pharmaceutical formulations.

  • Working Concentration: A typical concentration range for EDTA is 0.01% to 0.05% (w/v) .

cluster_stabilizers Stabilization Strategies This compound This compound Molecule Stable_Solution Stable this compound Solution (Long-Term Storage) This compound->Stable_Solution pH_Control pH Control (pH 3.5-4.5) pH_Control->this compound Protects hydroxyl groups Antioxidant Antioxidant (e.g., Sodium Metabisulfite) Antioxidant->this compound Scavenges oxygen Chelator Chelating Agent (e.g., EDTA) Chelator->this compound Sequesters metal ions Environment Environmental Control (Light, Temp, O₂) Environment->this compound Minimizes energy input & oxygen exposure

Caption: A multi-pronged approach to this compound solution stabilization.

FAQ: What are the best practices for storage conditions?

Answer: Proper environmental controls are the final, crucial layer of protection.

  • Protection from Light: Store all this compound solutions in amber or light-blocking containers to prevent photolytic degradation.[5][6][12]

  • Inert Atmosphere: Oxygen is a primary driver of degradation. Before sealing the container for long-term storage, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Temperature Control: Store solutions under refrigerated conditions (2-8°C) to slow the rate of any potential chemical reactions.[13] Avoid freezing unless cryopreservation studies have confirmed stability.

Section 3: Practical Application & Troubleshooting

This section provides actionable protocols and a guide to resolving common issues encountered during experiments.

Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Action(s)
Solution Discoloration (Pink, Yellow, Brown) Oxidation: Insufficient antioxidant, oxygen exposure, metal ion contamination, incorrect pH.1. Confirm pH is within the 3.5-4.5 range. 2. Ensure the solution was purged with inert gas. 3. Verify the concentration and integrity of the antioxidant. 4. Confirm a chelating agent was used.
Loss of Potency (Confirmed by HPLC) Chemical Degradation: One or more stabilization strategies have failed or are suboptimal.1. Perform a systematic review of the entire formulation and storage protocol. 2. Conduct a forced degradation study to identify the primary failure mode (see Protocol 3). 3. Increase antioxidant or chelator concentration if necessary.
Precipitation or Cloudiness Solubility Issue: pH is outside the optimal range, causing the free base or salt to precipitate. Excipient Incompatibility: Interaction between this compound and other formulation components.1. Immediately check and adjust the solution pH. 2. Re-evaluate the buffer system and its capacity. 3. If using complex matrices, assess the compatibility of all excipients.
Experimental Protocols

This protocol describes the preparation of a 100 mL stock solution with recommended stabilizers.

Materials:

  • This compound Hydrochloride

  • Citric Acid (Monohydrate)

  • Sodium Citrate (Dihydrate)

  • Disodium Edetate (EDTA)

  • Sodium Metabisulfite

  • Water for Injection (or equivalent high-purity water)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • 100 mL amber volumetric flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare Buffer: In a beaker, dissolve approximately 60-70 mL of water. Add 0.105 g of Citric Acid and 0.027 g of Sodium Citrate to create a citrate buffer.

  • Add Stabilizers: To the buffer solution, add 0.02 g of Disodium Edetate (EDTA) and 0.1 g of Sodium Metabisulfite. Stir until fully dissolved.

  • Purge with Inert Gas: Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen.

  • Dissolve this compound: Weigh 100 mg of this compound HCl and add it to the solution. Stir gently until it is completely dissolved.

  • pH Adjustment: Check the pH of the solution. It should be close to 4.0. If necessary, adjust to within pH 3.8 - 4.2 using dropwise additions of 0.1 M HCl or 0.1 M NaOH.

  • Final Volume: Quantitatively transfer the solution to a 100 mL amber volumetric flask. Rinse the beaker with small amounts of oxygen-purged water and add to the flask. Bring to the final volume with oxygen-purged water.

  • Final Purge and Storage: Purge the headspace of the flask with inert gas for 1-2 minutes before sealing tightly. Store at 2-8°C.

This method can be used to separate this compound from its potential degradation products. Method development and validation are crucial.[14][15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 20 µL.

  • Validation: The method must be validated according to ICH guidelines to prove it is stability-indicating. This is achieved through forced degradation studies.[16][17][18]

Forced degradation (or stress testing) is essential to identify likely degradation products and demonstrate the specificity of your analytical method.[19][20]

  • Prepare Samples: Prepare several aliquots of your this compound solution.

  • Apply Stress Conditions: Expose individual aliquots to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal Stress: Heat at 80°C for 24 hours.

    • Photolytic Stress: Expose to a photostability chamber (ICH Q1B guidelines).

  • Analysis: Neutralize the acid/base stressed samples before injection. Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 2.

  • Evaluation: The HPLC chromatograms should show a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. The analytical method is considered "stability-indicating" if the degradation peaks are well-resolved from the main this compound peak.

References

  • MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. MIMS. Retrieved from [Link]

  • Prinz, P., et al. (1979). Stability of human plasma catecholamines. PubMed. Retrieved from [Link]

  • Yoshida, K., et al. (1980). The metabolism of a bronchodilator this compound HCL in the rat in vitro and in vivo. PubMed. Retrieved from [Link]

  • Lin, C. H., et al. (2012). A novel liquid chromatography/mass/mass spectrometry system to determine this compound levels in human plasma. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Miyazaki, T., et al. (2012). Pharmacokinetic study of the oral administration of this compound hydrochloride hydrate 50 μg in healthy adult Japanese men. ResearchGate. Retrieved from [Link]

  • Rao, K. S., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Sravani, G. (2022). Forced Degradation – A Review. Modern Applications in Pharmacy & Pharmacology. Retrieved from [Link]

  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Kusuri-no-Shiori. (n.d.). This compound Hydrochloride Syrup 5mcg/mL "Nichiiko". Retrieved from [Link]

  • MIMS Philippines. (n.d.). Brezu: Dosages and Ingredients. MIMS. Retrieved from [Link]

  • Morita, E., et al. (2016). Pulmonary liposomal formulations encapsulated this compound hydrochloride by a remote loading method achieve sustained release and extended pharmacological effects. PubMed. Retrieved from [Link]

  • Jain, S., et al. (2019). Method Development and Validation for Detection of this compound in Human Urine using Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2015). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Kalsen, A., et al. (2016). Pharmacokinetics of nebulized and oral this compound in asthmatic and non-asthmatic subjects. ResearchGate. Retrieved from [Link]

  • Millán-Martín, S., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
  • SciELO. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations. Retrieved from [Link]

  • Cazzola, M., et al. (2008). Long-term effect of the beta2-receptor agonist this compound on daily life performance and exercise capacity in patients with stable chronic obstructive pulmonary disease. PubMed. Retrieved from [Link]

  • Evrard, E., et al. (2019). Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics. PubMed. Retrieved from [Link]

  • AllCare Specialty Pharmacy. (n.d.). Medication Storage Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Storage and Release of Catecholamines. NCBI Bookshelf. Retrieved from [Link]

  • Senior Care Consultant Group. (n.d.). Stability of Refrigerated and Frozen Drugs. Retrieved from [Link]

  • de Souza, T., et al. (2018). Rational use of antioxidants in solid oral pharmaceutical preparations. ResearchGate. Retrieved from [Link]

  • Kume, H., et al. (2020). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma. PubMed. Retrieved from [Link]

  • Science.gov. (n.d.). chelating agents: Topics. Retrieved from [Link]

  • Wikipedia. (n.d.). Catecholamine. Retrieved from [Link]

  • Medical News Today. (n.d.). Catecholamines: What are they, and how do they function?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Catecholamine Degradation. NCBI Bookshelf. Retrieved from [Link]

  • Singh, S., et al. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. PubMed Central. Retrieved from [Link]

  • AAPS Newsmagazine. (n.d.). Excipient Reactivity and Drug Stability in Formulations. Retrieved from [Link]

Sources

Identifying and minimizing off-target effects of Procaterol in research

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Procaterol Off-Target Effects

Welcome to the technical support center for researchers utilizing this compound. This guide is designed to provide in-depth, practical solutions for identifying and minimizing off-target effects in your experiments. As a potent and highly selective β2-adrenergic receptor agonist, this compound is a valuable tool in respiratory research.[1][2] However, ensuring the specificity of its action is paramount for the integrity of your findings. This resource combines troubleshooting protocols, frequently asked questions, and the underlying scientific principles to empower your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides a logical workflow to diagnose and resolve them.

Issue 1: Unexpected Cardiovascular Readouts in Non-Cardiac Models

Scenario: You are studying the anti-inflammatory effects of this compound in a lung epithelial cell line, but you observe changes in markers typically associated with cardiovascular function (e.g., altered expression of cardiac-specific troponins or ion channels).

Underlying Rationale: While this compound exhibits high selectivity for β2-adrenergic receptors in the respiratory system over the cardiovascular system, off-target effects can still occur, especially at higher concentrations.[3] These effects may be due to weak interactions with other adrenergic receptor subtypes (e.g., β1-receptors present in cardiac tissue) or activation of alternative signaling pathways.

Troubleshooting Workflow:

  • Concentration Optimization:

    • Action: Perform a dose-response curve to determine the minimal effective concentration of this compound for your desired on-target effect (e.g., inhibition of inflammatory chemokine production).[4]

    • Causality: Off-target effects are often concentration-dependent.[5] By using the lowest effective concentration, you minimize the likelihood of engaging unintended targets.

  • Selective Antagonist Co-treatment:

    • Action: Co-administer this compound with a selective β1-adrenergic receptor antagonist (e.g., Atenolol).

    • Causality: If the unexpected cardiovascular readouts are diminished in the presence of the β1-antagonist, it strongly suggests an off-target effect mediated through β1-receptors.

  • Orthogonal Target Engagement Assay:

    • Action: Utilize a secondary assay to confirm this compound's engagement with the β2-adrenergic receptor. A competitive binding assay using a radiolabeled ligand for the β2-receptor can be employed.

    • Causality: This provides direct evidence that this compound is interacting with its intended target at the concentrations used in your primary experiment.

Issue 2: Inconsistent or Paradoxical Bronchodilatory Responses in Ex Vivo Tissue Models

Scenario: In an isolated tracheal ring assay, you observe inconsistent relaxation or, in some instances, a slight contraction at high this compound concentrations.

Underlying Rationale: This could be due to several factors, including receptor desensitization, engagement of alternative signaling pathways, or experimental artifacts. High concentrations of β2-agonists can sometimes lead to receptor downregulation or coupling to different G-proteins.[6][7]

Troubleshooting Workflow:

  • Receptor Desensitization Assessment:

    • Action: Pre-incubate the tracheal rings with a low dose of this compound for an extended period before challenging with a higher concentration. Compare the response to naive tissue.

    • Causality: A blunted response in the pre-incubated tissue suggests receptor desensitization.

  • Signaling Pathway Analysis:

    • Action: Measure downstream signaling molecules beyond cAMP, such as phosphorylated ERK (p-ERK) or β-arrestin recruitment.

    • Causality: β2-adrenergic receptors can signal through Gs-cAMP-PKA as the canonical pathway, but also through Gi or β-arrestin pathways which can lead to different physiological outcomes.[6][7][8][9]

  • Control for Non-Specific Vasoconstriction:

    • Action: Ensure that the vehicle used to dissolve this compound does not have any intrinsic contractile effects on the tissue. Run a vehicle-only control.

    • Causality: This rules out the possibility of the observed effect being an artifact of the experimental conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: The most commonly reported off-target effects are related to its sympathomimetic nature and include tremor, nervousness, and palpitations.[10][11][12] These are generally mild and transient.[10] In a research context, at the molecular level, potential off-target effects could involve interactions with other adrenergic receptor subtypes, though this compound is highly selective for β2 receptors.[3]

Q2: How can I computationally predict potential off-target interactions for this compound?

A2: Several computational approaches can be used to predict off-target interactions.[13][14] These include:

  • 2D and 3D Similarity Searching: Comparing the chemical structure of this compound to libraries of compounds with known targets.[14]

  • Machine Learning Models: Utilizing algorithms trained on large datasets of drug-target interactions to predict novel interactions.[13]

  • Molecular Docking: Simulating the binding of this compound to the crystal structures of potential off-target proteins.

Q3: What in vitro assays are recommended for profiling the selectivity of this compound?

A3: A panel of in vitro assays is the gold standard for determining selectivity:

  • Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of adrenergic and other G-protein coupled receptors (GPCRs) to determine the binding affinity of this compound for each.

  • Functional Assays: Measuring the functional response (e.g., cAMP accumulation for Gs-coupled receptors, calcium flux for Gq-coupled receptors) in cell lines expressing different receptor subtypes.[15][16]

  • β-Arrestin Recruitment Assays: To assess potential biased agonism.[17]

Q4: Can off-target effects of this compound be tissue-specific?

A4: Yes, off-target effects can be highly tissue-specific. This is due to differential expression levels of on- and off-target receptors in various tissues, as well as differences in downstream signaling components. For example, the heart expresses a higher proportion of β1-adrenergic receptors compared to the lungs, making it more susceptible to off-target cardiac effects.

Q5: What are the best practices for designing experiments to minimize the risk of misinterpreting off-target effects as on-target?

A5:

  • Use of Appropriate Controls: Always include a negative control (vehicle) and a positive control (a well-characterized β2-agonist).

  • Orthogonal Approaches: Confirm key findings using a different experimental modality (e.g., if you see a change in gene expression, confirm it at the protein level).

  • Genetic Knockdown/Knockout: In cell-based models, use siRNA or CRISPR-Cas9 to knock down the β2-adrenergic receptor. The on-target effects of this compound should be abolished in these cells.

  • Selective Antagonists: As mentioned in the troubleshooting section, use selective antagonists to block potential off-target receptors.

Part 3: Visualizations and Protocols

Canonical β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical signaling pathway of this compound via the β2-adrenergic receptor.

Experimental Workflow for Investigating Off-Target Effects

G cluster_workflow Off-Target Investigation Workflow start Unexpected Experimental Result dose_response Perform Dose-Response Curve start->dose_response antagonist Use Selective Antagonists start->antagonist knockdown Genetic Knockdown of β2AR start->knockdown pathway Analyze Alternative Signaling Pathways dose_response->pathway confirm_off_target Off-Target Effect Confirmed antagonist->confirm_off_target confirm_on_target On-Target Effect Confirmed knockdown->confirm_on_target pathway->confirm_off_target

Caption: A systematic workflow for troubleshooting unexpected experimental results with this compound.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor and potential off-target receptors.

Materials:

  • Cell membranes prepared from cells overexpressing the receptor of interest (e.g., β2AR, β1AR).

  • Radioligand (e.g., [3H]-Dihydroalprenolol).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound dilution or vehicle

    • Radioligand (at a concentration near its Kd)

    • Cell membranes

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM Propranolol).

  • Calculate the specific binding at each concentration of this compound.

  • Plot the data and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table
ParameterOn-Target (β2AR)Potential Off-Target (β1AR)
Binding Affinity (Ki) Low nMHigh nM to µM
Functional Potency (EC50) Low nMHigh nM to µM
Primary Signaling Pathway Gs -> Adenylyl Cyclase -> cAMPGs -> Adenylyl Cyclase -> cAMP
Potential Biased Signaling β-arrestin recruitmentLess characterized

This table provides a generalized comparison and should be experimentally determined for your specific system.

References

  • MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • Pharmacology of this compound (Meptin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). YouTube. Retrieved from [Link]

  • Medical Dialogues. (2023, February 27). This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • Xiao, R. P., & Lakatta, E. G. (1999). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 85(11), 1052–1063. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pharmacology of this compound; Mechanism of Action, Therapeutic Uses, Pharmacodynamics, Effects. (2025, September 9). YouTube. Retrieved from [Link]

  • Ma, L., & Huang, Y. (2002). Novel beta2-adrenergic receptor signaling pathways. Journal of Molecular and Cellular Cardiology, 34(5), 449-455. Retrieved from [Link]

  • Wang, J., & Jiang, Y. (2021). Possible signal pathways of β-adrenergic system and the role of ADRB2 gene polymorphisms in malignancies. ResearchGate. Retrieved from [Link]

  • Food and Drug Administration Philippines. (n.d.). This compound hydrochloride - Meptin® Syrup 5 mcg/ml. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

  • Bellinger, D. L., & Lorton, D. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 9(5), 586-605. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-2 adrenergic receptor. Retrieved from [Link]

  • Waring, M. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Retrieved from [Link]

  • Xie, L., et al. (2013). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 18, 299-310. Retrieved from [Link]

  • Hsieh, C. C., et al. (2011). Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells. Pulmonary Pharmacology & Therapeutics, 24(6), 686-692. Retrieved from [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Reed, C. E., & Conrad, E. (1983). This compound metered-dose inhaler in adults with asthma. Chest, 84(3), 323-326. Retrieved from [Link]

  • Patsnap. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Synapse. Retrieved from [Link]

  • Siegel, S. C., et al. (1985). A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. The Journal of Allergy and Clinical Immunology, 75(6), 699-705. Retrieved from [Link]

  • Tashimo, H., et al. (2007). Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. Allergology International, 56(3), 241-247. Retrieved from [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1699. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2017). Recent advances in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 38(1), 1-13. Retrieved from [Link]

  • Schwartz, H. J., et al. (1986). This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma. The Journal of Allergy and Clinical Immunology, 78(1), 55-60. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in Assays for GPCR Drug Discovery. Retrieved from [Link]

  • Ito, Y., et al. (1990). Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea. British Journal of Pharmacology, 99(4), 759-767. Retrieved from [Link]

  • Lee, H., et al. (2018). Effects of Oral this compound for Postinfectious Cough in Adults: Single-Centre, Randomized Double-Blind, Placebo-Controlled Trial. Canadian Respiratory Journal, 2018, 8609356. Retrieved from [Link]

  • Lee, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 268-277. Retrieved from [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Tinkelman, D. G., & deJong, R. (1988). Evaluation of tremor and efficacy of oral this compound in adult patients with asthma. Annals of Allergy, 60(2), 121-126. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Mizutani, T., et al. (1994). [Clinical study on benefit and safety of frequent inhalation of aerosolized this compound hydrochloride in aged acute asthmatics]. Nihon Kyobu Shikkan Gakkai Zasshi, 32(1), 35-41. Retrieved from [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Tinkelman, D. G., et al. (1987). The effect of diet on the efficacy onset and duration of action of this compound hydrochloride tablets. Annals of Allergy, 59(3), 193-196. Retrieved from [Link]

  • Salpeter, S. R., et al. (2004). Cardiovascular Effects of β-Agonists in Patients With Asthma and COPD: A Meta-Analysis. Chest, 125(6), 2309-2321. Retrieved from [Link]

Sources

Addressing solubility challenges of Procaterol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Procaterol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in various experimental settings. Here, we provide in-depth, field-proven insights and practical troubleshooting guides in a direct question-and-answer format to support your research and development efforts.

Understanding this compound Hydrochloride: Core Physicochemical Properties

This compound hydrochloride is a potent β2-adrenergic receptor agonist used in the treatment of respiratory diseases[1]. Its efficacy is intrinsically linked to its formulation, which hinges on a thorough understanding of its physicochemical properties. It typically presents as a white to pale yellowish-white crystalline powder[2][3]. A critical factor to consider in all experimental work is its sensitivity to light; it gradually changes color upon exposure and should be stored accordingly[2][3].

The hydrochloride salt form significantly influences its solubility profile. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₂N₂O₃·HCl[2]
Molecular Weight 326.82 g/mol [2][4][5]
Appearance White to pale yellowish-white crystalline powder[2][3]
pH (1 in 100 solution) 4.0 - 5.0[2][3][6]
Melting Point Approx. 195°C (with decomposition)[2][3]
Light Sensitivity Gradually colored by light[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and formulation of this compound hydrochloride.

FAQ 1: Aqueous Solubility Challenges

Question: I am having trouble dissolving this compound hydrochloride in water at my desired concentration. The datasheet says it's "soluble," but I'm seeing precipitation. What's going on?

Answer:

This is a common issue that often comes down to the interplay between concentration, pH, and temperature. While this compound HCl is classified as soluble in water, its solubility is not infinite and can be affected by several factors[2][3].

  • Causality: The term "soluble" in pharmacopeial standards often refers to a specific concentration range (e.g., 1 part solute in 10-30 parts solvent). If your target concentration is very high, you may be exceeding its saturation solubility under your specific conditions. Furthermore, the pH of your final solution is critical. This compound hydrochloride is the salt of a weak base. Adding it to a neutral or alkaline buffer can cause the protonated, more soluble form to convert to the less soluble free base, leading to precipitation. The pH of a simple aqueous solution of this compound HCl is acidic, typically between 4.0 and 5.0, which aids its dissolution[2][3].

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solution. If it is above 6.0, the equilibrium may be shifting towards the less soluble free base. Maintain a slightly acidic pH (ideally between 4.0 and 5.5) to ensure the compound remains in its protonated, soluble hydrochloride salt form.

    • Gentle Warming & Agitation: Gently warming the solution (e.g., to 30-40°C) while stirring can increase the rate of dissolution. However, be cautious, as excessive heat can degrade the compound.

    • Incremental Addition: Instead of adding the entire amount of powder at once, add it incrementally to the vortex of the stirred solvent. This increases the surface area for dissolution and prevents clumping.

The diagram below illustrates a typical troubleshooting workflow for aqueous dissolution issues.

G cluster_0 Aqueous Dissolution Troubleshooting start Start: this compound HCl fails to dissolve in water check_conc Is concentration > 30 mg/mL? start->check_conc check_ph Measure Solution pH check_conc->check_ph No fail Issue Persists: Consider Co-solvents check_conc->fail Yes (Exceeds typical limit) ph_high Is pH > 6.0? check_ph->ph_high adjust_ph Adjust pH to 4.0-5.5 with dilute HCl ph_high->adjust_ph Yes warm_stir Apply gentle warming (30-40°C) and stirring ph_high->warm_stir No adjust_ph->warm_stir reassess Reassess Solubility warm_stir->reassess success Success: Fully Dissolved reassess->success Dissolved reassess->fail Not Dissolved

Caption: Troubleshooting workflow for aqueous solubility.

FAQ 2: Organic Solvent Selection

Question: Which organic solvents are suitable for this compound hydrochloride? I need to prepare a stock solution for my cell-based assays.

Answer:

Selecting the right organic solvent is crucial, especially for preparing concentrated stock solutions.

  • Causality & Recommendations: Based on official monographs and supplier data, this compound HCl has a defined solubility profile in common organic solvents[2][3][6].

    • Recommended: Methanol and Formic Acid are good choices as it is readily soluble in them[2][3][6]. Dimethyl sulfoxide (DMSO) is also an excellent option, with data suggesting solubility up to ~30 mg/mL, though it may require warming and sonication to fully dissolve[5]. For cell culture, DMSO is often the solvent of choice for preparing high-concentration stocks that are then diluted into aqueous media.

    • Use with Caution: It is only slightly soluble in ethanol, so this may not be suitable for high-concentration stocks[2][3].

    • Avoid: It is practically insoluble in non-polar solvents like diethyl ether[2][3].

The relationship between this compound's structure and solvent polarity is key. As a salt, it has high polarity and dissolves best in polar protic solvents (like water and methanol) or polar aprotic solvents capable of solvating ions (like DMSO).

Solubility Summary Table

SolventSolubilityReported Value / CommentSource(s)
WaterSolubleUp to 32.68 mg/mL[2]
MethanolSolubleGood for stock solutions[2][6]
Formic AcidSolubleHighly polar, acidic solvent[2][3]
DMSOSolubleUp to 30-32.68 mg/mL; may need warming[5]
Ethanol (95%)Slightly SolubleNot ideal for concentrated stocks[2][3]
Diethyl EtherPractically InsolubleNon-polar solvent to be avoided[2][3]
FAQ 3: Preventing Precipitation in Buffered Media

Question: My this compound HCl stock solution (in DMSO) is clear, but when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4, I see immediate precipitation. How can I prevent this?

Answer:

This is a classic example of a pH-shift precipitation, a common challenge when moving from an organic stock to a physiological buffer.

  • Causality: Your DMSO stock contains this compound HCl in its soluble, protonated form. When you introduce this into a buffer at pH 7.4—which is significantly more basic than the pKa of the amine group on this compound—the compound gets deprotonated. This neutral, free-base form of this compound is much less water-soluble than the hydrochloride salt, causing it to crash out of the solution.

  • Troubleshooting & Mitigation Strategies:

    • Lower the Final Concentration: The most straightforward solution is to use a more diluted final concentration. The solubility of the free base is not zero; if your final working concentration is below this solubility limit, it will remain dissolved.

    • Use Co-solvents: If your experimental system allows, including a small percentage of a co-solvent (like ethanol or propylene glycol) in your final buffer can increase the solubility of the free base[7][8].

    • pH Modification (If Permissible): If your experiment can tolerate a lower pH, preparing your final solution in a buffer with a pH closer to 5-6 will keep a higher fraction of the this compound protonated and soluble.

    • Complexation with Cyclodextrins: For formulation development, using cyclodextrins can form inclusion complexes that encapsulate the hydrophobic part of the this compound molecule, significantly enhancing its aqueous solubility even at neutral pH[9][10].

The diagram below illustrates the relationship between pH, the ionization state of this compound, and its resulting solubility.

G cluster_0 pH Effect on this compound Solubility ph_scale <fontpoint-size='12'><b>pH Scaleb>font>|<fontcolor='#EA4335'>Low pH (e.g., 4.0)font>|<fontcolor='#5F6368'>Neutral pH (e.g., 7.4)font> procaterol_state This compound Form R-NH₃⁺Cl⁻ (Protonated Salt) R-NH₂ (Neutral Free Base) solubility_state Aqueous Solubility High Solubility Low Solubility procaterol_state:f1->solubility_state:f1 procaterol_state:f2->solubility_state:f2

Caption: Relationship between pH, ionization, and solubility.

Experimental Protocols

Protocol 1: Standardized Solubility Assessment

This protocol provides a step-by-step method to determine the approximate solubility of this compound HCl in a solvent of interest.

  • Preparation: Add a known volume (e.g., 1 mL) of the selected solvent to a clear glass vial equipped with a magnetic stir bar.

  • Incremental Addition: Weigh out an amount of this compound HCl and add a small, known quantity (e.g., 1 mg) to the vial.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow it to reach equilibrium. Visually inspect for any undissolved particles.

  • Saturation Point: Continue adding small, known increments of this compound HCl, allowing the solution to equilibrate after each addition, until you observe solid particles that do not dissolve after prolonged stirring (e.g., >4 hours). This indicates a saturated solution.

  • Quantification (Optional but Recommended): To determine the precise solubility, create a saturated solution as in step 4. Allow the undissolved solid to settle, then filter the supernatant through a 0.22 µm syringe filter. Dilute the clear filtrate and measure the concentration using a validated analytical method like HPLC-UV[11][12].

Protocol 2: Preparation of a DMSO Stock Solution

This protocol is for preparing a standard 10 mM stock solution of this compound HCl in DMSO.

  • Calculation: this compound HCl M.Wt = 326.82 g/mol . To make a 10 mM (0.01 mol/L) solution, you need 3.2682 mg per 1 mL of solvent.

  • Weighing: Accurately weigh ~3.3 mg of this compound HCl into a sterile microcentrifuge tube. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the required volume of DMSO. For example, if you weighed 3.50 mg, the required volume is (3.50 mg / 326.82 mg/mmol) / 10 mmol/L = 1.07 mL. Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously. If needed, place the tube in an ultrasonic water bath for 5-10 minutes and/or warm gently to 37°C to aid dissolution[5]. Ensure the final solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[5].

Advanced Formulation Strategies

For persistent solubility issues, especially in the context of drug delivery and formulation, more advanced strategies may be required. These approaches, common for poorly soluble drugs, aim to enhance bioavailability by improving dissolution rates[9][13][14].

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation[9][15].

  • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has higher kinetic solubility than the stable crystalline form[7][10].

  • Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug that converts back to the active parent drug in vivo is another potential strategy[13].

The selection of an appropriate strategy depends heavily on the physicochemical properties of the drug and the intended route of administration[14].

G cluster_0 Solubility Enhancement Workflow start Initial State: Poor Solubility phys_chem Physicochemical Characterization (pKa, logP, Crystal Form) start->phys_chem strategy Select Enhancement Strategy phys_chem->strategy ph_adjust pH Adjustment (Acidic Buffers) strategy->ph_adjust Ionizable Drug cosolvent Co-solvency (e.g., PG, Ethanol) strategy->cosolvent For Liquid Forms complexation Complexation (e.g., Cyclodextrins) strategy->complexation Increase Aqueous Solubility particle_size Particle Size Reduction (Micronization/Nanosizing) strategy->particle_size Improve Dissolution Rate formulate Formulate & Test Dissolution ph_adjust->formulate cosolvent->formulate complexation->formulate particle_size->formulate end Goal: Enhanced Solubility & Bioavailability formulate->end

Caption: Workflow for selecting a solubility enhancement strategy.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech.13

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.Link

  • This compound Hydrochloride / Official Monographs for Part I. Japanese Pharmacopoeia.Link

  • Formulation strategies for poorly soluble drugs. ResearchGate.Link

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.Link

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.Link

  • This compound hydrochloride - Meptin® Syrup 5 mcg/ml. FDA Verification Portal.Link

  • This compound hydrochloride | CAS#:81262-93-3. Chemsrc.Link

  • A Comparative Analysis of ELISA and HPLC for the Quantification of this compound Hydrochloride Hemihydrate. Benchchem.Link

  • This compound hydrochloride. ChemBK.Link

  • A novel liquid chromatography/mass/mass spectrometry system to determine this compound levels in human plasma. Journal of Food and Drug Analysis.Link

  • CAS No.81262-93-3,this compound hydrochloride Suppliers. LookChem.Link

  • This compound Hydrochloride | C16H23ClN2O3 | CID 16219912. PubChem - NIH.Link

  • This compound hydrochloride - Bronchodilator Agent. APExBIO.Link

  • This compound hydrochloride | Adrenergic β2 Receptors. Tocris Bioscience.Link

  • This compound hydrochloride hemihydrate | C32H48Cl2N4O7 | CID 23724982. PubChem - NIH.Link

  • Method Development and Validation for Detection of this compound in Human Urine using Gas Chromatography-Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Education and Research.Link

  • This compound hydrochloride - Product Data Sheet. MCE.Link

  • Pharmacokinetic study of the oral administration of this compound hydrochloride hydrate 50 μg in healthy adult Japanese men. ResearchGate.Link

  • Production of an extremly low dose this compound HCl preparation by fluidized-bed coating method: in vitro and in vivo evaluation. PubMed.Link

  • Improving solubility – a close look at available approaches. Merck Millipore.Link

  • Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products V. BVS.Link

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.Link

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.Link

  • This compound | C16H22N2O3 | CID 688563. PubChem - NIH.Link

  • This compound: Uses, Dosage, Side Effects and More. MIMS Philippines.Link

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.Link

  • Evaluation of tremor and efficacy of oral this compound in adult patients with asthma. PubMed.Link

  • This compound Overview - Active Ingredient. RxReasoner.Link

  • This compound | 72332-33-3 | XCA33233. Biosynth.Link

  • Evaluation of Inhaled this compound for Potential Assist Use in Patients with Stable Chronic Obstructive Pulmonary Disease. PubMed Central.Link

  • Long-term effect of the beta2-receptor agonist this compound on daily life performance and exercise capacity in patients with stable chronic obstructive pulmonary disease. Clinical study with special reference to health-related quality of life and activities of daily living. PubMed.Link

Sources

Best practices for handling and storing Procaterol hydrochloride powder

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Procaterol Hydrochloride Powder

Welcome to the technical support guide for this compound hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide best practices, detailed protocols, and troubleshooting advice for the handling and storage of this compound hydrochloride powder. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

What is this compound hydrochloride and what are its basic properties?

This compound hydrochloride is a potent and selective β2-adrenoceptor agonist, primarily used as a bronchodilator.[] It appears as a white to pale yellowish-white crystalline powder.[2] Understanding its fundamental properties is crucial for proper handling.

Key properties include:

  • Molecular Weight: 326.82 g/mol [3]

  • Appearance: White to pale yellowish-white crystals or crystalline powder.[2]

  • Melting Point: Approximately 195°C, with decomposition.[2][4]

  • pH: A 1 in 100 solution in water has a pH between 4.0 and 5.0.[2]

What are the primary safety concerns when handling this compound hydrochloride powder?

While the acute toxicity is low, this compound hydrochloride is classified as a suspected reproductive toxin (Category 2), meaning it is suspected of damaging fertility or the unborn child.[5][6][7] Therefore, stringent safety protocols are essential.

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[8]

  • Skin/Eye Contact: May cause skin and eye irritation upon contact.[8]

  • Ingestion: May be harmful if swallowed.[8]

Core Safety Mandate: Always handle this compound within a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[5][6] For weighing and transfer operations where dust may be generated, respiratory protection (e.g., an N95 respirator) is recommended.

How light-sensitive is this compound hydrochloride and why does it matter?

This compound hydrochloride is known to gradually change color when exposed to light.[2][4] This color change is an indicator of photodegradation. Exposure to UV light can provide the energy to break chemical bonds within the molecule, leading to the formation of impurities. These impurities can reduce the compound's potency and introduce confounding variables into your experiments.

Causality: The quinolinone core of the molecule contains chromophores that absorb light. This absorbed energy can initiate oxidative decomposition, especially in the presence of air and moisture.[9] To ensure the compound's integrity, it must be protected from light at all stages of handling and storage.[4]

What is the best solvent for reconstituting this compound hydrochloride powder?

The choice of solvent depends on the intended application and desired concentration. This compound hydrochloride exhibits good solubility in several common laboratory solvents.

Solubility Data Summary

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water32.68 mg/mL100 mMSolution pH will be acidic (4.0-5.0).[2]
DMSO32.68 mg/mL100 mMMay require sonication and warming to fully dissolve at higher concentrations.[3]
MethanolSoluble[2]Not specifiedA common solvent for analytical standards.[10]
Ethanol (95%)Slightly soluble[2]Not specifiedNot recommended for preparing high-concentration stock solutions.

Expert Insight: For most in vitro cell-based assays, DMSO is the preferred solvent due to its compatibility with cell culture media at low final concentrations (typically <0.5%). For in vivo studies, sterile saline is often used for final dilutions just before injection.[3]

What is the correct, step-by-step procedure for preparing a stock solution?

Preparing an accurate and stable stock solution is the foundation of reproducible experiments. The following protocol is designed to minimize error and degradation.

Protocol: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

  • Pre-Experiment Preparation:

    • Equilibrate the this compound hydrochloride powder vial to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the powder.

    • Prepare all necessary equipment: a calibrated analytical balance, a chemical fume hood, appropriate PPE, sterile microcentrifuge tubes or vials, and high-purity DMSO.

  • Weighing the Powder:

    • Place a sterile, empty microcentrifuge tube on the analytical balance and tare the weight.

    • Carefully transfer the desired amount of this compound hydrochloride powder into the tube using a clean spatula. For a 1 mL stock of 10 mM solution, you will need 3.268 mg.

    • Record the exact weight.

  • Dissolution:

    • Using the recorded mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))).

    • Add the calculated volume of DMSO to the tube containing the powder.

    • Vortex the solution thoroughly. If full dissolution is not immediate, use a brief (5-10 minute) sonication in a water bath. Gentle warming (to 37°C) can also be applied if necessary.[3]

    • Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting (amber) tubes.

    • Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3][11]

Workflow for Stock Solution Preparation

A visual guide to the key steps in reconstituting this compound hydrochloride powder.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage A Equilibrate Powder to Room Temp B Wear Full PPE A->B C Work in Fume Hood B->C D Tare Sterile Tube C->D E Weigh Powder D->E F Record Exact Mass E->F G Calculate Solvent Volume F->G H Add DMSO to Powder G->H I Vortex / Sonicate H->I J Visually Confirm Complete Dissolution I->J K Aliquot into Amber Tubes J->K L Store at -20°C or -80°C K->L

My this compound hydrochloride powder is not dissolving easily. What should I do?

Incomplete dissolution can lead to inaccurate concentrations. If you encounter solubility issues, especially when preparing higher concentration stocks, follow this troubleshooting guide.

Troubleshooting Incomplete Dissolution

  • Confirm Solvent Choice: Ensure you are using an appropriate solvent like DMSO or water, as this compound hydrochloride is practically insoluble in others like diethyl ether.[2]

  • Increase Mechanical Agitation: Continue vortexing for a longer period.

  • Apply Gentle Energy:

    • Sonication: Place the vial in a sonicating water bath for 10-15 minute intervals. This uses ultrasonic waves to break up powder aggregates.

    • Warming: Gently warm the solution in a water bath up to 37°C. Do not overheat, as this can accelerate degradation.[3]

  • Re-evaluate Concentration: If the compound still does not dissolve, it is possible you are attempting to create a solution above its maximum solubility limit. Re-calculate your desired concentration and attempt to make a more dilute stock.

Troubleshooting Flowchart for Dissolution Issues

A logical decision tree to resolve solubility problems.

G start Powder Not Dissolving vortex Vortex Thoroughly (2-3 mins) start->vortex dissolved1 Problem Solved vortex->dissolved1 Dissolved sonicate Sonicate in Water Bath (10-15 mins) vortex->sonicate Not Dissolved dissolved2 Problem Solved sonicate->dissolved2 Dissolved warm Warm Gently to 37°C (5-10 mins) sonicate->warm Not Dissolved dissolved3 Problem Solved warm->dissolved3 Dissolved recalc Re-check Solubility Limit. Prepare a more dilute solution. warm->recalc Not Dissolved

What are the optimal storage conditions for the solid powder?

To maintain the long-term stability and purity of this compound hydrochloride powder, adhere to the following storage conditions:

  • Temperature: Some suppliers recommend storage at room temperature, while others specify -20°C or 2-8°C.[3] For maximum long-term stability, storing at -20°C is the most conservative and recommended approach .[3]

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[3][8] this compound is susceptible to oxidative decomposition in the presence of moisture and air.[9]

  • Light: The container must be light-resistant (e.g., amber glass vial) and stored away from direct light.[2][4]

How stable are reconstituted stock solutions, and how should they be stored?

The stability of stock solutions is highly dependent on the solvent and storage temperature.

  • In DMSO:

    • Store at -20°C for up to 1 month .[3][11]

    • Store at -80°C for up to 6 months .[3][11]

  • In Water (Aqueous solutions): Aqueous solutions are generally less stable than DMSO stocks. It is highly recommended to prepare aqueous solutions fresh on the day of use from a frozen DMSO stock. If storage is unavoidable, store at 2-8°C for no more than 24-48 hours and protect from light.

Best Practice: Avoid repeated freeze-thaw cycles.[6] Aliquoting the stock solution into single-use volumes is critical for preserving its integrity over time.

What should I do in case of an accidental spill?

Immediate and correct response to a spill is crucial for safety.

  • Evacuate: Ensure all non-essential personnel leave the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6]

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • For a solid powder spill, gently sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[8]

    • For a liquid solution spill, cover with an inert absorbent material (e.g., vermiculite, sand, or diatomite) and scoop it into a container for disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

Are there any known chemical incompatibilities?

Yes. To prevent hazardous reactions or degradation of the compound, avoid contact with:

  • Strong oxidizing agents [6][11]

  • Strong reducing agents [6][11]

  • Strong acids and alkalis [6][11]

These materials can chemically alter the this compound hydrochloride molecule, leading to loss of activity and the creation of unknown byproducts.

References

  • This compound Hydrochloride / Official Monographs for Part I - 712 . Japanese Pharmacopoeia. Available at: [Link]

  • Safety Data Sheet - this compound Hydrochloride . LKT Laboratories, Inc. Available at: [Link]

  • This compound hydrochloride - Meptin® Syrup 5 mcg/ml . FDA Verification Portal. Available at: [Link]

  • This compound Hydrochloride - Material Safety Data Sheet . KM Pharma Solution Private Limited. Available at: [Link]

  • This compound stabilization - US4616022A. Google Patents.
  • This compound hydrochloride . ChemBK. Available at: [Link]

  • This compound hydrochloride particle composition and preparation method thereof - CN113384540A. Google Patents.

Sources

Technical Support Center: Mitigating Procaterol Tachyphylaxis in Prolonged Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for managing tachyphylaxis to procaterol in long-term experimental settings. This compound is a potent and selective β2-adrenergic receptor agonist widely used in respiratory research for its bronchodilatory effects.[1][2][3][4] However, a significant challenge in prolonged experiments is the development of tachyphylaxis—a rapid decrease in drug responsiveness—which can compromise data integrity and experimental outcomes.[5][6][7]

This guide provides an in-depth, question-and-answer-based resource designed to help you understand, troubleshoot, and mitigate this compound-induced tachyphylaxis, ensuring the validity and reproducibility of your research.

Section 1: Understanding this compound Tachyphylaxis (The "Why")

This section breaks down the fundamental mechanisms behind this compound's action and the subsequent development of tolerance.

FAQ 1: What is this compound and what is its mechanism of action?

This compound is a selective β2-adrenergic receptor (β2-AR) agonist.[1][2][3] Its primary therapeutic action stems from its ability to bind to and activate β2-ARs, which are predominantly located on the smooth muscle cells of the airways.[1][2] This binding initiates a G-protein-coupled signaling cascade:

  • Activation: this compound binds to the β2-AR.

  • G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately causing relaxation of the bronchial smooth muscle, resulting in bronchodilation.[8]

FAQ 2: What is tachyphylaxis and why does it occur with prolonged this compound exposure?

Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective.[5][6] With continuous or repeated exposure to an agonist like this compound, the β2-adrenergic signaling pathway becomes desensitized through several key mechanisms that serve as a negative feedback loop to prevent overstimulation.[9][10][11]

  • Receptor Phosphorylation: Within minutes of agonist exposure, PKA and G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the β2-AR.[11] This phosphorylation event is the first step in "un-coupling" the receptor from its Gs protein, dampening the signal.

  • β-Arrestin Binding: The phosphorylated receptor becomes a high-affinity binding site for a protein called β-arrestin. The binding of β-arrestin physically blocks the receptor from interacting with the Gs protein, effectively halting signal transduction.

  • Receptor Internalization (Sequestration): The receptor-β-arrestin complex is targeted for internalization into the cell via clathrin-coated pits. This process removes the receptors from the cell surface, making them unavailable for further stimulation by this compound.

  • Downregulation: With very prolonged exposure (hours to days), the internalized receptors can be targeted for degradation within lysosomes. Furthermore, the cell may decrease the rate of new receptor synthesis by reducing the transcription of the β2-AR gene.[12][13] This overall reduction in the total number of receptors is termed downregulation and leads to a long-lasting state of desensitization.[9][12]

Caption: this compound signaling and the mechanisms of tachyphylaxis.

Section 2: Troubleshooting & Mitigation Strategies (The "How")

This section provides actionable guides to counteract this compound tachyphylaxis in your experimental design.

Guide 1: Co-administration of Glucocorticoids

Q: How do glucocorticoids prevent or reverse this compound tachyphylaxis?

Glucocorticoids are a cornerstone for mitigating β2-agonist tachyphylaxis. Their mechanism is multi-faceted and synergistic:

  • Upregulation of β2-AR Gene Transcription: Glucocorticoids like dexamethasone bind to intracellular glucocorticoid receptors (GRs). This complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter region of the β2-AR gene.[14] This action directly increases the rate of gene transcription, leading to the synthesis of new β2-ARs.[15][16] This helps to replenish the receptor population that is lost during agonist-induced downregulation.[14]

  • Enhanced Receptor-G Protein Coupling: Evidence suggests that glucocorticoids can improve the efficiency of coupling between the β2-AR and its Gs protein, restoring signal transduction even when receptor numbers are slightly reduced.[14]

  • Inhibition of Pro-inflammatory Cytokines: In inflammatory models, glucocorticoids suppress cytokines that can negatively impact β2-AR function, creating a more favorable environment for this compound activity.

Experimental Protocol: Dexamethasone Co-treatment to Prevent Tachyphylaxis

This protocol is designed for an in vivo rodent model of airway responsiveness.

  • Acclimatization: Allow animals to acclimate for at least one week under standard housing conditions.

  • Group Allocation (n=8-10 per group):

    • Group A (Vehicle Control): Receives vehicle for both this compound and dexamethasone.

    • Group B (this compound Only): Receives chronic this compound and vehicle for dexamethasone.

    • Group C (Dexamethasone Only): Receives vehicle for this compound and chronic dexamethasone.

    • Group D (Combination Therapy): Receives chronic this compound and chronic dexamethasone.

  • Dosing Regimen (Example for 7 days):

    • This compound: Administer via inhalation or systemic injection at a dose known to induce tachyphylaxis (e.g., daily or twice daily).

    • Dexamethasone: Administer systemically (e.g., intraperitoneal injection) at a standard anti-inflammatory dose 30-60 minutes before each this compound administration.

  • Functional Assay (e.g., on Day 8):

    • Anesthetize the animals and measure baseline airway resistance.

    • Administer an acute challenge dose of this compound to all groups.

    • Measure the change in airway resistance over time (e.g., at 5, 15, 30, and 60 minutes post-challenge).

  • Data Analysis: Compare the bronchodilator response (percent decrease in airway resistance) to the acute this compound challenge across all four groups.

Expected Data Outcome

Experimental GroupBaseline Response (Day 1)Acute Challenge Response (Day 8)Interpretation
A (Vehicle) N/AMinimalNo significant bronchodilation.
B (this compound Only) StrongSignificantly Reduced Tachyphylaxis has developed.
C (Dex Only) N/AMinimalDexamethasone alone is not a bronchodilator.
D (Combination) StrongResponse Preserved/Restored Dexamethasone mitigated tachyphylaxis.

graph Experimental_Workflow {
layout=dot;
rankdir=TB;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Start: Acclimatization\n(1 Week)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grouping [label="Animal Grouping\n(A, B, C, D)"]; Dosing [label="Chronic Dosing Regimen\n(7 Days)"]; Assay [label="Functional Assay:\nAcute this compound Challenge\n(Day 8)"]; Analysis [label="Data Analysis:\nCompare Bronchodilator Response"]; End [label="Conclusion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Grouping; Grouping -> Dosing; Dosing -> Assay; Assay -> Analysis; Analysis -> End; }

Caption: Workflow for a glucocorticoid co-treatment experiment.
Guide 2: Intermittent Dosing Strategies

Q: Can altering the dosing schedule mitigate tachyphylaxis?

Yes. Continuous receptor occupancy is a primary driver of desensitization.[17] By implementing a "drug holiday" or an intermittent dosing schedule, you allow the cellular machinery time to recover. During the drug-free interval:

  • Receptor Re-sensitization: Internalized receptors can recycle back to the cell surface.

  • New Receptor Synthesis: The cell can synthesize new receptors, restoring the normal population density.

  • Signaling Pathway Recovery: Downstream signaling components can return to their baseline state.

The optimal "off" period depends on the half-life of this compound and the specific experimental model but allowing for 12-24 hours between doses is often sufficient to see a marked reduction in tachyphylaxis compared to continuous administration.

Caption: Comparison of continuous vs. intermittent dosing schedules.

Section 3: Advanced Considerations & FAQs

FAQ 3: How can I functionally assess the degree of tachyphylaxis in my model?

  • In Vitro (e.g., isolated tracheal rings): Expose tissues to this compound chronically in an organ bath. To assess tachyphylaxis, generate a cumulative concentration-response curve to an acute this compound challenge and compare the EC50 (potency) and Emax (efficacy) values to those from naive (control) tissues. A rightward shift in the EC50 and a decrease in the Emax indicate tachyphylaxis.

  • In Vivo (e.g., whole-animal plethysmography): After a period of chronic this compound administration, induce bronchoconstriction (e.g., with methacholine). Then, administer a rescue dose of this compound and measure the reversal of bronchoconstriction. A blunted or slower recovery compared to control animals indicates tachyphylaxis.[18]

FAQ 4: What is the role of phosphodiesterase (PDE) inhibitors?

PDE inhibitors, such as theophylline, prevent the breakdown of cAMP. By inhibiting PDE, they can maintain elevated intracellular cAMP levels, potentially compensating for the reduced cAMP production caused by β2-AR desensitization. While this can provide an additive bronchodilator effect, it does not typically prevent the upstream mechanisms of receptor phosphorylation and internalization.[19] Their use can also be complicated by potential cardiac side effects when combined with β2-agonists.[1][2]

FAQ 5: Do genetic polymorphisms affect tachyphylaxis?

Yes. Polymorphisms in the gene for the β2-adrenergic receptor (ADRB2) can significantly influence an individual's or animal strain's susceptibility to tachyphylaxis. Variations in the amino acid sequence of the receptor can alter its structure, affecting agonist binding, G-protein coupling, and its propensity for downregulation. This is a critical variable to consider, especially when comparing results across different studies or animal strains.[20]

References

  • This compound: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. [Link]

  • Pharmacology of this compound; Mechanism of Action, Therapeutic Uses, Pharmacodynamics, Effects. YouTube. [Link]

  • This compound | C16H22N2O3. PubChem, NIH. [Link]

  • Molecular interactions between glucocorticoids and long-acting beta2-agonists. PubMed, NIH. [Link]

  • Glucocorticoids induce beta2-adrenergic receptor function in human nasal mucosa. PubMed, NIH. [Link]

  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. PMC, NIH. [Link]

  • beta2-Adrenergic receptor downregulation and performance decrements during high-intensity resistance exercise overtraining. PubMed, NIH. [Link]

  • The effect of this compound treatment on beta-adrenergic bronchodilation and polymorphonuclear leukocyte responsiveness. PubMed, NIH. [Link]

  • Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. PubMed, NIH. [Link]

  • Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels. PubMed, NIH. [Link]

  • Effect of Inhaled this compound on Cough Receptor Sensitivity to Capsaicin in Patients With Asthma or Chronic Bronchitis and in Normal Subjects. PubMed, NIH. [Link]

  • Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows. USF Health News, University of South Florida. [Link]

  • [Long-term therapy with beta-2 mimetics: role of tachyphylaxis]. PubMed, NIH. [Link]

  • Evaluation of tremor and efficacy of oral this compound in adult patients with asthma. PubMed, NIH. [Link]

  • β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe?. PubMed, NIH. [Link]

  • β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe?. Frontiers. [Link]

  • Beta-Adrenergic Agonists. MDPI. [Link]

  • Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PMC, PubMed Central. [Link]

  • Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. PMC, NIH. [Link]

  • Effect of this compound on the isolated airway smooth muscle and the release of anaphylactic chemical mediators from the isolated lung fragments. PubMed, NIH. [Link]

  • Glucocorticosteroids increase beta 2-adrenergic receptor transcription in human lung. PubMed, NIH. [Link]

  • Glucocorticoids increase beta 2-adrenergic receptor transcription in human lung. Semantic Scholar. [Link]

  • Therapeutic Aspects Beta2-Receptor Agonists Tachyphylaxis and Combination with Other Drugs. Springer. [Link]

  • Tachyphylaxis, Tolerance, Beta Adrenergic agonist drugs worsen. YouTube. [Link]

  • Beta2-Agonists. StatPearls, NCBI Bookshelf, NIH. [Link]

  • Glucocorticoid Resistance and β2-Adrenergic Receptor Signaling Pathways Promote Peripheral Pro-Inflammatory Conditions Associated with Chronic Psychological Stress: A Systematic Review Across Species. PubMed Central, NIH. [Link]

  • Tolerance to beta-agonists during acute bronchoconstriction. PubMed, NIH. [Link]

  • Tolerance with beta 2-adrenoceptor agonists: time for reappraisal. PubMed, NIH. [Link]

  • Tolerance & resistance to β₂-agonist bronchodilators. PubMed, NIH. [Link]

  • Tolerance to the nonbronchodilator effects of inhaled beta 2-agonists in asthma. PubMed, NIH. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Procaterol and Salbutamol on Airway Resistance: Mechanisms, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two prominent short-acting beta-2 adrenergic agonists (SABAs), Procaterol and Salbutamol (also known as Albuterol), focusing on their effects on airway resistance. By synthesizing mechanistic insights, quantitative clinical data, and detailed experimental methodologies, this document serves as a critical resource for professionals engaged in respiratory drug discovery and development.

Introduction to Beta-2 Adrenergic Agonists and Airway Resistance

Bronchial asthma and chronic obstructive pulmonary disease (COPD) are characterized by reversible airway obstruction, a condition primarily driven by the contraction of bronchial smooth muscle. Beta-2 adrenergic receptor (β2-AR) agonists are the cornerstone of reliever therapy, designed to rapidly reverse this bronchoconstriction.[1] Salbutamol has long been the benchmark SABA, while this compound, a potent and selective β2-AR agonist, presents an alternative with distinct pharmacological properties.[2] Understanding the nuanced differences in their impact on airway resistance is crucial for both clinical application and the development of next-generation bronchodilators.

Airway resistance is a measure of the opposition to airflow through the respiratory tract. It is a critical parameter in assessing pulmonary function and the efficacy of bronchodilator therapies.[3] Key metrics used to quantify changes in airway resistance include Forced Expiratory Volume in 1 second (FEV1), Peak Expiratory Flow (PEF), and Specific Airway Resistance (sRaw).[3][4]

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Both this compound and Salbutamol exert their effects by binding to β2-ARs, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells.[5] This interaction initiates a well-defined signaling cascade.

Core Pathway:

  • Agonist Binding: The drug (ligand) binds to the β2-AR.

  • G-Protein Activation: This binding event triggers a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).[6][7]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[5][8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[5][8]

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[8]

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to the relaxation of airway smooth muscle, a decrease in airway resistance, and subsequent bronchodilation.[5]

While this canonical Gs-cAMP-PKA pathway is the primary mechanism for bronchodilation, it's important to note that β2-ARs can also couple to other signaling molecules, including inhibitory G-proteins (Gi) and β-arrestins, which can modulate receptor desensitization and other cellular responses.[6][9]

B2AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes Agonist This compound or Salbutamol Agonist->B2AR Binds

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Pharmacodynamic Comparison: this compound vs. Salbutamol

While both drugs share a common mechanism, their clinical and pharmacodynamic profiles exhibit key differences in potency, onset, and duration of action.

ParameterThis compoundSalbutamol (Albuterol)Key Insights & Causality
Relative Potency HigherLowerThis compound demonstrates similar bronchodilator potency at a 10-fold lower dose than Salbutamol (e.g., 20 µg this compound vs. 200 µg Salbutamol).[2][4][10] This is attributed to its higher affinity and intrinsic activity at the β2-AR.
Onset of Action RapidRapidBoth drugs provide rapid relief, with bronchodilation typically observed within minutes of inhalation. Salbutamol has a median time to 85% FEV1 recovery of approximately 2.15 minutes.[10]
Duration of Action LongerStandardClinically significant improvement in FEV1 is maintained for 4 to 7 hours with this compound, compared to 3 to 6 hours for Salbutamol.[11] Some studies suggest this compound's duration can be at least 5 hours, versus 3 hours for Salbutamol.[12] This longer duration may be due to higher receptor affinity or slower dissociation kinetics.
Efficacy (Maximal Effect) Similar to slightly superiorSimilarIn most studies, both drugs produce comparable maximal improvements in FEV1 and PEF.[1][11][13] Some evidence suggests this compound may be slightly more potent or achieve higher PEFR levels after several hours.[4][14][15]
Adverse Effects Tremor, palpitationsTremor, palpitationsSide effects are generally mild and transitory for both.[4] Some studies report a statistically higher frequency of tremor with this compound.[12] Palpitations and slight increases in heart rate can occur with both drugs, sometimes slightly more with this compound.[2][14]

Experimental Protocol: Comparative Assessment in a Preclinical Model

To provide a framework for rigorous, in-house comparison, this section details a validated experimental workflow for assessing the effects of inhaled bronchodilators on airway resistance in a murine model of allergic asthma.

Objective: To quantify and compare the dose-dependent effects of inhaled this compound and Salbutamol on airway hyperreactivity (AHR) in ovalbumin (OVA)-sensitized mice.

Rationale for Model Selection: The OVA-sensitized mouse is a widely accepted preclinical model that mimics key features of human allergic asthma, including AHR, airway inflammation, and mucus hypersecretion.[16] This allows for the evaluation of bronchodilator efficacy in a disease-relevant context.

Methodology:

Phase 1: Sensitization and Challenge (3 Weeks)

  • Sensitization (Day 0 & 14): Administer an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide to BALB/c mice. This establishes a systemic allergic sensitization.

  • Airway Challenge (Day 21, 22, 23): Expose mice to an aerosolized solution of 1% OVA for 30 minutes. This local challenge recruits inflammatory cells to the lungs and induces AHR.

Phase 2: Measurement of Airway Resistance (Day 25)

  • Animal Preparation: Anesthetize the mouse, perform a tracheostomy, and connect the animal to a specialized ventilator system (e.g., flexiVent) for precise control of breathing and measurement of lung mechanics.[17] Invasive techniques like this are considered the gold standard for accurately determining central airway resistance.[16][18]

  • Baseline Measurement: Record baseline airway resistance (Rrs) to establish a pre-treatment value.

  • Bronchodilator Administration:

    • Group 1 (Control): Administer aerosolized saline.

    • Group 2 (Salbutamol): Administer aerosolized Salbutamol at escalating doses (e.g., 0.1, 0.3, 1.0 mg/mL).

    • Group 3 (this compound): Administer aerosolized this compound at escalating doses (e.g., 0.01, 0.03, 0.1 mg/mL).

    • Rationale: A dose-response curve is essential to determine the potency (ED50) and maximal efficacy (Emax) of each compound.

  • Methacholine Challenge: 15 minutes post-bronchodilator administration, challenge the airways with escalating doses of aerosolized methacholine (a bronchoconstricting agent) from 3 to 50 mg/mL.[17]

  • Data Acquisition: Continuously measure airway resistance after each methacholine dose. The primary endpoint is the change in airway resistance from baseline. This can be done using techniques like the forced oscillation technique.[3][19]

Phase 3: Data Analysis

  • Dose-Response Curves: Plot the percentage increase in airway resistance against the methacholine concentration for each treatment group.

  • Statistical Analysis: Use a two-way ANOVA to compare the curves between the treatment groups. A significant rightward shift in the curve for a drug-treated group compared to the control indicates effective bronchodilation. Compare the magnitude of the shift between the this compound and Salbutamol groups to determine relative efficacy.

Experimental_Workflow cluster_phase1 Phase 1: Model Induction (3 Weeks) cluster_phase2 Phase 2: Lung Function Testing (Day 25) cluster_phase3 Phase 3: Data Analysis Sensitization Sensitization: OVA + Alum IP Injection (Day 0, 14) Challenge Challenge: Aerosolized OVA (Day 21-23) Sensitization->Challenge Anesthesia Anesthesia & Tracheostomy Challenge->Anesthesia Baseline Measure Baseline Airway Resistance Anesthesia->Baseline Dosing Administer Aerosol: Vehicle, Salbutamol, or this compound Baseline->Dosing MCh Methacholine Challenge (Escalating Doses) Dosing->MCh Acquire Acquire Airway Resistance Data MCh->Acquire Analyze Plot Dose-Response Curves & Statistical Analysis Acquire->Analyze

Caption: Preclinical workflow for comparing bronchodilator efficacy.

Conclusion and Future Directions

Both this compound and Salbutamol are highly effective β2-AR agonists that significantly reduce airway resistance. The primary distinguishing features of this compound are its higher potency, allowing for lower therapeutic doses, and a moderately longer duration of action.[4][10][11] While both drugs have similar safety profiles, the incidence of tremor may be slightly higher with this compound.[12]

For drug development professionals, the comparison highlights key attributes for optimization. Future research should focus on developing β2-AR agonists with an even longer duration of action (to improve patient adherence) and enhanced receptor selectivity (to minimize off-target effects like tachycardia and tremor). The experimental protocol outlined provides a robust framework for evaluating such novel candidates against established benchmarks like this compound and Salbutamol.

References

  • Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. [Link]

  • Martin, T. J. (2002). Novel beta2-adrenergic receptor signaling pathways. The Journal of Allergy and Clinical Immunology. [Link]

  • Pirilä, P., & Salorinne, Y. (1984). Comparison between oral this compound and salbutamol in patients with bronchial asthma. Current Medical Research and Opinion. [Link]

  • Nieminen, M. M., & Holli, H. (1984). Inhaled this compound versus salbutamol in bronchial asthma. Current Medical Research and Opinion. [Link]

  • Storms, W. W., & Chervinsky, P. (1991). Evaluation of this compound and albuterol (salbutamol) aerosol in the treatment of asthma. Chest. [Link]

  • Ramos-Mondragón, R., et al. (2018). Schematic representation of the beta 1- and beta 2-adrenergic receptor... ResearchGate. [Link]

  • Padgett, H. S., & Ronnebaum, S. M. (2022). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Beta-2 adrenergic receptor. Wikipedia. [Link]

  • Riyanto, B. S., et al. (2009). The efficacy of nebulized this compound versus nebulized salbutamol for the treatment of moderate acute asthma: A randomized, double-blind, parallel group study. ResearchGate. [Link]

  • Dr.Oracle. (2025). What are the differences in treatment and dosage between Salbutamol, this compound, and Guaifenesin for respiratory conditions?. Dr.Oracle. [Link]

  • Crespo Notario, J. A., et al. (1989). [Comparative study of this compound and salbutamol in single inhaled doses]. Revista Clínica Española. [Link]

  • Whitehead, G. S., et al. (2010). A Reversible, Non-invasive Method for Airway Resistance Measurements and Bronchoalveolar Lavage Fluid Sampling in Mice. Journal of Visualized Experiments. [Link]

  • Crowe, M. J., et al. (1985). A comparative study of a new selective beta 2-adrenoceptor agonist, this compound and salbutamol in asthma. British Journal of Clinical Pharmacology. [Link]

  • ATS Journals. (2010). Comparative Study On The Efficacy Of this compound And Salbutamol Nebulizing Solutions In Mild And Moderate Asthma Exacerbations In Children. ATS Journals. [Link]

  • Tinkelman, D. G., et al. (1993). A comparison of oral this compound and albuterol in reversible airflow obstruction. Chest. [Link]

  • Zosky, G. R., & Sly, P. D. (2021). Noninvasive Measurement of Pulmonary Function in Experimental Mouse Models of Airway Disease. Allergologie select. [Link]

  • Zosky, G. R., & Sly, P. D. (2021). Noninvasive Measurement of Pulmonary Function in Experimental Mouse Models of Airway Disease. springermedizin.de. [Link]

  • Semantic Scholar. (1993). Comparative study of salbutamol versus this compound in the treatment of acute bronchospasm in children. Semantic Scholar. [Link]

  • Kandefer-Szerszeń, M., & Ciszewski, T. (2014). Methods of airway resistance assessment. Pneumonologia i Alergologia Polska. [Link]

  • SCIREQ. (2023). FORCED EXPIRED VOLUME MEASUREMENTS IN PRECLINICAL MODELS OF RESPIRATORY DISEASE. SCIREQ. [Link]

Sources

Head-to-head comparison of Procaterol and Albuterol in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of short-acting beta-2 adrenergic agonists (SABAs) for respiratory disorders, both procaterol and albuterol (also known as salbutamol) have established their clinical utility. This guide provides a detailed head-to-head comparison of these two agents in preclinical models, offering insights into their distinct pharmacological profiles. By examining their receptor binding affinities, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profiles, we aim to equip researchers with the foundational data necessary for informed decisions in drug discovery and development.

Introduction to the Molecules: this compound and Albuterol

This compound and albuterol are both potent bronchodilators that exert their effects through the activation of beta-2 adrenergic receptors, leading to the relaxation of airway smooth muscle. While albuterol is a widely used first-line reliever therapy for asthma and chronic obstructive pulmonary disease (COPD) globally, this compound, developed in Japan, is recognized for its high potency and selectivity.

FeatureThis compoundAlbuterol (Salbutamol)
Chemical Structure


Molecular Formula C16H22N2O3[1]C13H21NO3[2]
Description A long-acting sympathomimetic bronchodilator.[3]A short-acting, selective beta2-adrenergic receptor agonist.[2]

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Both this compound and albuterol are beta-2 adrenergic receptor agonists. Their primary mechanism of action involves binding to and activating beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a downstream signaling cascade mediated by the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, leading to bronchodilation.[4][5][6][7]

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound / Albuterol B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to G_Protein G Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling pathway.

Head-to-Head Efficacy in Preclinical Models

A critical aspect of preclinical evaluation is the direct comparison of a candidate molecule with a standard-of-care agent in relevant animal models of disease.

In Vitro Efficacy: Tracheal Smooth Muscle Relaxation

Isolated tracheal smooth muscle preparations are a fundamental tool for assessing the direct relaxant properties of bronchodilators. In these assays, tracheal rings are contracted with a spasmogen, such as histamine or methacholine, and the ability of the test compound to induce relaxation is quantified.

CompoundAgonistpD2Reference
Albuterol (Salbutamol) Histamine7.50 ± 0.01[7]

A study by Yabuuchi et al. demonstrated that this compound is a potent beta-2 adrenoceptor stimulant on guinea-pig isolated tracheal preparations. While a specific pD2 value against histamine was not provided in the readily available literature, other studies have consistently highlighted this compound's high potency.

Experimental Protocol: Isolated Tracheal Ring Assay

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are carefully excised and placed in ice-cold Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.

  • Mounting: The tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1g. After equilibration, the tracheal rings are contracted with a submaximal concentration of a spasmogen, such as histamine (e.g., 10 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (this compound or Albuterol) is added to the organ bath in a cumulative manner, with increasing concentrations added at regular intervals.

  • Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the maximal relaxation achievable. A concentration-response curve is plotted, and the pD2 value is calculated.

Tracheal_Ring_Assay cluster_setup Experimental Setup cluster_procedure Procedure OrganBath Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) Transducer Isometric Force Transducer OrganBath->Transducer Connected to TrachealRing Isolated Guinea Pig Tracheal Ring Equilibration 1. Equilibration (60 min, 1g tension) Contraction 2. Contraction (e.g., Histamine) Equilibration->Contraction DrugAddition 3. Cumulative Addition of this compound or Albuterol Contraction->DrugAddition DataRecording 4. Record Relaxation DrugAddition->DataRecording

Caption: Experimental workflow for the isolated tracheal ring assay.

In Vivo Efficacy: Protection Against Bronchoconstriction

In vivo models provide a more integrated assessment of a drug's efficacy, taking into account factors such as absorption, distribution, and metabolism. A common model involves inducing bronchoconstriction in guinea pigs with an aerosolized spasmogen like histamine and measuring the protective effect of the test compound.

A study by Folco et al. (1983) demonstrated that this compound is more potent than salbutamol in protecting passively sensitized guinea pigs from massive bronchoconstriction following an antigen challenge.[2] Another study showed that inhaled this compound significantly inhibits histamine-induced bronchoconstriction in guinea pigs in a dose-dependent manner.[5] For instance, a 10 µg/mL aerosol of this compound resulted in over 90% inhibition of the increase in lung resistance induced by histamine.[4]

While a direct comparison of ED50 values (the dose that produces 50% of the maximal effect) for bronchoprotection against histamine-induced bronchoconstriction for both drugs from a single study is not available, the collective evidence from preclinical studies suggests that this compound exhibits higher potency than albuterol in vivo.

Experimental Protocol: In Vivo Bronchoprotection in Guinea Pigs

  • Animal Model: Male Dunkin-Hartley guinea pigs are used.

  • Drug Administration: Animals are administered either the test compound (this compound or Albuterol) or vehicle via inhalation or other relevant routes.

  • Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted. Lung resistance is measured using a whole-body plethysmograph or by direct measurement of tracheal pressure and airflow.

  • Bronchoconstriction Challenge: A bronchoconstrictor, such as an aerosol of histamine, is administered to induce an increase in lung resistance.

  • Measurement of Protection: The increase in lung resistance is measured, and the protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated group.

  • Data Analysis: Dose-response curves are constructed, and the ED50 for bronchoprotection is determined.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial determinants of its onset and duration of action.

ParameterThis compoundAlbuterol (Salbutamol)SpeciesReference
Route OralOralRat[8]
Bioavailability ~42%-Rat[8]
Tmax ~1.44 h-Human (Oral)
Half-life (t1/2) ~3.83 h4.8 - 5.5 hHuman (Oral)
Metabolism Primarily hepatic (glucuronidation)HepaticHuman, Dog, Rat[8]
Excretion Urine and fecesPrimarily urineHuman, Dog, Rat[8]

Note: Direct head-to-head preclinical pharmacokinetic data is limited. The table presents a compilation of data from various sources and species to provide a general comparison.

Preclinical Safety and Cardiovascular Profile

As beta-2 adrenergic agonists can also stimulate beta-1 adrenergic receptors in the heart, assessing cardiovascular safety is a critical component of preclinical evaluation.

This compound: Preclinical and clinical data suggest that this compound has a favorable cardiovascular safety profile, with a high selectivity for beta-2 over beta-1 adrenergic receptors. However, at higher doses, side effects such as palpitations and tachycardia can occur.[6]

Albuterol: Albuterol is generally well-tolerated, but cardiovascular side effects, including tachycardia and palpitations, are known to occur, particularly at higher doses.[5] Preclinical studies in dogs have shown that high doses of inhaled albuterol can lead to tachycardia.

Summary of Preclinical Comparison

FeatureThis compoundAlbuterol (Salbutamol)Key Insights
Beta-2 Receptor Selectivity HighModerateThis compound's higher selectivity may contribute to a more favorable cardiovascular safety profile.
In Vitro Potency HighModerateThis compound is expected to show a higher pD2 value in tracheal relaxation assays.
In Vivo Potency HighModeratePreclinical evidence suggests this compound is more potent in protecting against bronchoconstriction.
Duration of Action LongerShorterPreclinical and clinical data indicate a longer duration of action for this compound.
Cardiovascular Safety FavorableGenerally safe, but dose-dependent tachycardia is a known effect.This compound's higher selectivity may offer a safety advantage.

Conclusion

Based on the available preclinical data, this compound emerges as a highly potent and selective beta-2 adrenergic agonist with a potentially longer duration of action and a favorable cardiovascular safety profile compared to albuterol. These preclinical findings underscore the importance of considering both potency and selectivity in the development of new bronchodilator therapies. Further head-to-head preclinical studies under standardized conditions would be invaluable to more definitively quantify the differences between these two important molecules and to guide the development of the next generation of respiratory therapeutics.

References

  • Schematic representation of the beta 1- and beta 2-adrenergic receptor... - ResearchGate. (URL: [Link])

  • Inhibitory effect of inhaled this compound on anaphylactic bronchoconstriction and thromboxane A2 production in guinea-pigs - PubMed. (URL: [Link])

  • This compound: Uses, Dosage, Side Effects and More | MIMS Philippines. (URL: [Link])

  • Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - NIH. (URL: [Link])

  • New pharmacological aspects of the bronchodilating activity of this compound - AIR Unimi. (URL: [Link])

  • Salbutamol | C13H21NO3 | CID 2083 - PubChem - NIH. (URL: [Link])

  • This compound | C16H22N2O3 | CID 688563 - PubChem - NIH. (URL: [Link])

  • This compound: Uses, Dosage, Side Effects and More | MIMS Philippines. (URL: [Link])

  • Classical pathway of β2adrenergic receptor (β2AR) activating... - ResearchGate. (URL: [Link])

  • A schematic diagram for the β-AR signalling network. The β-AR... - ResearchGate. (URL: [Link])

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • (PDF) Pharmacokinetics of nebulized and oral this compound in asthmatic and non-asthmatic subjects - ResearchGate. (URL: [Link])

  • Inhaled this compound inhibits histamine-induced airflow obstruction and microvascular leakage in guinea-pig airways with allergic inflammation - PubMed. (URL: [Link])

Sources

A Researcher's Guide to the Bioequivalence of Procaterol Formulations: From Oral Tablets to Inhaled Powders

Author: BenchChem Technical Support Team. Date: January 2026

Procaterol, a potent and selective β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospastic diseases such as asthma and chronic bronchitis.[1] Its efficacy is delivered through various formulations, including systemic oral tablets and syrups, and locally acting inhaled products like dry powder inhalers (DPIs) and nebulizer solutions.[2] For drug developers, clinicians, and researchers, understanding the bioequivalence between these formulations is paramount. It ensures that a generic or new formulation will perform identically to a reference product, guaranteeing both safety and efficacy.

This guide provides an in-depth comparison of bioequivalence studies across different this compound formulations. We will dissect the causal logic behind the selection of study designs, compare pharmacokinetic and pharmacodynamic data from published research, and provide a detailed, field-proven experimental protocol for a typical bioequivalence study.

The Conceptual Framework: Why One Size Doesn't Fit All in this compound Bioequivalence

The approach to demonstrating bioequivalence for a this compound product is fundamentally dictated by its intended site of action. A systemically acting oral tablet is evaluated very differently from a locally acting dry powder inhaler, a distinction codified in regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

  • Systemically Acting Formulations (Oral): For oral tablets and syrups, the active ingredient must be absorbed into the bloodstream to reach its site of action. Therefore, bioequivalence is established by comparing key pharmacokinetic (PK) parameters. The goal is to prove that the rate and extent of absorption of a test product are statistically indistinguishable from a reference product. The primary PK parameters of interest are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the Area Under the plasma concentration-time Curve (AUC).[5]

  • Locally Acting Formulations (Inhaled): For orally inhaled drug products (OIDPs), the primary site of action is the lung. While some of the drug is inevitably absorbed systemically, measuring plasma concentration may not reflect the concentration at the bronchial smooth muscle. Consequently, regulatory agencies advocate for a more comprehensive, multi-faceted approach.[6][7] The EMA, for instance, recommends a stepwise process that may include in-vitro equivalence tests, PK comparisons to assess systemic exposure (primarily for safety), and crucially, pharmacodynamic (PD) or clinical studies to demonstrate local therapeutic equivalence.[3][4] The FDA employs a similar "aggregated weight of evidence" approach.[4] For a bronchodilator like this compound, a common and clinically relevant PD endpoint is the measurement of Forced Expiratory Volume in the first second (FEV1).[8]

The following diagram illustrates the divergent pathways for establishing bioequivalence for oral versus inhaled drug products.

cluster_oral Oral Formulations (Systemic Action) cluster_inhaled Inhaled Formulations (Local Action) A Administer Test & Reference Formulations (e.g., Tablet vs. Syrup) in Crossover Study B Collect Serial Blood Samples A->B C Quantify this compound Plasma Concentration (LC-MS/MS) B->C D Calculate Pharmacokinetic (PK) Parameters (Cmax, AUC) C->D E Statistical Analysis: 90% CI for Geometric Mean Ratio must be within 80-125% D->E F Conclusion: Bioequivalent E->F G Step 1: In-Vitro Equivalence (e.g., Aerodynamic Particle Size Distribution) H Step 2 (Optional): PK Study for Systemic Exposure Safety G->H I Step 3: Pharmacodynamic (PD) or Clinical Endpoint Study H->I J Administer Test & Reference Formulations (e.g., DPI vs. DPI) in Crossover Study I->J K Measure FEV1 at Serial Time Points J->K L Calculate PD Parameters (e.g., AUC of FEV1, Max FEV1) K->L M Statistical Analysis: 90% CI for the difference in means must be within predefined equivalence margin L->M N Conclusion: Therapeutically Equivalent M->N start Bioequivalence Assessment for this compound Formulation start->A start->G

Caption: Regulatory pathways for oral vs. inhaled this compound bioequivalence.

Comparative Analysis of this compound Formulations

Oral Formulations: Tablet vs. Syrup

Bioequivalence between different oral this compound formulations is typically straightforward. Studies have demonstrated that the pharmacokinetic profiles of tablet and syrup forms are often superimposable.[5] A clinical trial in asthmatic children found that tablet and syrup formulations were equivalent in their bronchodilating efficacy and safety profiles.[9] This is supported by pharmacokinetic data showing rapid absorption and similar key parameters.

Parameter50 µg Oral Tablet[5]50 µg Oral Syrup[10]50 µg Oral Solution[11]
Cmax (pg/mL) ~358263 ± 104136.4
Tmax (hr) 1.61.3 ± 0.7~1.44
t½ (hr) 4.24.1 ± 1.8~3.83
AUC (pg·hr/mL) Not specified1151 ± 288 (AUC13hr)Not specified

Data presented as mean or mean ± SD where available.

The consistency in Tmax (around 1.5 hours) and elimination half-life (around 4 hours) across these studies underpins the interchangeability of different oral formulations once they meet the standard 80-125% bioequivalence criteria in a formal study.[5][10][11][12]

Inhaled Formulations: New vs. Approved Dry Powder Inhaler (DPI)

Demonstrating equivalence for inhaled products requires a different approach. A Phase 3, randomized, double-blind, crossover study was conducted to evaluate the bioequivalence between a new this compound DPI and an approved DPI in asthma patients.[8][13] Instead of relying on plasma concentrations, the primary efficacy variables were pharmacodynamic: the area under the FEV1-time curve (AUC FEV1) and the maximum FEV1 observed over an 8-hour period.

Equivalence was accepted if the 90% confidence intervals (CIs) for the difference between the two devices fell within a pre-specified range of -0.15 L to 0.15 L.

ParameterDifference in Means (New DPI - Approved DPI)90% Confidence Interval (CI)Acceptance CriteriaConclusion
AUC (FEV1)/h (L) 0.041 L0.004 L to 0.078 L-0.15 L to 0.15 LEquivalent [8][14]
Maximum FEV1 (L) 0.033 L-0.008 L to 0.074 L-0.15 L to 0.15 LEquivalent [8][14]

As the 90% CIs for both primary PD parameters were well within the acceptance range, the study concluded that the new DPI was bioequivalent to the approved DPI.[8][13] This methodology provides direct evidence of comparable therapeutic effect at the site of action.

Systemic Exposure: Oral vs. Inhaled Administration

A key reason for the different bioequivalence approaches is the vast difference in systemic exposure between administration routes. A study directly comparing oral and nebulized this compound found that serum and urine concentrations were markedly higher after oral administration.[15] This is expected, as oral delivery results in absorption from the gastrointestinal tract, leading to higher systemic drug levels, whereas inhalation delivers the drug directly to the lungs, minimizing systemic uptake.[15] This lower systemic exposure with inhaled formulations is advantageous, as it can reduce the potential for systemic side effects like tremors or palpitations.[2]

Experimental Protocol: A Model Crossover Bioequivalence Study of Oral this compound

This section details a representative protocol for assessing the bioequivalence of a new (Test) 50 µg this compound tablet against an approved (Reference) 50 µg tablet.

1. Study Design and Rationale

  • Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[16]

  • Causality: The crossover design is the gold standard for bioequivalence studies because it minimizes inter-subject variability, as each volunteer serves as their own control. This increases the statistical power to detect differences between formulations. A sufficient washout period (at least 10 times the drug's half-life) is critical to prevent carryover effects from one period to the next.

2. Subject Selection

  • Population: Healthy adult male and/or non-pregnant female volunteers, aged 18-55 years.

  • Inclusion Criteria: Body Mass Index (BMI) within a normal range, normal findings on physical examination, ECG, and clinical laboratory tests.

  • Exclusion Criteria: History of hypersensitivity to β2-agonists, significant cardiovascular, hepatic, renal, or gastrointestinal disease, use of any medication for 2 weeks prior to the study.

3. Dosing and Sample Collection

  • Administration: Following an overnight fast of at least 10 hours, subjects receive a single 50 µg dose of either the Test or Reference product with 240 mL of water.

  • Blood Sampling: Venous blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.

  • Sample Handling: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

4. Bioanalytical Methodology

  • Technique: Validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][17]

  • Causality: this compound is administered in microgram doses, resulting in very low plasma concentrations (in the pg/mL range).[11][12] LC-MS/MS is the required technology as it provides the necessary sensitivity and selectivity to accurately quantify the drug in a complex biological matrix like plasma.[17]

  • Sample Preparation (Example using Solid-Phase Extraction):

    • Thaw plasma samples and an internal standard (IS) solution.

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load a plasma aliquot, spiked with IS, onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound and the IS from the cartridge with a strong organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, ICH) for parameters including accuracy, precision, selectivity, linearity, and stability.[18]

5. Pharmacokinetic and Statistical Analysis

  • PK Parameters: Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (extrapolated to infinity) are calculated for each subject for both formulations using non-compartmental analysis.

  • Statistical Analysis: The primary endpoints (Cmax, AUC0-t, AUC0-∞) are log-transformed. An Analysis of Variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

The following diagram outlines this comprehensive experimental workflow.

cluster_period1 Period 1 cluster_period2 Period 2 A Subject Screening & Informed Consent B Randomization into Two Sequences (TR, RT) A->B C Overnight Fast (10h) B->C D Administer Single Dose (Test or Reference Product) C->D E Serial Blood Sampling (0-24 hours) D->E F Washout Period (e.g., 7 Days) E->F G Overnight Fast (10h) F->G H Administer Crossover Dose (Reference or Test Product) G->H I Serial Blood Sampling (0-24 hours) H->I J Sample Processing: Plasma Separation & Storage (-70°C) I->J K Bioanalysis: LC-MS/MS Quantification J->K L Pharmacokinetic Analysis: Calculate Cmax, AUC for each subject K->L M Statistical Analysis: ANOVA on log-transformed data L->M N Calculate 90% CIs for Geometric Mean Ratios M->N O Bioequivalence Decision: Is 90% CI within 80-125%? N->O P FAIL O->P No Q PASS (Bioequivalent) O->Q Yes

Caption: Experimental workflow for a crossover oral this compound BE study.

References

  • Eldon, M. A., et al. (1993). Clinical pharmacokinetics and relative bioavailability of oral this compound. Pharmaceutical Research, 10(4), 603-605. [Link]

  • Lee, S. L., et al. (2015). International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences. The AAPS Journal, 17(5), 1077–1087. [Link]

  • Patil, P. P., et al. (2021). An overview of regulations for bioequivalence assessment of locally acting orally inhaled drug products for the United States, Europe, Canada, and India. Expert Opinion on Drug Delivery, 18(11), 1699-1711. [Link]

  • Lee, S. L., et al. (2015). International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences. PubMed, 17(5), 1077-87. [Link]

  • Mita, M., et al. (2016). Pharmacokinetic study of the oral administration of this compound hydrochloride hydrate 50 μg in healthy adult Japanese men. Clinical Pharmacology in Drug Development, 5(5), 417-423. [Link]

  • MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. MIMS. [Link]

  • Elers, J., et al. (2016). Pharmacokinetics of nebulized and oral this compound in asthmatic and non-asthmatic subjects in relation to doping analysis. Drug Testing and Analysis, 8(10), 1056-1064. [Link]

  • Food and Drug Administration Philippines. (n.d.). This compound hydrochloride - Meptin® Syrup 5 mcg/ml. FDA Verification Portal. [Link]

  • Lee, S. L., et al. (2015). International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences. ResearchGate. [Link]

  • Lin, C. H., et al. (2009). A novel liquid chromatography/mass/mass spectrometry system to determine this compound levels in human plasma. Journal of Food and Drug Analysis, 17(5). [Link]

  • Tinkelman, D. G., et al. (1989). Therapeutic Efficacy and Equivalence of Tablet and Syrup Formulations of this compound Hydrochloride in Childhood Asthma. Journal of Asthma, 26(4), 225-231. [Link]

  • Shirai, R., et al. (2018). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical Pharmacology in Drug Development, 7(4), 392-399. [Link]

  • Shirai, R., et al. (2018). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. Clinical Pharmacology in Drug Development, 7(4), 392-399. [Link]

  • U.S. Food and Drug Administration. (2003). Bioavailability and Bioequivalence Studies for Nasal Aerosols and Nasal Sprays for Local Action. FDA. [Link]

  • Kumar, D., et al. (2020). Method Development and Validation for Detection of this compound in Human Urine using Gas Chromatography-Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Education and Research, 54(2s), s238-s245. [Link]

  • Eldon, M. A., et al. (1992). Clinical pharmacokinetics of this compound: dose proportionality after administration of single oral doses. Biopharmaceutics & Drug Disposition, 13(9), 663-669. [Link]

  • Tamura, G., et al. (2000). Pharmacodynamic study of this compound hydrochloride dry powder inhaler: Evaluation of pharmacodynamic equivalence between this compound hydrochloride dry powder inhaler and this compound hydrochloride metered-dose inhaler in asthma patients in a randomized, double-dummy, double-blind crossover manner. Arzneimittelforschung, 50(12), 1095-1100. [Link]

  • Shirai, R., et al. (2018). Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study. ResearchGate. [Link]

  • Science.gov. (n.d.). crossover bioequivalence study: Topics by Science.gov. Science.gov. [Link]

  • Medical Dialogues. (2023). This compound: Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. [Link]

  • Mita, M., et al. (2016). Pharmacokinetic study of the oral administration of this compound hydrochloride hydrate 50 µg in healthy adult Japanese men. PubMed, 5(5), 417-23. [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. IJISRT. [Link]

Sources

Validating the Anti-inflammatory Effects of Procaterol: A Comparative Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of respiratory therapeutics, β2-adrenergic receptor agonists are mainstays for their potent bronchodilatory effects. However, their potential anti-inflammatory properties are an area of increasing interest. This guide provides a comprehensive framework for validating the anti-inflammatory effects of Procaterol, a selective β2-adrenergic receptor agonist, at the molecular level through gene expression analysis. We will objectively compare its performance with other established anti-inflammatory agents and provide the experimental foundation for robust and reproducible findings.

Introduction: Beyond Bronchodilation - Unveiling the Anti-inflammatory Potential of this compound

This compound, a potent and selective β2-adrenergic receptor agonist, is widely utilized for its bronchodilatory effects in managing asthma and other respiratory conditions.[1][2][3][4] Beyond its established role in smooth muscle relaxation, emerging evidence suggests that this compound may also exert significant anti-inflammatory effects.[5][6][7][8] These properties are thought to be mediated, at least in part, by the modulation of inflammatory gene expression.[8][9]

This guide will delve into the experimental validation of this compound's anti-inflammatory capacity by quantifying its impact on the expression of key pro-inflammatory genes. We will present a detailed, step-by-step protocol for in vitro studies, from cell culture to quantitative gene expression analysis. Furthermore, we will compare the efficacy of this compound with other well-characterized anti-inflammatory drugs, providing a clear perspective on its relative potency and potential therapeutic advantages.

The Scientific Rationale: Targeting the Inflammatory Cascade at the Gene Level

Inflammation is a complex biological response orchestrated by a symphony of signaling pathways and the subsequent expression of numerous genes. A key initiating step in many inflammatory conditions is the activation of immune cells, such as macrophages, by stimuli like bacterial lipopolysaccharide (LPS).[10][11][12] This activation triggers a cascade of intracellular events, leading to the transcription and translation of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14][15][16][17]

By analyzing the messenger RNA (mRNA) levels of these key inflammatory genes, we can directly assess the impact of a therapeutic agent on the inflammatory process at its molecular roots. This approach provides a sensitive and quantitative measure of a drug's anti-inflammatory efficacy.

Here is a simplified representation of the inflammatory signaling pathway that we will target:

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB TLR4->NFkB Activates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB->ProInflammatory_Genes Induces Transcription AntiInflammatory_Effect Anti-inflammatory Effect ProInflammatory_Genes->AntiInflammatory_Effect Leads to (when inhibited) This compound This compound B2AR β2-AR This compound->B2AR Activates B2AR->NFkB Inhibits

Caption: Simplified inflammatory signaling pathway initiated by LPS.

Experimental Design: A Robust Framework for Comparative Analysis

To objectively evaluate the anti-inflammatory effects of this compound, a well-controlled in vitro experiment is essential. This involves selecting an appropriate cell model, defining treatment conditions, and choosing relevant gene targets for analysis.

Cell Line Selection: Modeling the Inflammatory Response

The choice of cell line is critical for obtaining biologically relevant data. For studying inflammation, several immortalized cell lines are commonly used, each with its own advantages.[18][19][20] For this guide, we will utilize the RAW 264.7 murine macrophage cell line . These cells are widely used in inflammation research due to their robust response to inflammatory stimuli like LPS and their ability to produce a range of pro-inflammatory cytokines.[10]

Treatment Groups: A Comparative Approach

To provide a comprehensive comparison, our experimental design will include the following treatment groups:

  • Vehicle Control: Cells treated with the vehicle (e.g., sterile PBS or DMSO) used to dissolve the drugs. This group serves as the baseline for normal gene expression.

  • LPS-Stimulated Control: Cells treated with LPS alone. This group represents the induced inflammatory state and serves as the positive control.

  • This compound + LPS: Cells pre-treated with this compound before LPS stimulation. This group will reveal the anti-inflammatory effect of this compound.

  • Alternative Drug 1 + LPS: Cells pre-treated with a known anti-inflammatory drug (e.g., Dexamethasone ) before LPS stimulation. Dexamethasone is a potent corticosteroid with well-documented anti-inflammatory effects on gene expression.[21][22][23][24][25]

  • Alternative Drug 2 + LPS: Cells pre-treated with another relevant β2-agonist (e.g., Salbutamol or Formoterol ) before LPS stimulation. This allows for a direct comparison of the anti-inflammatory potential within the same drug class.[1][2][26][27][28][29]

Target Gene Selection: Key Markers of Inflammation

The selection of target genes for expression analysis should focus on well-established markers of the inflammatory response. For this study, we will quantify the mRNA levels of:

  • Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine involved in the acute phase of inflammation.[13][16]

  • Interleukin-6 (IL-6): Another crucial pro-inflammatory cytokine with a wide range of biological activities.[13][14][15][16]

  • β-actin (ACTB) or Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Housekeeping genes used for normalization of gene expression data.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines the key steps in the experimental workflow:

Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Gene Expression Analysis A Seed RAW 264.7 Cells B Pre-treat with Drugs (this compound, Dexamethasone, etc.) A->B C Stimulate with LPS B->C D RNA Extraction C->D E RNA Quantification & Quality Control D->E F Reverse Transcription (cDNA Synthesis) E->F G Quantitative PCR (qPCR) F->G H Data Analysis (ΔΔCt Method) G->H

Caption: Overview of the experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting the gene expression analysis.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound hydrochloride

  • Dexamethasone

  • Salbutamol or Formoterol

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for TNF-α, IL-6, and a housekeeping gene (ACTB or GAPDH)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Drug Treatment and LPS Stimulation:

    • Once cells have reached the desired confluency, replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells with the respective drugs (this compound, Dexamethasone, Salbutamol/Formoterol) at various concentrations for 1-2 hours. Include a vehicle-only control. The rationale for pre-treatment is to allow the drugs to exert their effects on the cellular machinery before the inflammatory stimulus is introduced.

    • After the pre-treatment period, add LPS (e.g., 100 ng/mL) to the designated wells. Do not add LPS to the vehicle control wells.

    • Incubate the plates for a predetermined time (e.g., 4-6 hours) to allow for the induction of inflammatory gene expression.

  • RNA Extraction:

    • Following incubation, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using the lysis buffer from your chosen RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol. This step is critical for obtaining high-quality RNA, which is essential for accurate downstream analysis.

  • RNA Quantification and Quality Control:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 and A260/A230 ratios). High-quality RNA will have an A260/A280 ratio of ~2.0.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This step converts the unstable RNA into more stable cDNA, which can be used as a template for qPCR.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for TNF-α, IL-6, and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the specific master mix and primers used.[30][31][32]

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression for each treatment group compared to the LPS-stimulated control. The housekeeping gene is used to normalize the data and account for variations in RNA input.

Expected Results and Data Presentation

The results of this study are expected to demonstrate the extent to which this compound can suppress the LPS-induced expression of TNF-α and IL-6. A comparative analysis with Dexamethasone and another β2-agonist will provide valuable context for its anti-inflammatory potency.

Table 1: Comparative Analysis of Anti-inflammatory Effects on Gene Expression

Treatment GroupFold Change in TNF-α mRNA (vs. LPS Control)Fold Change in IL-6 mRNA (vs. LPS Control)
Vehicle Control~0.1~0.1
LPS Control1.01.0
This compound (1 µM) + LPSExpected to be < 1.0Expected to be < 1.0
Dexamethasone (1 µM) + LPSExpected to be significantly < 1.0Expected to be significantly < 1.0
Salbutamol (1 µM) + LPSExpected to be < 1.0Expected to be < 1.0

Note: The actual fold changes will be determined experimentally. The values in this table are for illustrative purposes.

Discussion and Interpretation

The data generated from this experimental framework will provide a quantitative measure of this compound's anti-inflammatory effects at the gene expression level. A significant reduction in TNF-α and IL-6 mRNA levels in the this compound-treated group compared to the LPS-stimulated control would validate its anti-inflammatory properties.

The comparison with Dexamethasone will benchmark this compound's efficacy against a standard and potent anti-inflammatory drug. The comparison with another β2-agonist, such as Salbutamol or Formoterol, will help to elucidate whether the observed anti-inflammatory effects are a class effect or specific to this compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous approach to validating the anti-inflammatory effects of this compound using gene expression analysis. By following the detailed protocols and comparative framework presented, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this compound beyond its established bronchodilatory actions. The insights gained from such studies can contribute to a deeper understanding of its mechanism of action and inform future drug development efforts in the field of respiratory and inflammatory diseases.

References

  • LPS Regulates Proinflammatory Gene Expression in Macrophages by Altering Histone Deacetylase Expression. FASEB J. 2006 Jul;20(9):1315-27. [Link]

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. 2021;15:652213. [Link]

  • Phosphodiesterase 4 inhibitors augment the ability of formoterol to enhance glucocorticoid-dependent gene transcription in human airway epithelial cells: a novel mechanism for the clinical efficacy of roflumilast in severe chronic obstructive pulmonary disease. Mol Pharmacol. 2011 Oct;80(4):696-706. [Link]

  • Cellular models in autoinflammatory disease research. EMBO Mol Med. 2020 Sep 7;12(9):e12132. [Link]

  • This compound Potentiates the Anti-Inflammatory Activity of Budesonide on Eosinophil Adhesion to Lung Fibroblasts. Int Arch Allergy Immunol. 2009;150(2):184-91. [Link]

  • Dexamethasone regulates gene expression in chondrocytes through MKP-1 and downregulates cholesterol hydroxylases CH25H and CYP7B1. Arthritis Res Ther. 2018 Mar 27;20(1):62. [Link]

  • The induction of macrophage gene expression by LPS predominantly utilizes Myd88-independent signaling cascades. J Leukoc Biol. 2004 Jul;75(1):148-57. [Link]

  • The induction of macrophage gene expression by LPS predominantly utilizes Myd88-independent signaling cascades. Physiol Genomics. 2003 Dec 11;16(1):31-41. [Link]

  • TNF-α versus IL-6 Genes Expression levels in Active Rheumatoid Arthritis: Clinical and Laboratory Determinants. Semantic Scholar.[Link]

  • Inhibition of LPS-induced inflammatory gene expression in THP-1... ResearchGate.[Link]

  • Formoterol Reduces the Pro‐Inflammatory Phenotype by Enhancing the Activity of Glutaminase in Monocyte‐Derived Macrophages in the CVB3‐Induced Viral Myocarditis. J Am Heart Assoc. 2023 Feb 7;12(3):e027142. [Link]

  • Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq. Arthritis Res Ther. 2020; 22: 247. [Link]

  • Intestinal in vitro cell culture models and their potential to study the effect of food components on intestinal inflammation. Crit Rev Food Sci Nutr. 2020;60(11):1850-1873. [Link]

  • Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. J Exp Med. 2006 May 15;203(5):1241-9. [Link]

  • Gene expression (mRNA) of IL-6 and TNF-α evaluated by RT-PCR on human... ResearchGate.[Link]

  • Figure 2. Effect of dexamethasone on inflammatory gene expression. A.... ResearchGate.[Link]

  • Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes. Int J Mol Sci. 2021 Jan 15;22(2):866. [Link]

  • Comparison between oral this compound and salbutamol in patients with bronchial asthma. Allergy. 1986 May;41(4):297-301. [Link]

  • Effects of Budesonide and Formoterol on NF- κ B, Adhesion Molecules, and Cytokines in Asthma. Am J Respir Crit Care Med. 2000 Oct;162(4 Pt 1):1495-501. [Link]

  • Inhaled this compound versus salbutamol in bronchial asthma. Pharmatherapeutica. 1983;3(6):381-6. [Link]

  • Autoimmune Disease and Inflammation Models. Charles River.[Link]

  • [Comparative study of this compound and salbutamol in single inhaled doses]. Rev Clin Esp. 1989 Dec;185(9):436-40. [Link]

  • RNA-Seq of an LPS-Induced Inflammation Model Reveals Transcriptional Profile Patterns of Inflammatory Processes. Int J Mol Sci. 2022 Dec 15;23(24):15984. [Link]

  • Effects of Budesonide and Formoterol on NF- B, Adhesion Molecules, and Cytokines in Asthma. ATS Journals.[Link]

  • Effect of salbutamol and this compound on the release of TNF-(A) and IL-6... ResearchGate.[Link]

  • Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells. Inflamm Res. 2011 Jan;60(1):87-94. [Link]

  • Graphical presentation of gene expression analysis of IL-6, TNF-α and NFҚB in cases and controls. ResearchGate.[Link]

  • Meta-analysis of the associations between TNF-α or IL-6 gene polymorphisms and susceptibility to lung cancer. Sci Rep. 2016; 6: 23442. [Link]

  • The Efficacy of Nebulized this compound Versus Nebulized Salbutamol for the Treatment of Moderate Acute Asthma: A Randomized, Double-Blind, Parallel Group Study. J Med Assoc Thai. 2016 Apr;99 Suppl 3:S77-84. [Link]

  • Pyridoxamine reduces inflammatory and microcirculatory abnormalities in metabolic dysfunction-associated steatohepatitis and modulates key factors in the hepatic AGE/ALE signaling pathway. Frontiers in Immunology. 2023;14. [Link]

  • This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts. Int Arch Allergy Immunol. 2009;150(2):184-91. [Link]

  • Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. Allergol Int. 2007 Jun;56(2):161-7. [Link]

  • Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells. J Microbiol Immunol Infect. 2014 Apr;47(2):111-8. [Link]

  • Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ. 2020; 8: e10292. [Link]

  • Quantification of pro-inflammatory gene expression in the pre-treatment... ResearchGate.[Link]

  • Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS One. 2022; 17(12): e0279611. [Link]

  • Anti-inflammatory effects of medications used for viral infection-induced respiratory diseases. Bratisl Med J. 2021;122(1):10-18. [Link]

  • Budesonide and Formoterol Reduce Early Innate Anti-Viral Immune Responses In Vitro. PLoS One. 2011; 6(11): e27898. [Link]

  • ALTERED BETA2 ADRENERGIC RECEPTOR GENE EXPRESSION IN HUMAN CLINICAL HYPERTENSION. Issues Ment Health Nurs. 2010 Jun; 31(6): 411–415. [Link]

  • Beta-2 adrenergic receptor gene (ADRB2) expression in HER2-positive early-stage breast cancer patients: a post-hoc analysis of the NCCTG-N9831 (Alliance) trial. Breast Cancer Res. 2021; 23: 51. [Link]

  • Cell signaling qPCR arrays & biomarker research. AnyGenes®.[Link]

  • qPCR (real-time PCR) protocol explained. YouTube.[Link]

  • Dnmt3b Deficiency in Adipocyte Progenitor Cells Ameliorates Obesity in Female Mice. Cells. 2024 Jan 12;13(2):154. [Link]

  • GENETIC VARIATION IN THE β2-ADRENERGIC RECEPTOR: IMPACT ON INTERMEDIATE CARDIOVASCULAR PHENOTYPES. Methodist Debakey Cardiovasc J. 2012 Oct-Dec; 8(4): 23–27. [Link]

Sources

A Senior Scientist's Guide: Cross-Validation of ELISA and HPLC for Procaterol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise quantification of active pharmaceutical ingredients (APIs) is the bedrock of safety, efficacy, and regulatory compliance. Procaterol, a potent and selective β2-adrenergic receptor agonist, is a critical therapeutic agent for respiratory conditions like asthma and COPD.[1][2] Its accurate measurement in various biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

This guide provides an in-depth, objective cross-validation of two premier analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). Moving beyond a simple listing of pros and cons, we will dissect the fundamental principles of each method, present validated experimental protocols, and offer a head-to-head comparison of performance metrics, grounded in the authoritative standards of the FDA and the International Council for Harmonisation (ICH).[3][4][5] Our goal is to empower you, the researcher, to make an informed, application-specific decision on the optimal method for your laboratory's needs.

Section 1: The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC is widely regarded as a confirmatory method in analytical chemistry due to its high specificity, precision, and accuracy.[6] It excels at separating a target analyte from a complex mixture and providing a signal directly proportional to its concentration.

Principle of Operation: The "Why" of HPLC

The power of HPLC lies in its physical separation of molecules. A liquid sample is injected into a stream of solvent (the "mobile phase"), which is pumped at high pressure through a column packed with a solid adsorbent material (the "stationary phase"). For a non-polar compound like this compound, a reversed-phase C18 column is typically used.[7]

The separation is governed by the differential partitioning of this compound between the mobile and stationary phases. By precisely controlling parameters like mobile phase composition, pH, and temperature, we can manipulate the retention time—the time it takes for this compound to travel through the column. This retention time is a highly specific identifier for the analyte under constant conditions. A detector, commonly a UV spectrophotometer set to a wavelength where this compound absorbs light (e.g., 254 nm), measures the analyte as it elutes from the column, generating a peak whose area is directly proportional to its concentration.[8] This robust, physical separation is what grants HPLC its authority and trustworthiness in quantitative analysis.

Experimental Protocol: A Validated HPLC Method for this compound

This protocol is a representative method adapted from established analytical literature for the determination of this compound.[7][8] A self-validating system is ensured by the inclusion of a standard curve and quality control (QC) samples in every run.

1. Preparation of Standards and Samples:

  • Stock Solution: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.

  • Standard Curve: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.005 ng/mL to 1.0 ng/mL.[9]

  • Sample Preparation (Plasma): To 0.5 mL of plasma, add an internal standard (e.g., betaxolol), followed by a protein precipitation/extraction step using a suitable solvent like 2-propanol. Vortex and centrifuge to separate the this compound-containing supernatant.[9]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 1.0 mmol/L sodium heptanesulfonate with acetic acid) and an organic solvent (e.g., methanol) in an 81:15:4 ratio.[8] The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35°C to ensure stable retention times.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 15 µL.[9]

3. Data Analysis:

  • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

  • Apply a linear regression analysis to the standard curve. The correlation coefficient (r²) should be >0.99 for the assay to be valid.[9]

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Prep cluster_hplc HPLC System cluster_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction & Precipitation Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Injector Autosampler/ Injector Extraction->Injector Inject Dilution->Injector Inject Column C18 Column Injector->Column High Pressure Pump HPLC Pump Pump->Column Detector UV or MS Detector Column->Detector Separated Analytes DataSystem Chromatography Data System (CDS) Detector->DataSystem Signal MobilePhase Mobile Phase Reservoir MobilePhase->Pump Report Quantitative Report (Concentration) DataSystem->Report Calculate

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Section 2: The High-Throughput Alternative: ELISA

ELISA is a plate-based immunoassay technique renowned for its high sensitivity, throughput, and cost-effectiveness, making it an excellent tool for screening large numbers of samples.[6]

Principle of Operation: The "Why" of Competitive ELISA

For a small molecule (or "hapten") like this compound, a competitive ELISA format is necessary.[6] Unlike a sandwich ELISA where the signal is directly proportional to the analyte concentration, the signal in a competitive ELISA is inversely proportional.[10]

Here’s the causality: The wells of a 96-well plate are coated with a this compound-protein conjugate (e.g., this compound-BSA). The unknown sample (containing free this compound) is added to the wells along with a limited amount of a specific anti-procaterol antibody. The free this compound from the sample and the plate-bound this compound now "compete" for binding to the limited antibody. After an incubation period, the plate is washed, removing any unbound antibody. A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate. After another wash, a substrate is added, which the enzyme converts into a colored product. The higher the concentration of this compound in the original sample, the less primary antibody will be bound to the plate, resulting in a weaker final signal. This inverse relationship is key to its function.

Experimental Protocol: A Competitive ELISA for this compound

This protocol outlines a standard procedure for a competitive ELISA.[6][11] Validation is achieved through the use of a standard curve with a 4-parameter logistic (4-PL) curve fit.

1. Plate Preparation:

  • Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours to prevent non-specific binding of antibodies.[11]

2. Competitive Reaction:

  • Standard/Sample Addition: Add this compound standards and unknown samples to the appropriate wells.

  • Antibody Addition: Immediately add a fixed concentration of the primary anti-procaterol antibody to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow the competitive binding to occur.

3. Detection:

  • Washing: Wash the plate thoroughly as described above to remove unbound antibodies and sample components.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP) and incubate for 1 hour.

  • Washing: Perform a final wash step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the enzyme-substrate reaction by adding a stop solution (e.g., 2N H₂SO₄).

4. Data Analysis:

  • Read the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Generate a standard curve by plotting the OD values against the log of the this compound standard concentrations.

  • Fit the data using a 4-parameter logistic (4-PL) curve.

  • Calculate the this compound concentration in the unknown samples by interpolating their OD values from the standard curve.

Competitive ELISA Workflow Diagram

ELISA_Workflow cluster_steps Competitive ELISA Protocol Steps cluster_principle Binding Principle (Inverse Relationship) s1 1. Coating Plate is pre-coated with This compound-Protein Conjugate s2 2. Competition Add Sample (Free this compound) + Anti-Procaterol Antibody s1->s2 s3 3. Washing Remove unbound antibody and sample components s2->s3 high_conc High this compound in Sample = Few Antibodies Bind to Plate = Low OD Signal low_conc Low this compound in Sample = Many Antibodies Bind to Plate = High OD Signal s4 4. Detection Add Enzyme-linked 2° Antibody, then wash s3->s4 s5 5. Signal Generation Add Substrate -> Color Change s4->s5 s6 6. Read Plate Measure Optical Density (OD) s5->s6

Caption: Competitive ELISA Workflow and Principle.

Section 3: Performance Cross-Validation: Head-to-Head Comparison

The choice between HPLC and ELISA hinges on the specific demands of your research. This table summarizes the key performance characteristics based on data from published literature and established validation guidelines.[4][12][13]

ParameterHPLC (with UV or MS/MS)Competitive ELISACausality & Significance
Principle Chromatographic SeparationAntigen-Antibody BindingHPLC offers physical separation providing higher specificity. ELISA relies on antibody affinity, which can be subject to cross-reactivity.
Specificity Very High (based on retention time and mass-to-charge ratio if MS is used)Moderate to High (dependent on antibody quality)HPLC can readily distinguish this compound from its metabolites. ELISA specificity must be rigorously tested against structurally similar compounds.
Sensitivity (LOQ) ~0.005 ng/mL (LC/MS/MS)[9] ~5 ng/mL (GC-MS/MS)[14][15]Dependent on antibody affinity; can be in the low ng/mL range.LC-MS/MS is the most sensitive method. ELISA sensitivity is a function of the antibody's binding constant (Kd).
Dynamic Range Wide (e.g., 0.005 - 1.0 ng/mL)[9]Typically narrower, defined by the sigmoidal part of the 4-PL curve.HPLC often provides a linear range over 2-3 orders of magnitude. ELISA's useful range is more constrained.
Precision (%RSD) Excellent Intra-day: 0.75-0.94%[14] Inter-day: 1.2-1.7%[14]Good Intra-assay: <10% Inter-assay: <15%[11]HPLC demonstrates superior precision due to the high reproducibility of the instrument. ELISA precision is subject to more variables (pipetting, washing).
Accuracy (% Recovery) Excellent (e.g., 86-109%)[9]Good (Typically 80-120%)Both methods can be highly accurate when properly validated. Accuracy is determined against a certified reference standard.
Throughput Low (20-45 min per sample)[11]High (<2 min per sample on a 96-well plate)[11]ELISA is the clear choice for processing hundreds or thousands of samples simultaneously.
Cost & Complexity High (instrumentation) High (operator skill)Moderate (reagents) Moderate (operator skill)HPLC systems represent a significant capital investment. ELISA readers are less expensive, but reagent costs can accumulate in large studies.
Method Development Can be complex and time-consuming.Can be very complex, especially antibody generation and validation.Developing a robust HPLC method requires expertise in chromatography. Developing a novel ELISA is a major biological undertaking.

Section 4: Interpreting the Data: Which Method Should You Choose?

The optimal choice is not about which method is "better," but which is "fitter for purpose."

Choose HPLC when:

  • Confirmatory data is required: For regulatory submissions (e.g., to the FDA), HPLC-MS/MS is the gold standard.[3][5]

  • Absolute specificity is paramount: When you need to distinguish between the parent drug and its metabolites.

  • High precision and accuracy are critical: For pharmacokinetic (PK) modeling and bioequivalence studies.[1][16]

  • A wide dynamic range is needed: When sample concentrations are expected to vary significantly.

Choose ELISA when:

  • High throughput is the primary driver: For large-scale screening, population studies, or initial phases of clinical trials.

  • Cost and speed are major constraints: When rapid, cost-effective screening of many samples is needed.

  • Sample volume is limited: ELISAs can often be performed with smaller sample volumes.

  • A validated commercial kit is available: This significantly reduces method development time and cost.

A powerful strategy often involves using both methods synergistically. ELISA can be employed as a rapid, high-throughput screening tool to identify positive samples or samples within a certain concentration range. These key samples can then be re-analyzed using a validated HPLC method for confirmation and precise quantification.

Conclusion

Both HPLC and ELISA are powerful, validated techniques for the quantification of this compound. HPLC provides unparalleled specificity, precision, and accuracy, making it the definitive confirmatory method for regulatory and detailed pharmacokinetic analysis. ELISA offers a high-throughput, sensitive, and cost-effective solution ideal for large-scale screening applications. By understanding the core principles, validation requirements, and performance characteristics of each method, researchers can confidently select the most appropriate tool to achieve their scientific objectives, ensuring data of the highest integrity and reliability.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Determination of Related Compounds in this compound Hydrochloride Tablets by HPLC. Chinese Journal of New Drugs. [Link]

  • A novel liquid chromatography/mass/mass spectrometry system to determine this compound levels in human plasma. Journal of Food and Drug Analysis. [Link]

  • Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. BVS Regional Portal. [Link]

  • Method Development and Validation for Detection of this compound in Human Urine using Gas Chromatography-Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Method Development and Validation for Detection of this compound in Human Urine using Gas Chromatography-Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Metabolomic comparison followed by cross-validation of enzyme-linked immunosorbent assay to reveal potential biomarkers of diabetic retinopathy in Chinese with type 2 diabetes. National Institutes of Health (NIH). [Link]

  • Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. ResearchGate. [Link]

  • Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. National Institutes of Health (NIH). [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. [Link]

  • Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma... PubMed. [Link]

  • Pharmacokinetics of nebulized and oral this compound in asthmatic and non-asthmatic subjects in relation to doping analysis. PubMed. [Link]

  • How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. Boster Biological Technology. [Link]

  • A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma. PubMed. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Pharmacological Effects of Procaterol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a drug's in vitro properties and its in vivo efficacy is paramount. This guide provides a comprehensive comparison of the pharmacological effects of Procaterol, a potent β2-adrenergic receptor agonist, with a focus on correlating its in vitro characteristics to its in vivo bronchodilatory performance. This analysis is benchmarked against two widely recognized β2-agonists, Salbutamol (Albuterol) and Formoterol, to provide a broader context for its therapeutic profile.

The Crucial Link: In Vitro-In Vivo Correlation (IVIVC) in Bronchodilator Development

The development of inhaled therapies for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) heavily relies on establishing a predictable in vitro-in vivo correlation (IVIVC). While a direct and simple correlation for inhaled drugs is often challenging to establish, understanding the interplay between a molecule's affinity for its target receptor, its functional potency in cellular and tissue-based assays, and its ultimate clinical effect is a cornerstone of rational drug design. This guide delves into these aspects for this compound, aiming to elucidate the scientific rationale behind its clinical utility.

In Vitro Profile of this compound and Comparators

The in vitro pharmacological profile of a β2-agonist is primarily defined by its binding affinity and selectivity for the β2-adrenergic receptor, as well as its functional potency in eliciting a cellular response, typically the production of cyclic adenosine monophosphate (cAMP).

Mechanism of Action: The β2-Adrenergic Signaling Cascade

This compound, like other β2-agonists, exerts its bronchodilatory effect by activating the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the smooth muscle of the bronchial airways.[1] This activation initiates an intracellular signaling cascade, as depicted in the diagram below.

G_protein_signaling This compound This compound Beta2_Receptor β2-Adrenergic Receptor (GPCR) This compound->Beta2_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

The binding of this compound to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated stimulatory G-protein (Gs). The α-subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1]

Receptor Binding Affinity and Selectivity

A crucial in vitro parameter for a β2-agonist is its binding affinity (often expressed as Ki or Kp, the dissociation constant) for the β2-adrenergic receptor and its selectivity over the β1-adrenergic receptor, which is predominantly found in the heart. High β2 selectivity is desirable to minimize cardiovascular side effects such as tachycardia.

Compoundβ2-Adrenergic Receptor Affinity (pKi/pKp)β1-Adrenergic Receptor Affinity (pKi/pKp)β2/β1 Selectivity Ratio
This compound ~8.1 (pKp)[2]~5.3 (pKp)[2]~612[2]
Salbutamol 5.83[3]4.71[3]~13
Formoterol 8.2[3]6.25[3]~89

Note: pKi/pKp is the negative logarithm of the inhibition/dissociation constant; a higher value indicates greater binding affinity. The selectivity ratio is calculated from the respective Kp or Ki values.

As the data indicates, this compound demonstrates high affinity for the β2-adrenergic receptor and boasts a significantly higher selectivity for the β2 subtype over the β1 subtype compared to both Salbutamol and Formoterol.[2][3] This high selectivity is a key predictor of its favorable cardiovascular safety profile observed in vivo.

Functional Potency

Functional potency, often measured as the EC50 (the concentration of a drug that gives half-maximal response), reflects the drug's ability to elicit a biological response following receptor binding. This is commonly assessed through cAMP accumulation assays in cell lines expressing the β2-adrenergic receptor or through tissue-based assays such as the relaxation of pre-contracted guinea pig tracheal smooth muscle.

CompoundFunctional Potency (EC50/pD2)Assay Type
This compound -Specific EC50 in cAMP assay not found in the provided search results.
Salbutamol 0.6 µM (EC50)[4]cAMP accumulation in human airway smooth muscle cells
Formoterol 1.6 nM (EC50)[5]cAMP accumulation in monocyte-derived macrophages
This compound -Specific pD2 value in guinea pig trachea not found in the provided search results.
Salbutamol -Specific pD2 value in guinea pig trachea not found in the provided search results.
Formoterol 8.9 (pD2)[3]Guinea pig tracheal spirals

Note: pD2 is the negative logarithm of the EC50 value.

While a direct EC50 value for this compound in a cAMP assay was not identified in the provided search results, its high potency is well-documented in functional assays. For instance, studies on isolated guinea pig trachea have shown this compound to be a potent relaxant of airway smooth muscle.[6]

In Vivo Pharmacological Effects and Correlation with In Vitro Data

The in vivo effects of a bronchodilator are characterized by its efficacy in improving lung function (e.g., increasing the Forced Expiratory Volume in one second, FEV1), its onset and duration of action, and its side-effect profile.

Clinical Efficacy and Duration of Action

Clinical trials have consistently demonstrated the efficacy of this compound as a bronchodilator in patients with asthma and other obstructive airway diseases.

CompoundTypical Clinical Dose (Inhaled)Onset of ActionDuration of ActionNotable FEV1 Improvement
This compound 10-20 µg[7]RapidUp to 8 hours[3]Significant improvement in FEV1 observed for up to 7 hours.[8]
Salbutamol 100-200 µg[9]Rapid (within minutes)4-6 hoursSignificant increase in FEV1, but with a shorter duration compared to long-acting agents.[9][10]
Formoterol 4.5-12 µg[11]Rapid (within minutes)Up to 12 hours[11]Significant and sustained improvement in FEV1 over 12 hours.[8][11]

The potent and long-acting nature of this compound observed in vivo can be correlated with its high in vitro affinity for the β2-adrenergic receptor. A higher affinity generally leads to a longer receptor occupancy time, which can contribute to a more sustained pharmacological effect.

Side Effect Profile and Correlation with Selectivity

The side effects of β2-agonists are often related to their systemic absorption and off-target effects, particularly on the cardiovascular system. The most common side effect is tremor, which is a β2-mediated effect on skeletal muscle. Cardiovascular side effects, such as increased heart rate, are primarily mediated by β1-adrenergic receptors.

This compound's high in vitro β2/β1 selectivity is consistent with its generally well-tolerated cardiovascular safety profile in clinical trials.[3][8] While tremor can occur, significant drug-related changes in ECGs, heart rate, or blood pressure are not commonly reported at therapeutic doses.[3]

Experimental Protocols

To ensure the scientific integrity of the data presented, this section provides an overview of the key experimental methodologies used to characterize β2-agonists.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Detection & Analysis Membrane_Prep Membrane Preparation (with β2-receptors) Incubation Incubate to Equilibrium Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-DHA) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Competition Curve) Scintillation->Data_Analysis Ki_Value Calculate Ki Value Data_Analysis->Ki_Value

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes containing the β2-adrenergic receptor from a suitable source (e.g., cultured cells or tissue).[12]

  • Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (e.g., this compound).[13]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[13]

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to generate a competition curve. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

  • Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[14]

cAMP Accumulation Assay for Functional Potency (EC50)

This assay measures the ability of a compound to stimulate the production of the second messenger cAMP in cells expressing the target receptor.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line that stably expresses the human β2-adrenergic receptor.

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).[15]

  • Incubation: Incubate the cells for a defined period to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF, or AlphaScreen).[16][17]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect) values.[18]

Isolated Guinea Pig Trachea Assay for Tissue-Level Potency (pD2)

This ex vivo assay assesses the relaxant effect of a compound on pre-contracted airway smooth muscle, providing a measure of its potency in a more physiologically relevant system.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings.[5]

  • Organ Bath Setup: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, bubbled with 95% O2/5% CO2.[5]

  • Equilibration and Contraction: Apply a resting tension to the rings and allow them to equilibrate. Induce a sustained contraction using a contractile agent such as histamine or methacholine.[5]

  • Compound Addition: Once the contraction is stable, add cumulative concentrations of the test compound (e.g., this compound) to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension to measure the degree of relaxation.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve and determine the pD2 value.

Conclusion

This compound is a potent and highly selective β2-adrenergic receptor agonist with a well-defined in vitro pharmacological profile that correlates strongly with its in vivo efficacy and safety. Its high affinity and selectivity for the β2-adrenergic receptor, as demonstrated in in vitro binding and functional assays, provide a solid scientific basis for its potent and long-lasting bronchodilatory effects observed in clinical settings. Furthermore, its high β2/β1 selectivity underpins its favorable cardiovascular safety profile. When compared to Salbutamol and Formoterol, this compound distinguishes itself with a particularly high selectivity ratio. A comprehensive understanding of the in vitro-in vivo correlation, as outlined in this guide, is essential for the continued development and optimal clinical application of this and other inhaled therapeutic agents.

References

  • Effect of formoterol and salmeterol on elevation of cAMP in... - ResearchGate. Available at: [Link]

  • Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Available at: [Link]

  • Effects of formoterol in apparently poorly reversible chronic obstructive pulmonary disease - PubMed. Available at: [Link]

  • Clinical and functional responses to salbutamol inhaled via different devices in asthmatic patients with induced bronchoconstriction - PubMed. Available at: [Link]

  • Bronchodilating Effects of Salbutamol From a Novel Inhaler Airmax - PubMed. Available at: [Link]

  • Relationship between FEV1 change and patient-reported outcomes in randomised trials of inhaled bronchodilators for stable COPD: a systematic review - PubMed Central. Available at: [Link]

  • This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma - PubMed. Available at: [Link]

  • Responses to the beta 2-selective agonist this compound of vascular and atrial preparations with different functional beta-adrenoceptor populations - NIH. Available at: [Link]

  • Comparison of the lung function change in patients with COPD and bronchial asthma before and after treatment with budesonide/formoterol - Journal of Thoracic Disease. Available at: [Link]

  • Onset of action of formoterol/budesonide in single inhaler vs. formoterol in patients with COPD - PubMed. Available at: [Link]

  • Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study - PubMed. Available at: [Link]

  • Radioligand binding - Bio-protocol. Available at: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. Available at: [Link]

  • Effects of a Range of beta2 Adrenoceptor Agonists on Changes in Intracellular Cyclic AMP and on Cyclic AMP Driven Gene Expression in Cultured Human Airway Smooth Muscle Cells - PubMed. Available at: [Link]

  • Relation of Changes in PEF and FEV1 During Salbutamol‐Induced Bronchodilation After Methacholine Challenge Test - Tampere University Research Portal. Available at: [Link]

  • Relation of Changes in PEF and FEV1 During Salbutamol-Induced Bronchodilation After Methacholine Challenge Test - PMC - NIH. Available at: [Link]

  • New pharmacological aspects of the bronchodilating activity of this compound - PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Radioligand binding and competition assays - Bio-protocol. Available at: [Link]

  • Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms. Available at: [Link]

  • Airway responsiveness and airway remodeling after chronic exposure to this compound and fenoterol in guinea pigs in vivo - PubMed. Available at: [Link]

  • Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline - NIH. Available at: [Link]

  • Dual regulation of β2-adrenoceptor messenger RNA expression in human lung fibroblasts by β2–cAMP signaling; delayed upregulated inhibitors oppose a rapid in onset, direct stimulation of gene expression - PMC - NIH. Available at: [Link]

  • Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed. Available at: [Link]

  • The selectivity of β-adrenoceptor agonists at human β1-, β2 - NIH. Available at: [Link]

  • Relationship Between FEV1 and Patient-Reported Outcomes Changes: Results of a Meta-Analysis of Randomized Trials in Stable COPD - PMC - PubMed Central. Available at: [Link]

  • Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed. Available at: [Link]

  • Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PubMed Central. Available at: [Link]

  • Measurement of intracellular cAMP levels. (A) cAMP levels in β2AR-CHO... - ResearchGate. Available at: [Link]

  • Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed. Available at: [Link]

  • The specific binding of broxaterol, a new beta 2-selective agonist, to beta-adrenoceptors. Available at: [Link]

  • Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β 2 -Adrenergic Receptor Agonists - PubMed. Available at: [Link]

  • Relationship between FEV1 change and patient-reported outcomes in randomised trials of inhaled bronchodilators for stable COPD: a systematic review - PubMed. Available at: [Link]

  • FEV1 AUC0–3 (A) and trough FEV1 (B) over 48 weeks in study 1222.11 and study 1222.12. … - ResearchGate. Available at: [Link]

  • Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed. Available at: [Link]

  • Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - NIH. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link]

  • Formoterol and salmeterol are both long acting compared to terbutaline in the isolated perfused and ventilated guinea-pig lung - PubMed. Available at: [Link]

Sources

A Comparative Guide to the Preclinical Efficacy of Procaterol and Indacaterol in Animal Models of Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Preclinical Landscape of COPD and the Role of β2-Adrenergic Agonists

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disorder characterized by persistent airflow limitation, driven by chronic inflammation and significant pathological changes such as emphysema and small airway remodeling.[1] The immense global health burden of COPD necessitates robust preclinical research to validate new therapeutic strategies. Animal models, despite their inherent limitations, are indispensable tools for dissecting disease mechanisms and evaluating the efficacy of novel compounds.[2][3]

Among the cornerstones of COPD pharmacotherapy are β2-adrenergic receptor agonists (β2-agonists), which induce bronchodilation by relaxing airway smooth muscle.[4][5] This guide provides an in-depth comparison of two prominent β2-agonists, Procaterol and Indacaterol, focusing on their efficacy as demonstrated in animal models of COPD. We will explore their mechanisms of action, compare their performance based on key experimental parameters, and provide detailed protocols for researchers aiming to conduct similar evaluations.

Pharmacological Profiles: A Tale of Two Agonists

While both this compound and Indacaterol target the β2-adrenergic receptor, they belong to different generations of long-acting β2-agonists (LABAs), distinguished primarily by their duration of action and receptor interaction kinetics.

  • This compound: A second-generation, long-acting β2-agonist, this compound provides potent bronchodilation and has demonstrated anti-inflammatory properties in preclinical models.[6][7][8][9] It selectively stimulates β2-receptors, leading to the relaxation of bronchial smooth muscle.[7][10] Studies have shown that this compound can also inhibit the release of inflammatory mediators and reduce eosinophil migration, suggesting a dual mechanism of action that is highly relevant to the inflammatory nature of COPD.[8][9][11]

  • Indacaterol: Classified as an ultra-long-acting β2-agonist (ultra-LABA), Indacaterol is distinguished by its 24-hour duration of action, allowing for once-daily dosing.[12][13][14] Its primary mechanism is the selective stimulation of β2-receptors, which triggers a cascade of intracellular events culminating in bronchodilation.[12][15] Clinical data robustly supports its rapid onset (within 5 minutes) and sustained efficacy in improving lung function and alleviating symptoms in COPD patients.[14][16][17] While its primary role is as a potent bronchodilator, its ability to reduce hyperinflation is a key mechanism for symptom relief.[14]

The Core Mechanism: β2-Adrenergic Receptor Signaling

Both drugs exert their primary therapeutic effect through the same canonical signaling pathway. Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, they initiate a conformational change that activates the associated stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and the relaxation of smooth muscle, resulting in bronchodilation.[12]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / Indacaterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP  ATP ->   PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates targets, leading to

Caption: The β2-adrenergic receptor signaling pathway.

Comparative Efficacy in COPD Animal Models

Direct head-to-head preclinical studies are not extensively detailed in the available literature; therefore, this comparison synthesizes data from individual studies on each compound. The efficacy is evaluated against key hallmarks of COPD that are replicated in animal models.

Common Animal Models of COPD: Animal models are crucial for mimicking the complex pathology of human COPD. The most widely used models involve inducing lung inflammation and damage through various insults:

  • Cigarette Smoke (CS) Exposure: This is the most common method, reflecting the primary etiological factor in humans. It induces features like pulmonary inflammation, airway fibrosis, and emphysema.[2][3][18]

  • Lipopolysaccharide (LPS) Instillation: LPS, a component of gram-negative bacteria, is used to induce a robust inflammatory response characterized by neutrophil and macrophage influx, mimicking aspects of COPD exacerbations.[2][19] A combination of CS and LPS is now one of the most common methods to establish a more comprehensive COPD phenotype.[20][21]

  • Elastase Instillation: This model uses proteolytic enzymes to directly cause alveolar tissue breakdown, rapidly inducing an emphysema-like pathology.[1][3]

Key Efficacy Parameters:

ParameterThis compoundIndacaterolSupporting Rationale & Citations
Drug Class Long-Acting β2-Agonist (LABA)Ultra-Long-Acting β2-Agonist (Ultra-LABA)This compound is considered a second-generation LABA, while Indacaterol's 24-hour activity places it in the "ultra" category.[6][7][12][14]
Primary Effect Potent BronchodilationPotent & Sustained BronchodilationBoth drugs are highly effective bronchodilators. Indacaterol's key differentiator is its prolonged duration of action.[12][16][22]
Effect on Airway Resistance Significantly reduces airway resistance in animal models.Expected to potently reduce airway resistance based on its strong bronchodilatory profile.This compound has been shown to reduce contractions evoked by electrical field stimulation in bronchial tissue.[23] Indacaterol's superior clinical efficacy in improving FEV1 implies a strong effect on airway resistance.[14][16][24]
Anti-inflammatory Action Reduces eosinophil numbers in bronchoalveolar lavage fluid (BALF) in murine models of airway inflammation.Primarily known as a bronchodilator; anti-inflammatory effects are less characterized but may be a class effect.Studies show this compound reduces eosinophil inflammation without augmenting hyperresponsiveness.[8][9] The anti-inflammatory effects of β2-agonists are an area of ongoing research.
Onset of Action Rapid onset within minutes.Very rapid onset, typically within 5 minutes.This compound's onset is around 5-10 minutes.[6] Indacaterol is noted for its rapid onset, which is clinically significant for morning symptoms.[14]
Duration of Action ~8-12 hours~24 hoursThis compound's effects last approximately 8-12 hours.[6][7] Indacaterol is designed and proven to be a once-daily medication.[12][13][14]

Experimental Protocols: A Guide for Preclinical Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are representative methodologies for inducing COPD in an animal model and subsequently assessing the efficacy of therapeutic interventions.

Protocol 1: Induction of a Murine COPD Model (CS and LPS Combination)

This protocol is designed to generate a robust phenotype combining chronic inflammation and airway remodeling.

Methodology:

  • Animal Selection: Use male C57BL/6 mice, aged 8-10 weeks, as this strain is susceptible to CS-induced inflammation.[2]

  • Acclimatization: Allow animals to acclimate for at least one week with standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Cigarette Smoke Exposure:

    • Place mice in a whole-body exposure chamber.

    • Expose mice to the smoke of 5-10 research-grade cigarettes for 1-2 hours per day, 5 days a week, for a total of 8-12 weeks.[18][25] Ensure adequate ventilation between exposures.

    • A control group should be exposed to filtered air under identical conditions.

  • LPS Challenge:

    • During the final 4 weeks of the CS exposure period, administer LPS intranasally or intratracheally.

    • On day 1 of weeks 9, 10, 11, and 12, lightly anesthetize the mice and instill 10 µg of LPS from E. coli in 50 µL of sterile saline.[20]

  • Model Validation: At the end of the protocol, confirm the COPD phenotype by assessing lung function and analyzing bronchoalveolar lavage fluid (BALF) and lung tissue for inflammatory markers and histopathological changes (e.g., alveolar enlargement, collagen deposition).[3][20]

Caption: Workflow for a combined CS and LPS-induced COPD model in mice.

Protocol 2: Assessment of Therapeutic Efficacy

This protocol outlines the steps to evaluate the effects of this compound or Indacaterol following COPD induction.

Methodology:

  • Group Allocation: Following COPD induction, randomly assign animals to the following groups:

    • COPD Model + Vehicle (Control)

    • COPD Model + this compound

    • COPD Model + Indacaterol

  • Drug Administration:

    • Administer drugs via inhalation (nose-only or whole-body chamber) or oral gavage, depending on the research question and drug formulation. Doses should be selected based on prior dose-ranging studies.[11] For example, this compound has been administered orally at clinically equivalent doses in mice.[8][9]

    • Administer treatment daily for a specified period (e.g., 2-4 weeks).

  • Lung Function Measurement:

    • 24 hours after the final dose, measure lung function using a whole-body plethysmograph to assess parameters like airway resistance and compliance in response to a methacholine challenge.

  • Sample Collection:

    • Anesthetize the animals and perform a tracheostomy.

    • Collect BALF by lavaging the lungs with sterile saline. Process the fluid for total and differential cell counts (macrophages, neutrophils, eosinophils).

    • Analyze the BALF supernatant for key inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[2][26]

  • Histopathological Analysis:

    • Perfuse and fix the lungs.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and mean linear intercept (a measure of emphysema), and with Masson's trichrome to assess fibrosis.

Expert Synthesis and Conclusion

The preclinical data indicate that both this compound and Indacaterol are highly effective β2-agonists capable of mitigating key features of COPD in animal models.

  • This compound stands out not only for its potent bronchodilatory effects but also for its documented anti-inflammatory properties, particularly its ability to reduce eosinophilic inflammation.[8][9] This dual action could be particularly beneficial in specific COPD phenotypes where eosinophilia is a contributing factor.

  • Indacaterol's primary advantage, confirmed extensively in clinical trials, is its ultra-long duration of action, which provides sustained 24-hour bronchodilation.[14][17] This profile simplifies dosing regimens and ensures consistent airway patency, which is critical for reducing gas trapping and improving patient symptoms and quality of life.[14][17] While its anti-inflammatory effects are less explored in preclinical models, its powerful and sustained bronchodilator action is its defining therapeutic contribution.

References

  • Vertex AI Search. (2025-01-20). Pharmacology of this compound (Meptin) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Adcock, I. M., & Caramori, G. (2017). Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases, 15(1), 25. [Link]

  • MIMS Philippines. This compound: Uses, Dosage, Side Effects and More. [Link]

  • Patsnap Synapse. (2024-07-17).
  • Vertex AI Search. (2024-12-15). Pharmacology of indacaterol (Arcapta); Overview, Mechanism of action, Pharmacokinetics, Uses, Effect.
  • MedlinePlus. (2024-06-20). Indacaterol Oral Inhalation: MedlinePlus Drug Information. [Link]

  • Vertex AI Search. (2025-01-20). Pharmacology of Glycopyrronium - Indacaterol (Utibron) ; Mechanism of action, Pharmacokinetics, Uses.
  • Ghorbani, A., et al. (2017). Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance. Journal of Clinical Medicine, 6(12), 113. [Link]

  • Boskabady, M. H., et al. (2017). Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases, 15, 25. [Link]

  • ResearchGate. (2017). Experimental animal models for COPD: a methodological review. [Link]

  • Medical Dialogues. (2023-02-27). This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • SCIREQ. COPD Animal Models. [Link]

  • Rossi, A., et al. (2012). A role of indacaterol in chronic obstructive pulmonary disease management: a turning point or crossroads?. COPD: Journal of Chronic Obstructive Pulmonary Disease, 9(5), 575-582. [Link]

  • Dr.Oracle. (2025-12-05).
  • Feng, Y., et al. (2024). Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers in Medicine, 11, 1474870. [Link]

  • Frontiers. (2024-10-24). Animal models of chronic obstructive pulmonary disease: a systematic review. [Link]

  • Dr.Oracle. (2025-12-05). What is the recommended treatment and dosage for this compound hydrochloride (beta-2 adrenergic receptor agonist) in patients with asthma or Chronic Obstructive Pulmonary Disease (COPD)?.
  • Fujii, T., et al. (1991). Effects of this compound, a beta-2-adrenoceptor stimulant, on neuroeffector transmission in human bronchial tissue. Respiration, 58(3-4), 151-156. [Link]

  • Scrutinio, D., et al. (2020). Effects of β2-receptor stimulation by indacaterol in chronic heart failure treated with selective or non-selective β-blockers: a randomized trial. Scientific Reports, 10(1), 7111. [Link]

  • Wright, J. L., & Churg, A. (2008). Animal models of chronic obstructive pulmonary disease. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(1), L1-L15. [Link]

  • Tobacco Induced Diseases. (2017). Experimental animal models for COPD: a methodological review. [Link]

  • Nials, A. T., et al. (2009). Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 158(2), 515-524. [Link]

  • Kennedy, V. E., & Adcock, I. M. (2015). Inflammation in chronic obstructive pulmonary disease and its role in cardiovascular disease and lung cancer. Expert Review of Respiratory Medicine, 9(4), 485-498. [Link]

  • Cazzola, M., et al. (2013). Role of indacaterol and the newer very long-acting β2-agonists in patients with stable COPD. Therapeutic Advances in Respiratory Disease, 7(5), 291-303. [Link]

  • ResearchGate. The effect of the β2-agonist indacaterol (A–C) and the anticholinergic.... [Link]

  • Tashimo, H., et al. (2007). Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness. Allergology International, 56(3), 241-247. [Link]

  • ResearchGate. (2007). Effect of this compound, a β2 Selective Adrenergic Receptor Agonist, on Airway Inflammation and Hyperresponsiveness. [Link]

  • Rodrigo, G. J., & Neffen, H. (2011). Comparative efficacy of indacaterol in chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 6, 331-341. [Link]

  • Cazzola, M., & Matera, M. G. (2012). Indacaterol: a comprehensive review. Expert Opinion on Pharmacotherapy, 13(5), 727-737. [Link]

  • Rodrigo, G. J., & Neffen, H. (2011). Comparative efficacy of indacaterol in chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 6, 331-341. [Link]

  • Cope, S., et al. (2012). Efficacy of once-daily indacaterol 75 μg relative to alternative bronchodilators in COPD. International Journal of Chronic Obstructive Pulmonary Disease, 7, 303-313. [Link]

  • Jones, P. W., et al. (2011). Efficacy of indacaterol in the treatment of patients with COPD. Primary Care Respiratory Journal, 20(4), 380-388. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Procaterol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of procaterol in a laboratory setting. As a potent β2-adrenergic receptor agonist and a classified reproductive toxin, this compound demands meticulous handling from acquisition to disposal to ensure personnel safety and environmental protection.[1][2][3] Adherence to these protocols is not merely a matter of best practice but a legal and ethical necessity for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Hazard and Regulatory Landscape

This compound hydrochloride is primarily utilized in research for its function as a long-acting bronchodilator.[1] However, its hazard profile dictates the stringent disposal requirements. It is classified under the Globally Harmonized System (GHS) as a Category 2 reproductive toxin, meaning it is suspected of damaging fertility or the unborn child.[2][3][4] This classification is the primary driver for its management as a hazardous waste.

Disposal procedures are governed by national and local regulations, with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) providing the foundational framework.[5][6] A critical and non-negotiable mandate under recent EPA rules is the absolute prohibition of sewering hazardous pharmaceutical waste .[7][8][9] Disposing of this compound down the drain is a regulatory violation and poses a direct threat to aquatic ecosystems.

Table 1: this compound Hazard Profile

Hazard Classification GHS Pictogram Description Source
Reproductive Toxicity, Category 2 Health Hazard (GHS08) Suspected of damaging fertility or the unborn child. [2][4][10]

| Potential Irritant | - | May cause irritation to the throat, skin, and eyes upon contact or inhalation. |[11] |

Mandatory Safety Protocol: Personal Protective Equipment (PPE)

Before handling this compound in any form—pure substance, solutions, or waste—the following PPE is required to prevent exposure. The causality is clear: preventing dermal absorption, inhalation of aerosols, and eye contact is paramount.[3][11]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). Protects eyes from dust particles and accidental splashes of solutions.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Prevents direct skin contact and absorption. Gloves must be disposed of as contaminated waste after handling.[3][12]
Body Protection Laboratory coat or impervious protective clothing. Prevents contamination of personal clothing.[3]

| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A fume hood provides primary respiratory protection by containing dust and aerosols.[11] |

Step-by-Step Disposal Protocol for this compound Waste

This protocol ensures a self-validating system where each step logically follows from the previous, minimizing risk and ensuring regulatory compliance.

Step 1: Waste Characterization and Segregation

Immediately identify any material contaminated with this compound as hazardous waste. This includes:

  • Expired or unused pure this compound powder.

  • Aqueous or solvent-based solutions containing this compound.

  • Contaminated labware: pipette tips, vials, flasks, and weighing papers.

  • Contaminated PPE: gloves, bench protectors.

Causality: Proper characterization is the foundational step required by RCRA.[13] Segregating this waste from the non-hazardous trash stream is critical to prevent costly regulatory violations and environmental contamination.[5][14] Never mix hazardous and non-hazardous wastes.[15]

Step 2: Containment
  • Action: Collect all this compound-contaminated materials in a designated, leak-proof, and sealable hazardous waste container.

  • For Solids: Carefully transfer powders to avoid creating dust.[11][16] Use a dedicated spatula or scoop.

  • For Liquids: Pour solutions directly into the waste container.

  • For Labware: Place items directly into the container. Do not attempt to rinse containers that held P-listed or similarly hazardous wastes unless following specific triple-rinse protocols for non-hazardous disposal, which do not apply here.[8][17]

Causality: Secure containment prevents accidental spills and exposure. Using a dedicated container ensures the waste stream remains pure and correctly profiled for the disposal vendor.

Step 3: Labeling
  • Action: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound Hydrochloride Waste "

    • The specific hazard characteristic(s): "Reproductive Toxin "

    • The accumulation start date (the date the first item of waste is placed in the container).

Causality: DOT and EPA regulations require precise labeling for the safe transport and handling of hazardous materials.[7] The accumulation date is legally significant for determining how long waste can be stored on-site.[5]

Step 4: On-Site Storage
  • Action: Store the sealed and labeled container in a designated and secure location, such as a Satellite Accumulation Area (SAA) or a central hazardous waste storage area. Ensure it is stored away from incompatible materials.[15]

Causality: Proper storage minimizes the risk of accidents, spills, or unauthorized access within the laboratory.

Step 5: Final Disposal
  • Action: Arrange for the collection of the waste container by a licensed, professional hazardous waste disposal company.

  • Documentation: Ensure you receive and retain a copy of the hazardous waste manifest. This document provides a chain of custody, tracking the waste from your facility to its final disposal site.[7]

Causality: this compound waste must be disposed of via methods approved for hazardous pharmaceuticals, which is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][18] This is the only way to ensure the complete destruction of the active compound.

Emergency Procedure: Spill Management

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear all required PPE as listed in Table 2 before approaching the spill.

  • Containment: Cover the spill with a suitable absorbent material (e.g., vermiculite or a chemical absorbent pad).[11] Do not allow the spill to enter drains.[10]

  • Collection: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[11][19]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.

Visualized Workflow: this compound Disposal Pathway

The following diagram illustrates the decision-making and operational flow for the proper management of this compound waste.

ProcaterolDisposalWorkflow cluster_prep Preparation & Handling cluster_contain Segregation & Containment cluster_disposal Storage & Final Disposal start This compound Waste Generated (e.g., Unused chemical, Contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste (Reproductive Toxin) ppe->characterize Handle Waste segregate Segregate into a Labeled, Leak-Proof Hazardous Waste Container characterize->segregate labeling Label Container: 'Hazardous Waste - this compound' + Accumulation Date segregate->labeling storage Store Sealed Container in Designated Accumulation Area labeling->storage Store Securely vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->vendor manifest Complete & Retain Hazardous Waste Manifest vendor->manifest end Final Disposal via High-Temperature Incineration manifest->end

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Procaterol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals working to advance therapeutic frontiers, ensuring personal and environmental safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of Procaterol, a potent β2-adrenoreceptor agonist. Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible research and development. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.

This compound hydrochloride is classified as a Category 2 reproductive toxin, indicating it is suspected of damaging fertility or the unborn child.[1] This classification necessitates a stringent and comprehensive approach to safety, with personal protective equipment (PPE) serving as the primary barrier against exposure.

The Core of Protection: Selecting and Using Your Personal Protective Equipment

The selection of appropriate PPE is the first line of defense against the potential hazards of this compound. Given that no specific occupational exposure limits (OELs) have been established for this compound, a conservative approach prioritizing the highest level of protection is warranted.[2]

Table 1: Recommended Personal Protective Equipment for Handling this compound
Protection TypeSpecific RequirementsRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be used in conjunction with goggles when there is a risk of splashes.To protect the eyes from airborne dust particles and accidental splashes of solutions containing this compound.
Skin and Body Protection Impervious, flame-resistant protective clothing or a disposable gown. All gowns should be disposed of after each use to prevent cross-contamination.[3]To prevent skin contact with this compound. Reusing gowns can lead to the spread of contamination.[3]
Hand Protection Double gloving with powder-free nitrile gloves is recommended. The outer glove should be changed immediately upon known or suspected contact with this compound.Nitrile gloves offer good resistance to a variety of chemicals.[4] Double gloving provides an additional layer of protection, and the use of powder-free gloves minimizes the risk of aerosolizing contaminants.[3]
Respiratory Protection For most laboratory-scale handling of this compound powder, a NIOSH-certified N95 or more protective respirator is sufficient to protect against airborne particles. In situations with a higher potential for aerosol generation or when handling larger quantities, a powered air-purifying respirator (PAPR) should be considered.[5][6]To prevent the inhalation of this compound dust, which can lead to systemic exposure. Surgical masks do not provide adequate respiratory protection from chemical dust.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure when working with this compound. The following protocol outlines the essential steps for preparation, handling, and post-handling procedures.

Experimental Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds 1. Review Safety Data Sheet (SDS) prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe Understand Hazards prep_workspace 3. Prepare a Designated Work Area prep_ppe->prep_workspace Ensure Safety handling_weigh 4. Weigh this compound in a Ventilated Enclosure prep_workspace->handling_weigh Begin Work handling_solution 5. Prepare Solutions in a Fume Hood handling_weigh->handling_solution Proceed with Experiment handling_spill 6. Immediate Spill Containment handling_solution->handling_spill If Spill Occurs post_decon 7. Decontaminate Work Surfaces handling_solution->post_decon Complete Work post_ppe 8. Doff and Dispose of PPE Correctly post_decon->post_ppe Clean Up post_wash 9. Thoroughly Wash Hands post_ppe->post_wash Final Step

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Detailed Methodologies
  • Preparation:

    • Review Safety Data Sheet (SDS): Before any work commences, thoroughly review the SDS for this compound to be fully aware of its hazards and the required safety precautions.

    • Don Appropriate PPE: As detailed in Table 1, correctly don all required personal protective equipment. Ensure gloves are inspected for any defects before use.[3]

    • Prepare a Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential release.[7]

  • Handling:

    • Weighing: When weighing solid this compound, use a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of dust.

    • Solution Preparation: Prepare solutions containing this compound within a certified chemical fume hood to minimize inhalation exposure to aerosols or vapors.

    • Spill Containment: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material, and decontaminate the area as described in the decontamination protocol below.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.

    • Doffing and Disposal of PPE: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of all used PPE as hazardous waste.

    • Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.

Decontamination and Disposal: Ensuring a Safe Environment

Proper decontamination and disposal are critical to prevent residual contamination and environmental release of this compound.

Decontamination Protocol

For routine cleaning of surfaces and equipment, a solution of soap and water is generally effective for removing chemical residues.[8] For a more thorough decontamination, especially after a spill, a 1:10 bleach solution can be used, followed by a rinse with water to prevent corrosion of surfaces.[9] Always consult your institution's safety guidelines for approved decontamination agents.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.[8][10]

  • Waste Segregation:

    • Solid Waste: Unused this compound powder, contaminated lab supplies (e.g., pipette tips, vials), and heavily contaminated PPE should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Sharps Waste: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous waste.

  • Disposal Method:

    • The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[11] This method ensures the complete destruction of the active pharmaceutical ingredient.

Emergency Procedures: Preparedness for Unexpected Events

In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of potent compounds like this compound is a shared responsibility that underpins the integrity of our research and the well-being of our scientific community. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety. This commitment not only protects you and your colleagues but also ensures the continued advancement of science in a responsible and ethical manner.

References

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. Available from: [Link]

  • General Use SOP for Reproductive Toxins. University of California, Santa Barbara Environmental Health & Safety. Available from: [Link]

  • Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University Office of Environmental Health and Safety. Available from: [Link]

  • The OSHA Laboratory Standard. Lab Manager. Available from: [Link]

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. Foley & Lardner LLP. Available from: [Link]

  • NIOSH: Use proper PPE with chemo agents. Clinician.com. Available from: [Link]

  • Safe Handling of Hazardous Drugs. Centers for Disease Control and Prevention Blogs. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

  • Activation/Deactivation Free-Energy Profiles for the β2-Adrenergic Receptor: Ligand Modes of Action. PubMed. Available from: [Link]

  • Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. Available from: [Link]

  • Glove Selection Guide. University of California, Berkeley Office of Environment, Health & Safety. Available from: [Link]

  • Ansell Chemical Resistance Glove Chart. University of California, Santa Cruz Environmental Health and Safety. Available from: [Link]

  • ansell-8th-chemical-resistance-guide.pdf. Utah State University Office of Research. Available from: [Link]

  • Beta-2 Adrenergic Agonists. National Center for Biotechnology Information, LiverTox. Available from: [Link]

  • Beta2-adrenergic agonist. Wikipedia. Available from: [Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Procaterol
Reactant of Route 2
Procaterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.